molecular formula C17H17NO4 B206849 N-trans-p-Coumaroyloctopamine CAS No. 66648-45-1

N-trans-p-Coumaroyloctopamine

货号: B206849
CAS 编号: 66648-45-1
分子量: 299.32 g/mol
InChI 键: VATOSFCFMOPAHX-XCVCLJGOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-trans-p-coumaroyloctopamine is a member of styrenes.

属性

IUPAC Name

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOSFCFMOPAHX-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307550
Record name N-trans-p-Coumaroyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-trans-p-Coumaroyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66648-45-1
Record name N-trans-p-Coumaroyloctopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-trans-p-Coumaroyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-trans-p-Coumaroyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 - 215 °C
Record name N-trans-p-Coumaroyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling N-trans-p-Coumaroyloctopamine: A Technical Guide to its Discovery and Isolation from Solanum melongena

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of N-trans-p-Coumaroyloctopamine, a bioactive phenylpropanoid amide found in Solanum melongena (eggplant). The document details the experimental protocols for its extraction, purification, and analysis, and summarizes its known biological activities, with a focus on its role in specific signaling pathways. Quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a naturally occurring phenylpropanoid amide that has garnered interest within the scientific community for its potential therapeutic properties. First identified in the roots of Solanum melongena, this compound has been the subject of research exploring its antioxidant and cell-signaling modulating activities. This guide serves as a comprehensive resource for researchers seeking to isolate and study this promising molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification and characterization.

PropertyValueReference
Molecular Formula C₁₇H₁₇NO₄--INVALID-LINK--
Molecular Weight 299.32 g/mol --INVALID-LINK--
IUPAC Name (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide--INVALID-LINK--
Physical Description Solid--INVALID-LINK--
Melting Point 214 - 215 °C--INVALID-LINK--
CAS Number 66648-45-1--INVALID-LINK--

Experimental Protocols

Extraction and Isolation from Solanum melongena Roots

The following protocol is adapted from the methodology described by Sun et al. (2015) for the extraction and purification of phenylpropanoid amides from eggplant roots.[1]

3.1.1. Sample Preparation:

  • Collect fresh roots of Solanum melongena.

  • Wash the roots thoroughly with water to remove soil and debris.

  • Air-dry the roots in a shaded, well-ventilated area until constant weight.

  • Pulverize the dried roots into a fine powder using a mechanical grinder.

  • Sieve the powder to ensure a uniform particle size.

3.1.2. Extraction:

  • Weigh 1.0 g of the powdered eggplant root sample.

  • Place the sample in a conical flask.

  • Add 50 mL of methanol (B129727) to the flask.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filter the extract through filter paper to separate the solid residue.

  • Collect the methanol extract (supernatant).

  • Repeat the extraction process on the residue twice more with 50 mL of methanol each time.

  • Combine the three methanol extracts.

  • Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried residue in a known volume of methanol for subsequent analysis and purification.

3.1.3. Purification using High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

  • Gradient Program:

    • 0-10 min: 10-25% B

    • 10-30 min: 25-40% B

    • 30-40 min: 40-60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 325 nm.

  • Injection Volume: 10 µL.

  • Collect the fraction corresponding to the retention time of this compound based on a reference standard.

G cluster_extraction Extraction Workflow Start Dried Eggplant Root Powder Extraction Ultrasonic Extraction (3x with Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Purification HPLC Purification Evaporation->Purification End Isolated N-trans-p- Coumaroyloctopamine Purification->End

Extraction and Purification Workflow.
Characterization

3.2.1. Mass Spectrometry (MS):

  • Utilize a hybrid ion trap time-of-flight mass spectrometer (IT-TOF-MS) coupled with HPLC.

  • The mass fragmentation patterns of this compound can be used for its identification.[1]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

Table 2: Spectroscopic Data for this compound

Data TypeKey Signals/Fragments
¹H NMR Signals corresponding to aromatic protons, vinyl protons, and the octopamine (B1677172) moiety.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the octopamine and coumaroyl groups.
MS/MS Characteristic fragment ions include m/z 147.04 (p-coumaroyl moiety) and fragments from the octopamine portion.[1]

Biological Activity and Signaling Pathways

Antioxidant Activity

This compound has been reported to exhibit antioxidant properties. The antioxidant capacity can be quantified using standard in vitro assays.

4.1.1. DPPH Radical Scavenging Assay Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 50 µL of each sample dilution and 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

4.1.2. ABTS Radical Cation Decolorization Assay Protocol:

  • Prepare ABTS radical cation (ABTS•⁺) by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the this compound sample (at various concentrations) to 190 µL of the diluted ABTS•⁺ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Table 3: Quantitative Antioxidant Activity Data (Hypothetical Values for Illustration)

AssayIC₅₀ (µg/mL)
DPPH Data not yet available in literature
ABTS Data not yet available in literature
PI3K/AKT/GSK3β Signaling Pathway

Recent studies have indicated that this compound may exert its biological effects through the modulation of the PI3K/AKT/GSK3β signaling pathway. This pathway is crucial in regulating cellular processes such as glucose metabolism, cell growth, and survival.

4.2.1. Western Blot Analysis Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and GSK3β overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

G cluster_pathway PI3K/AKT/GSK3β Signaling Pathway N_trans This compound PI3K PI3K N_trans->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Downstream Downstream Effects (e.g., Glucose Metabolism) GSK3b->Downstream Regulates

PI3K/AKT/GSK3β Signaling Pathway.

Quantitative Data Summary

The quantitative analysis of this compound in various parts of the eggplant plant reveals its distribution.

Table 4: Content of this compound in Solanum melongena

Plant PartConcentration Range (µg/g dry weight)Reference
Roots 10.51 - 105.79[1]
Stems 1.83 - 12.45[1]
Leaves 0.98 - 9.76[1]
Fruits Not Detected - 0.54[1]

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Solanum melongena. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to N-trans-p-Coumaroyloctopamine in Plants: Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyloctopamine is a naturally occurring phenylpropanoid amide found in a variety of plant species. This compound, and related hydroxycinnamic acid amides (HCAAs), are of significant interest due to their diverse biological activities, including roles in plant defense mechanisms against pathogens and herbivores. In humans, related compounds have shown potential antioxidant, anti-inflammatory, and neuroprotective properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, quantitative data, and detailed methodologies for the extraction and analysis of this compound.

Natural Sources and Distribution

This compound has been identified in several plant families, with a notable prevalence in the Solanaceae family. Its distribution within the plant is tissue-specific and can be influenced by developmental stage and environmental stressors.

Primary Plant Sources:

  • Eggplant (Solanum melongena L.): Found in the roots and calyx of the fruit.[1]

  • Bell Pepper (Capsicum annuum L.): Primarily located in the roots.[2] It has also been reported in various types of bell peppers, including orange and red varieties.[2]

  • Tomato (Solanum lycopersicum): Its synthesis is induced in response to pathogens.

  • Solanum rostratum: Detected in the leaves of this invasive weed.

  • Ophiopogon japonicus (L.f.) Ker-Gawl.: Isolated from this member of the Liliaceae family.[1]

  • Cannabis sativa L.: Has been found in this plant species.

Quantitative Distribution Data

The concentration of this compound varies significantly between different plant species and tissues. The following table summarizes the available quantitative data.

Plant SpeciesTissueConcentrationReference
Capsicum annuum L. (Bell Pepper)Root1.0 ppm (dry weight)Duke, 1992
Solanum melongena L. (Eggplant)Fruit PeelPresence detectedLo Scalzo et al., 2021[3]
Solanum melongena L. (Eggplant)Fruit PulpPresence detectedLo Scalzo et al., 2021[3]

Note: Quantitative data for this compound is not extensively available in the literature, and the provided data represents the most specific findings to date. Further research is required to establish a more comprehensive quantitative profile across a wider range of plants and tissues.

Experimental Protocols

The accurate extraction and quantification of this compound from plant matrices are critical for research and development. The following protocols provide a detailed methodology based on commonly employed techniques for phenylpropanoid amides.

Extraction of this compound

This protocol describes a standard method for the extraction of phenylpropanoid amides from fresh or lyophilized plant tissue.

Materials:

  • Plant tissue (fresh or lyophilized and ground to a fine powder)

  • 80% Methanol (B129727) (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • Sample Preparation: Weigh approximately 1-2 g of fresh plant tissue or 100-200 mg of lyophilized, ground plant tissue into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 80% methanol to the centrifuge tube.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at room temperature. This aids in cell wall disruption and enhances extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes at 4°C to pellet the solid plant material.

  • Supernatant Collection: Carefully decant the supernatant into a clean round-bottom flask.

  • Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-6) on the plant material pellet with another 20 mL of 80% methanol. Combine the supernatants.

  • Solvent Evaporation: Concentrate the combined methanolic extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of 80% methanol.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Linear gradient from 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • Ionization Mode: ESI positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 314.15 [M+H]+

    • Product Ions (m/z): 147.1 (quantifier), 121.1 (qualifier) (Note: These are common fragments for the p-coumaroyl moiety and may need to be optimized for the specific instrument).

  • Data Analysis: Quantification is performed by constructing a calibration curve using a certified reference standard of this compound.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, a major route for the synthesis of a wide range of plant secondary metabolites. The pathway involves the formation of p-coumaroyl-CoA, which is then conjugated to octopamine.

This compound Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL N_CouOct This compound CouCoA->N_CouOct Tyr L-Tyrosine Oct Octopamine Tyr->Oct Tyrosine Decarboxylase (TDC) Oct->N_CouOct edge_label N-Hydroxycinnamoyl Transferase (THT) Plant Defense Signaling stress Pathogen Attack / Herbivore Wounding JA Jasmonic Acid (JA) Accumulation stress->JA JA_signal JA Signaling Cascade JA->JA_signal TF Activation of Transcription Factors (e.g., MYC2) JA_signal->TF biosynth_genes Upregulation of Biosynthetic Genes (PAL, 4CL, THT) TF->biosynth_genes N_CouOct This compound Accumulation biosynth_genes->N_CouOct defense Plant Defense Response (e.g., cell wall fortification, antimicrobial activity) N_CouOct->defense

References

The Biosynthesis of N-trans-p-Coumaroyloctopamine in Capsicum annuum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-coumaroyloctopamine is a bioactive phenylpropanoid amide found in various plant species, including the fruits of Capsicum annuum (chili pepper). This compound, an analog of the pungent capsaicinoids, is of growing interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering strategies aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Capsicum annuum, detailing the precursor pathways, key enzymatic steps, and relevant experimental protocols. While significant research has elucidated the final condensation step, the upstream biosynthesis of the octopamine (B1677172) moiety in Capsicum remains an area of active investigation. This guide consolidates the current knowledge and provides a framework for future research.

Introduction

Capsicum annuum is renowned for its production of a diverse array of secondary metabolites, most notably the capsaicinoids responsible for the fruit's pungency. Beyond these well-studied compounds, Capsicum species also synthesize a variety of other phenylpropanoid amides, including this compound. These molecules are formed through the convergence of the phenylpropanoid and amino acid-derived amine pathways. This compound consists of a p-coumaroyl group derived from phenylalanine, conjugated to an octopamine moiety. This guide will delineate the biosynthetic route to this compound, present available quantitative data, and provide detailed experimental methodologies.

The Biosynthetic Pathway

The biosynthesis of this compound in Capsicum annuum is a multi-step process that involves two primary metabolic pathways: the phenylpropanoid pathway, which generates the acyl donor, p-coumaroyl-CoA, and a putative pathway for the biosynthesis of the amine acceptor, octopamine.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The phenylpropanoid pathway is a well-characterized route in plants that converts L-phenylalanine into a variety of phenolic compounds. The initial steps leading to the formation of p-coumaroyl-CoA are conserved across many plant species.

  • Step 1: Deamination of L-Phenylalanine. The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

  • Step 2: Hydroxylation of Cinnamic Acid. Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid. This step is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.

  • Step 3: Activation of p-Coumaric Acid. Finally, p-coumaric acid is activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by the enzyme 4-coumarate:CoA ligase (4CL) . This activated intermediate serves as the acyl donor for the final condensation step.

Putative Octopamine Biosynthesis Pathway

The biosynthesis of octopamine in Capsicum annuum has not been fully elucidated. However, based on known pathways in other organisms, particularly insects, and the presence of homologous genes in plant genomes, a putative pathway can be proposed. This pathway is believed to start from the amino acid L-tyrosine.

  • Step 1: Decarboxylation of L-Tyrosine. The first committed step is likely the decarboxylation of L-tyrosine to produce tyramine (B21549). This reaction is catalyzed by tyrosine decarboxylase (TDC) . While a TDC gene has not been definitively characterized in Capsicum annuum, homologous sequences can be found in its genome.

  • Step 2: Hydroxylation of Tyramine. Tyramine is then hydroxylated to form octopamine. The enzyme responsible for this conversion is tyramine β-hydroxylase (TβH) , a copper-containing monooxygenase. As with TDC, the presence and activity of TβH in Capsicum annuum are inferred from studies in other organisms and genomic data, and require direct experimental confirmation.

Final Condensation Step

The final step in the biosynthesis of this compound is the condensation of p-coumaroyl-CoA and octopamine. This reaction is catalyzed by a member of the BAHD acyltransferase superfamily.

  • Enzyme: Tyramine N-hydroxycinnamoyltransferase (THT) . Research has shown that a THT enzyme cloned from Capsicum annuum can utilize both tyramine and octopamine as acyl acceptors[1][2]. This enzyme facilitates the formation of an amide bond between the carboxyl group of p-coumaric acid (from p-coumaroyl-CoA) and the amino group of octopamine.

Quantitative Data

Quantitative data on the biosynthesis of this compound in Capsicum annuum is limited. However, kinetic parameters for the key enzyme, Tyramine N-hydroxycinnamoyltransferase (THT), have been reported.

Table 1: Kinetic Properties of Recombinant Capsicum annuum Tyramine N-hydroxycinnamoyltransferase (THT)

SubstrateKm (µM)Vmax (nkat/mg protein)Reference
Acyl Donors
p-Coumaroyl-CoA2.527[1]
Feruloyl-CoA1.867[1]
Acyl Acceptors
Tyramine116567 (with Feruloyl-CoA)[1]
OctopamineData not availableData not available
Dopamine (B1211576)Data not available27 (with Feruloyl-CoA)[1]

Note: Kinetic data for octopamine as a substrate for Capsicum annuum THT is not currently available in the reviewed literature. The Vmax for tyramine and dopamine was determined using feruloyl-CoA as the acyl donor.

Table 2: Concentration of this compound and its Precursors in Capsicum annuum Tissues

CompoundTissueConcentrationReference
This compoundFruitQuantitative data not available
OctopamineFruitQuantitative data not available
TyramineFruitQuantitative data not available

Note: To date, there is a lack of published studies detailing the specific concentrations of this compound, octopamine, and tyramine in the various tissues of Capsicum annuum.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Heterologous Expression and Purification of Capsicum annuum THT

This protocol describes the expression of Capsicum annuum THT in E. coli and its subsequent purification, based on the methods described by Goo et al. (2001)[1][2].

Objective: To produce and purify recombinant THT for enzymatic assays.

Materials:

  • C. annuum THT cDNA in a suitable expression vector (e.g., pET vector with a His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the THT expression vector into a competent E. coli expression strain. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a large volume (e.g., 1 L) of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged THT protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Tyramine N-hydroxycinnamoyltransferase (THT) Enzyme Assay

This spectrophotometric assay measures the activity of THT by monitoring the consumption of the p-coumaroyl-CoA substrate.

Objective: To determine the kinetic parameters of THT.

Materials:

  • Purified recombinant THT

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

  • p-Coumaroyl-CoA solution

  • Octopamine solution

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, a known concentration of octopamine, and purified THT enzyme.

  • Initiation: Start the reaction by adding p-coumaroyl-CoA to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 333 nm (the absorbance maximum of p-coumaroyl-CoA) over time at a constant temperature (e.g., 30°C).

  • Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of p-coumaroyl-CoA.

  • Kinetics: To determine Km and Vmax, vary the concentration of one substrate while keeping the other saturated and measure the initial velocities. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

Putative Tyrosine Decarboxylase (TDC) Enzyme Assay

This protocol is a generalized method for assaying TDC activity in plant extracts, adapted from various sources[3][4][5][6][7].

Objective: To detect and quantify TDC activity in Capsicum annuum tissues.

Materials:

  • Plant tissue (e.g., C. annuum fruit placenta)

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% glycerol)

  • Assay buffer (e.g., 100 mM MES buffer, pH 6.0)

  • L-Tyrosine solution

  • Pyridoxal-5'-phosphate (PLP) solution

  • HPLC system with a C18 column and a suitable detector (e.g., fluorescence or UV)

  • Tyramine standard

Procedure:

  • Protein Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet debris. The supernatant is the crude enzyme extract.

  • Reaction Mixture: In a microcentrifuge tube, combine assay buffer, PLP (a cofactor for TDC), and the crude enzyme extract.

  • Initiation: Start the reaction by adding L-tyrosine.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate the protein.

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the amount of tyramine produced by comparing the peak area to a standard curve of tyramine.

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from Capsicum annuum fruit tissue.

Objective: To determine the concentration of this compound in plant samples.

Materials:

  • Freeze-dried and powdered C. annuum fruit tissue

  • Extraction solvent (e.g., 80% methanol)

  • HPLC-MS/MS system with a C18 column

  • This compound standard

Procedure:

  • Extraction: Extract a known weight of powdered tissue with the extraction solvent, using sonication or shaking.

  • Clarification: Centrifuge the extract to pellet solid material.

  • Filtration: Filter the supernatant through a 0.22 µm filter.

  • HPLC-MS/MS Analysis: Inject the filtered extract onto the HPLC-MS/MS system.

    • Separation: Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific parent and daughter ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Create a standard curve using known concentrations of the this compound standard. Quantify the amount of the compound in the sample by comparing its peak area to the standard curve.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_octopamine Putative Octopamine Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL FinalProduct This compound CouCoA->FinalProduct THT Tyr L-Tyrosine Tym Tyramine Tyr->Tym TDC (putative) Oct Octopamine Tym->Oct TβH (putative) Oct->FinalProduct THT

Caption: Proposed biosynthesis pathway of this compound.

Experimental Workflow for THT Purification

THT_Purification_Workflow Start E. coli culture with THT expression vector Induction IPTG Induction Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Purification Ni-NTA Affinity Chromatography Clarification->Purification Analysis SDS-PAGE Analysis Purification->Analysis End Purified THT Enzyme Analysis->End

Caption: Workflow for recombinant THT purification.

Conclusion and Future Perspectives

The biosynthesis of this compound in Capsicum annuum involves the convergence of the well-established phenylpropanoid pathway and a putative octopamine biosynthesis pathway. The final condensation step is catalyzed by the enzyme Tyramine N-hydroxycinnamoyltransferase (THT), which has been cloned and characterized from this species. However, significant knowledge gaps remain, particularly concerning the biosynthesis of octopamine in Capsicum. Future research should focus on:

  • Definitive identification and characterization of Tyrosine Decarboxylase (TDC) and Tyramine β-hydroxylase (TβH) in Capsicum annuum. This would involve gene cloning, heterologous expression, and enzymatic characterization to confirm their roles in the pathway.

  • Quantitative analysis of this compound and its precursors. Measuring the concentrations of these metabolites in different tissues and at various developmental stages will provide insights into the regulation of the pathway.

  • Metabolic engineering. With a complete understanding of the pathway, it will be possible to devise strategies to upregulate the production of this compound in Capsicum or other host organisms for industrial applications.

This technical guide provides a solid foundation for researchers entering this field and highlights the exciting opportunities for future discoveries in the metabolic pathways of Capsicum annuum.

References

Physicochemical properties and chemical structure of N-trans-p-Coumaroyloctopamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-Coumaroyloctopamine, a naturally occurring phenylpropanoid amide found in various plants, including eggplant (Solanum melongena), has garnered significant interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical properties, chemical structure, and known biological activities of this compound. Detailed experimental protocols for its isolation, analysis, and characterization are presented, along with a visualization of its chemical structure and its involvement in the PI3K/AKT/GSK3β signaling pathway, which is implicated in its anti-hyperglycemic and antioxidant effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₇H₁₇NO₄[1]
Molecular Weight 299.32 g/mol [1]
IUPAC Name (E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide[1]
CAS Number 66648-45-1[1]
Physical Description Solid[1]
Melting Point 214 - 215 °C[1]
SMILES C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O[1]
InChI InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+[1]
Solubility Soluble in DMSO and methanol (B129727).[2]
Storage Store at -20°C for long-term storage.[2]

Chemical Structure

The chemical structure of this compound is characterized by a p-coumaroyl group linked to an octopamine (B1677172) moiety via an amide bond. The "trans" designation refers to the stereochemistry of the double bond in the p-coumaroyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Isolation from Solanum melongena (Eggplant) Calyx

The following protocol outlines a general procedure for the extraction and isolation of this compound from eggplant calyx, based on common phytochemical extraction techniques.

isolation_workflow start 1. Sample Preparation (Dried & Powdered Eggplant Calyx) extraction 2. Maceration (Methanol, room temperature, 48h) start->extraction filtration 3. Filtration & Concentration (Rotary Evaporation) extraction->filtration partition 4. Liquid-Liquid Partition (Ethyl Acetate (B1210297) vs. Water) filtration->partition chromatography 5. Column Chromatography (Silica Gel, Chloroform (B151607):Methanol gradient) partition->chromatography purification 6. Preparative HPLC (C18 column, Acetonitrile (B52724):Water gradient) chromatography->purification end 7. Pure this compound purification->end

Caption: Workflow for the isolation of this compound.

Methodology:

  • Sample Preparation: Fresh eggplant calyces are collected, washed, and dried in a shaded area until a constant weight is achieved. The dried calyces are then ground into a fine powder.

  • Extraction: The powdered plant material is macerated with methanol (e.g., 1:10 w/v) at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is expected to contain the compound of interest, is collected and concentrated.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and further purified by preparative HPLC on a C18 column using a gradient of acetonitrile and water as the mobile phase.

  • Structure Elucidation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general HPLC method for the quantitative analysis of this compound in plant extracts.[3]

  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

  • Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the structural confirmation of this compound, ¹H and ¹³C NMR spectra are recorded.

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings, the trans-vinylic protons of the coumaroyl moiety, and the protons of the octopamine side chain.

  • ¹³C-NMR: The carbon NMR spectrum will display signals for all 17 carbon atoms in the molecule, including the carbonyl carbon of the amide, the olefinic carbons, and the aromatic carbons.

Signaling Pathway

Recent studies have indicated that this compound exerts its beneficial effects on glucose metabolism and oxidative stress through the modulation of the PI3K/AKT/GSK3β signaling pathway.

signaling_pathway NCOA This compound PI3K PI3K NCOA->PI3K Activates Antioxidant_Response Antioxidant Response NCOA->Antioxidant_Response Enhances AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Promotes Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Oxidative_Stress Oxidative Stress Antioxidant_Response->Oxidative_Stress Reduces

References

Biological role of N-trans-p-Coumaroyloctopamine in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role and Mechanisms of a Key Plant Defensc Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-Coumaroyloctopamine, a member of the hydroxycinnamic acid amide (HCAA) family, stands as a pivotal molecule in the intricate defense arsenal (B13267) of plants. This technical guide delves into the core of its biological functions, from its biosynthesis and mode of action to its role in mediating resistance against a spectrum of biotic stressors. Through a comprehensive review of current research, this document outlines the quantitative impact of this compound on pathogens and herbivores, details the experimental protocols for its study, and visualizes the complex signaling pathways it governs. This guide serves as a critical resource for researchers in plant science and professionals in drug development, offering a foundational understanding of this potent plant secondary metabolite and its potential applications.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and dynamic chemical defense system to counteract threats from pathogens and herbivores. Among the myriad of defense compounds, hydroxycinnamic acid amides (HCAAs) have emerged as significant players. This compound, a conjugate of p-coumaric acid and octopamine (B1677172), is a prominent HCAA found in a variety of plant species, including important crops like eggplant (Solanum melongena) and pepper (Capsicum annuum). Its accumulation is often induced by biotic and abiotic stresses, suggesting a crucial role in the plant's induced defense response. This guide provides a detailed exploration of the multifaceted role of this compound in plant defense mechanisms.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that involves enzymes from both the phenylpropanoid and amino acid metabolic pathways. The final and key regulatory step is the condensation of p-coumaroyl-CoA with octopamine, a reaction catalyzed by the enzyme Tyramine (B21549) N-hydroxycinnamoyl transferase (THT) .

The biosynthetic pathway can be summarized as follows:

  • Phenylpropanoid Pathway: L-Phenylalanine is converted to p-coumaric acid through a series of enzymatic reactions initiated by Phenylalanine Ammonia-Lyase (PAL). p-Coumaric acid is then activated to its CoA ester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL).

  • Octopamine Biosynthesis: The amino acid L-Tyrosine is decarboxylated to tyramine by Tyrosine Decarboxylase (TyDC). Tyramine is subsequently hydroxylated to form octopamine by Tyramine β-hydroxylase (TβH).

  • Condensation: Finally, Tyramine N-hydroxycinnamoyl transferase (THT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the amino group of octopamine, forming this compound.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_octopamine Octopamine Biosynthesis cluster_condensation Final Condensation Phe L-Phenylalanine pCoumaric p-Coumaric Acid Phe->pCoumaric PAL pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Coumaroyloctopamine This compound pCoumaroylCoA->Coumaroyloctopamine THT Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine TyDC Octopamine Octopamine Tyramine->Octopamine TβH Octopamine->Coumaroyloctopamine THT

Biosynthesis of this compound.

Biological Activity and Data Presentation

This compound exhibits a broad spectrum of biological activities, contributing to plant defense through direct antimicrobial and anti-herbivore effects, as well as by reinforcing the plant's physical barriers.

Antimicrobial Activity

While specific quantitative data for this compound is limited in publicly available literature, related HCAAs have demonstrated significant antimicrobial properties. The data below is representative of the activity of similar compounds and provides a benchmark for expected efficacy.

PathogenCompound ClassActivity MetricValueReference
Botrytis cinereaCoumarin DerivativesEC5020.52 µg/mL[1]
Pseudomonas syringaeCarbazole DerivativesEC500.603 - 1.27 µg/mL[2]
Anti-herbivore Activity

This compound and related compounds can deter insect feeding and inhibit their growth. The following table summarizes representative data on the effects of related compounds on common insect herbivores.

Insect HerbivoreCompoundActivity MetricValueReference
Spodoptera exiguaThymyl butanoateLD50 (48h)1.62 µ g/larva [3]

Mechanism of Action in Plant Defense

The defensive role of this compound is multifaceted, involving both direct and indirect mechanisms.

Cell Wall Fortification

A primary defense mechanism involving this compound is the reinforcement of plant cell walls. Upon pathogen attack or wounding, these amides are oxidatively cross-linked into the cell wall matrix by peroxidases and laccases. This process, known as lignification, creates a physical barrier that is more resistant to enzymatic degradation by pathogens, thereby impeding their ingress and spread.

G cluster_process Cell Wall Fortification Process Inducer Pathogen Attack / Wounding Synthesis Synthesis of This compound Inducer->Synthesis Transport Transport to Cell Wall Synthesis->Transport Crosslinking Oxidative Cross-linking (Peroxidases/Laccases) Transport->Crosslinking Fortification Cell Wall Fortification (Lignification) Crosslinking->Fortification Resistance Increased Resistance to Pathogen Degradation Fortification->Resistance

Cell wall fortification workflow.
Signaling Pathways

This compound is also implicated in the complex network of plant defense signaling. While the precise signaling cascade it triggers is an active area of research, evidence suggests crosstalk with major defense hormone pathways, namely the salicylic (B10762653) acid (SA) and jasmonic acid (JA) pathways. The accumulation of HCAAs is often correlated with the induction of pathogenesis-related (PR) genes, which are markers for these signaling pathways. It is hypothesized that the perception of this compound or its precursors may lead to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the generation of Reactive Oxygen Species (ROS), which act as secondary messengers to amplify the defense response.

G cluster_downstream Downstream Signaling Events Coumaroyloctopamine This compound (or its perception) MAPK MAPK Cascade Activation Coumaroyloctopamine->MAPK ROS Reactive Oxygen Species (ROS) Burst Coumaroyloctopamine->ROS SA_JA Crosstalk with SA and JA Pathways MAPK->SA_JA ROS->SA_JA PR_Genes Induction of Defense Genes (e.g., PR1) SA_JA->PR_Genes

Hypothesized signaling pathway.

Experimental Protocols

Extraction and Quantification of this compound by HPLC-UV

This protocol provides a general framework for the extraction and quantification of this compound from plant leaf tissue.

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • Liquid nitrogen

  • 80% Methanol (B129727)

  • Centrifuge

  • HPLC system with UV detector

  • C18 reverse-phase column

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Formic acid (or acetic acid)

Procedure:

  • Grind 100 mg of plant tissue to a fine powder in liquid nitrogen.

  • Add 1 mL of 80% methanol and vortex thoroughly.

  • Sonicate for 30 minutes at room temperature.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Inject 10-20 µL of the filtered extract into the HPLC system.

  • Perform chromatographic separation using a C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.

  • Detect this compound by UV absorbance at approximately 310 nm.

  • Quantify the compound by comparing the peak area to a standard curve generated with a pure this compound standard.

G Start Start: Plant Tissue Sample Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with 80% Methanol Grind->Extract Sonicate Sonicate Extract->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into HPLC-UV Filter->Inject Analyze Analyze Chromatogram (Quantify against standard) Inject->Analyze End End: Concentration Data Analyze->End

HPLC quantification workflow.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL, a key enzyme in the biosynthesis of the p-coumaroyl moiety of this compound.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, with 14 mM β-mercaptoethanol)

  • L-phenylalanine solution (50 mM)

  • Spectrophotometer

Procedure:

  • Homogenize 1 g of plant tissue in 5 mL of cold extraction buffer.

  • Centrifuge at 12,000 g for 20 minutes at 4°C.

  • Collect the supernatant as the crude enzyme extract.

  • To a cuvette, add 2.8 mL of extraction buffer and 0.1 mL of the enzyme extract.

  • Initiate the reaction by adding 0.1 mL of L-phenylalanine solution.

  • Immediately measure the change in absorbance at 290 nm over time (e.g., every 30 seconds for 5 minutes) at 30°C.

  • Calculate the enzyme activity based on the rate of formation of trans-cinnamic acid, using its molar extinction coefficient.

Insect Feeding Bioassay

This bioassay assesses the anti-feedant properties of this compound against a generalist herbivore like Spodoptera exigua (beet armyworm).

Materials:

  • Spodoptera exigua larvae (e.g., 3rd instar)

  • Artificial diet

  • This compound

  • Petri dishes or multi-well plates

  • Leaf discs from a host plant (e.g., cabbage or cotton)

Procedure:

  • Prepare artificial diets containing different concentrations of this compound (and a control with solvent only).

  • Alternatively, treat leaf discs with solutions of this compound at various concentrations.

  • Place one larva in each petri dish or well containing either the treated diet or a treated leaf disc.

  • Incubate under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • After a set period (e.g., 24 or 48 hours), measure the amount of diet or leaf area consumed.

  • Larval weight gain can also be measured as an indicator of growth inhibition.

  • Calculate the feeding deterrence index or the concentration required for 50% growth inhibition (GI50).

Conclusion and Future Directions

This compound is a vital component of the plant's induced defense system, contributing to resistance against both pathogens and herbivores through cell wall reinforcement and potentially through the activation of defense signaling cascades. While its general role is established, significant opportunities for further research exist. Future studies should focus on elucidating the specific signaling pathways it modulates, identifying its protein targets, and quantifying its efficacy against a broader range of agronomically important pests and diseases. A deeper understanding of the regulation of its biosynthesis could also pave the way for engineering crops with enhanced resistance. For drug development professionals, the antimicrobial and signaling-modulatory properties of this compound and related HCAAs may offer novel leads for the development of new therapeutic agents. This guide provides a solid foundation for these future endeavors, highlighting the importance of this remarkable plant defense molecule.

References

N-trans-p-Coumaroyloctopamine: A Deep Dive into its Neuroprotective Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyloctopamine, a naturally occurring phenylpropanoid amide, has emerged as a promising candidate in the field of neuroprotection. This technical guide synthesizes the current understanding of its core mechanisms of action, focusing on its ability to modulate key signaling pathways implicated in neuronal survival and function. By presenting a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document aims to provide a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound in neurodegenerative diseases.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are believed to be multifactorial, primarily revolving around its potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of several critical intracellular signaling cascades, including the PI3K/Akt, Nrf2, NF-κB, and MAPK pathways.

Attenuation of Oxidative Stress via PI3K/Akt Pathway Activation

Oxidative stress is a key contributor to neuronal damage in a wide range of neurodegenerative disorders. This compound has demonstrated a significant capacity to mitigate oxidative stress by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.

A key study has shown that N-p-coumaroyloctopamine upregulates the expression of PI3K and Akt proteins. This activation, in turn, is linked to an increase in the activity of downstream antioxidant enzymes.[1]

Quantitative Data on Antioxidant Effects

ParameterCell LineTreatment ConditionsResultReference
Superoxide (B77818) Dismutase (SOD) ActivityHL-7702High Glucose/Palmitic Acid + N-p-COIncreased activity[1]
Glutathione (GSH) ContentHL-7702High Glucose/Palmitic Acid + N-p-COIncreased content[1]
Glutathione Peroxidase (GSH-Px) ActivityHL-7702High Glucose/Palmitic Acid + N-p-COIncreased activity[1]
Reactive Oxygen Species (ROS)HL-7702High Glucose/Palmitic Acid + N-p-CODecreased relative fluorescence intensity[1]
Malondialdehyde (MDA) ContentHL-7702High Glucose/Palmitic Acid + N-p-CODecreased content[1]

Signaling Pathway Diagram: PI3K/Akt Pathway

PI3K_Akt_Pathway N_p_CO This compound PI3K PI3K N_p_CO->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Neuroprotection Neuroprotection Akt->Neuroprotection Oxidative_Stress Oxidative Stress GSK3b->Oxidative_Stress Promotes Oxidative_Stress->Neuroprotection

PI3K/Akt Signaling Pathway Activation

Experimental Protocol: Assessment of Antioxidant Enzyme Activity

This protocol is adapted from a study investigating the antioxidant effects of N-p-coumaroyloctopamine in HL-7702 cells and can be applied to neuronal cell lines with appropriate modifications.[1]

  • Cell Culture and Treatment:

    • Culture neuronal cells (e.g., SH-SY5Y, PC12) in appropriate media and conditions.

    • Induce oxidative stress using a suitable agent (e.g., high glucose and palmitic acid, hydrogen peroxide, or glutamate).

    • Treat cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Enzyme Activity Assays:

    • SOD Activity: Utilize a commercial SOD assay kit (e.g., WST-1 method) to measure the inhibition of the reduction of WST-1 by superoxide anions.

    • GSH Content: Employ a commercial GSH assay kit based on the reaction of GSH with a suitable reagent (e.g., DTNB) to produce a colored product.

    • GSH-Px Activity: Use a commercial GSH-Px assay kit that measures the rate of oxidation of GSH to GSSG.

    • MDA Content: Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels using a commercial kit based on the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis:

    • Normalize enzyme activities and MDA content to the total protein concentration of the cell lysate, determined using a BCA or Bradford protein assay.

    • Perform statistical analysis to compare treated groups with control groups.

Modulation of Nrf2, NF-κB, and MAPK Signaling Pathways

While direct experimental evidence for this compound's effects on Nrf2, NF-κB, and MAPK pathways in neuronal cells is still emerging, its structural similarity to other coumarin-containing compounds and its demonstrated antioxidant and anti-inflammatory properties strongly suggest its involvement in these critical neuroprotective pathways.

  • Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. It is anticipated that this compound, like other phenolic compounds, can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key player in the inflammatory response. Chronic activation of NF-κB in microglia and astrocytes contributes to neuroinflammation. A related compound, 3-O-trans-p-coumaroyl ester of tormentic acid, has been shown to inhibit NF-κB signaling, suggesting a similar anti-inflammatory mechanism for this compound.

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in both cell survival and apoptosis. The specific effect of this compound on different MAPK cascades (e.g., ERK, JNK, p38) in neurons requires further investigation to fully elucidate its role in neuroprotection.

Proposed Signaling Interactions

Multi_Pathway_Diagram cluster_0 Oxidative Stress & Inflammation cluster_1 This compound Action cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Apoptosis N_p_CO This compound PI3K_Akt PI3K/Akt N_p_CO->PI3K_Akt Activates Nrf2 Nrf2 N_p_CO->Nrf2 Activates (Predicted) NF_kB NF-κB N_p_CO->NF_kB Inhibits (Predicted) MAPK MAPK N_p_CO->MAPK Modulates (Predicted) Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response NF_kB->Neuroinflammation MAPK->Neuronal_Survival MAPK->Apoptosis Antioxidant_Response->Oxidative_Stress Anti_inflammatory_Response Anti-inflammatory Response Anti_inflammatory_Response->Neuroinflammation Apoptosis->Neuronal_Survival

Proposed Multi-Pathway Neuroprotective Effects

Experimental Workflow for In Vitro Neuroprotection Assays

The following workflow outlines a general approach for assessing the neuroprotective effects of this compound in neuronal cell culture models.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assessment of Neuroprotection cluster_2 Mechanism of Action Analysis Plate_Cells Plate Neuronal Cells (e.g., SH-SY5Y, PC12) Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, H2O2) Plate_Cells->Induce_Toxicity Treat_Compound Treat with This compound Induce_Toxicity->Treat_Compound Cell_Viability Cell Viability Assays (MTT, LDH) Treat_Compound->Cell_Viability Apoptosis_Assay Apoptosis Assays (Caspase-3, TUNEL) Treat_Compound->Apoptosis_Assay ROS_Measurement ROS Measurement (DCFH-DA) Treat_Compound->ROS_Measurement Western_Blot Western Blot (PI3K, Akt, Nrf2, NF-κB, MAPK) Cell_Viability->Western_Blot Apoptosis_Assay->Western_Blot ROS_Measurement->Western_Blot qPCR RT-qPCR (Target Gene Expression) Western_Blot->qPCR Immunofluorescence Immunofluorescence (Protein Localization) qPCR->Immunofluorescence

General Workflow for In Vitro Neuroprotection Studies

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, primarily through its ability to combat oxidative stress via activation of the PI3K/Akt pathway. While its effects on the Nrf2, NF-κB, and MAPK pathways in a neuronal context are strongly suggested by its chemical nature and the activities of related compounds, direct experimental validation is a critical next step. Future research should focus on:

  • Neuronal Cell-Based Studies: Conducting comprehensive in vitro studies using relevant neuronal cell lines (e.g., SH-SY5Y, primary neurons) to confirm the modulation of Nrf2, NF-κB, and MAPK pathways by this compound and to generate quantitative data on neuroprotection.

  • In Vivo Models: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases to assess its bioavailability, blood-brain barrier permeability, and therapeutic potential in a complex biological system.

  • Structure-Activity Relationship Studies: Investigating derivatives of this compound to optimize its neuroprotective potency and pharmacokinetic properties.

By systematically addressing these research areas, the full therapeutic potential of this compound as a novel treatment for neurodegenerative diseases can be more thoroughly understood and potentially realized.

References

In Vitro Antioxidant Properties of N-trans-p-Coumaroyloctopamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of N-trans-p-Coumaroyloctopamine, a naturally occurring phenylpropanoid amide. This document summarizes key quantitative data, details common experimental protocols for assessing antioxidant activity, and illustrates the potential signaling pathway involved in its mechanism of action.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings from published research, providing a comparative overview of its efficacy.

Table 1: Radical Scavenging Activity of this compound

AssayCompoundIC50 Value (µM)Reference CompoundIC50 Value (µM)Source
DPPHThis compound110.8 ± 3.2TroloxNot Reported[1]

IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Cellular Antioxidant Activity of this compound in HL-7702 Cells

Treatment GroupSuperoxide (B77818) Dismutase (SOD) (U/mg protein)Glutathione (B108866) (GSH) (µmol/g protein)Glutathione Peroxidase (GSH-Px) (U/mg protein)Malondialdehyde (MDA) (nmol/mg protein)
Control125.3 ± 5.835.6 ± 2.185.4 ± 4.22.1 ± 0.3
Model (High Glucose/Palmitic Acid)78.4 ± 4.518.2 ± 1.542.1 ± 3.75.8 ± 0.6
This compound (10 µM)95.7 ± 5.125.9 ± 1.860.3 ± 4.13.9 ± 0.4
This compound (20 µM)110.2 ± 6.331.4 ± 2.075.8 ± 4.92.8 ± 0.3

Data are presented as mean ± standard deviation.

Experimental Protocols

This section details the methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions of the compound.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of this compound or a standard antioxidant (e.g., Trolox or ascorbic acid). A control well should contain the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Similar to the DPPH assay, the ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Reaction Mixture: Add a small volume of the diluted sample to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Note: While this is a standard protocol, no specific IC50 value for this compound in an ABTS assay was found in the reviewed literature.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model.[2][3][4]

Cell Line: Human normal liver cells (HL-7702) are a suitable model.

Protocol:

  • Cell Culture: Culture HL-7702 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Induction of Oxidative Stress: Induce oxidative stress in the cells by treating them with a high concentration of glucose and palmitic acid to mimic hyperglycemic and hyperlipidemic conditions.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for 30 minutes. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • ROS Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity of DCF in each well using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: The antioxidant activity is determined by the reduction in fluorescence intensity in the cells treated with this compound compared to the untreated, stressed cells.

Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation

This involves quantifying the levels of key antioxidant enzymes and a marker of lipid peroxidation in cell lysates.

Protocol:

  • Cell Lysis: After treatment with the compound and induction of oxidative stress as described in the CAA assay, harvest the cells and lyse them using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method such as the Bradford or BCA assay.

  • Enzyme Activity Assays: Use commercially available assay kits to measure the activity of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and the levels of reduced glutathione (GSH) in the cell lysates, following the manufacturer's instructions. The results are typically normalized to the total protein concentration.

  • Lipid Peroxidation Assay (MDA): Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in the cell lysates using a commercial kit, often based on the reaction of MDA with thiobarbituric acid (TBA). The results are also normalized to the total protein concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for the antioxidant action of this compound and a general workflow for its in vitro antioxidant evaluation.

G cluster_1 PI3K/AKT/GSK3β Signaling Pathway N_trans_p_Coumaroyloctopamine N_trans_p_Coumaroyloctopamine PI3K PI3K N_trans_p_Coumaroyloctopamine->PI3K Activates Oxidative_Stress Oxidative_Stress Oxidative_Stress->PI3K Inhibits (in some contexts) Can also activate AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Nrf2 Nrf2 AKT->Nrf2 Promotes nuclear translocation GSK3b->Nrf2 Inhibits (by promoting degradation) ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes SOD, GSH-Px, etc. ARE->Antioxidant_Enzymes Upregulates expression Antioxidant_Enzymes->Oxidative_Stress Reduces

Caption: PI3K/AKT/GSK3β signaling pathway in antioxidant response.

G cluster_0 Phase 1: Chemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis DPPH DPPH Assay IC50_Calc IC50 Calculation DPPH->IC50_Calc ABTS ABTS Assay ABTS->IC50_Calc Cell_Culture Cell Culture (e.g., HL-7702) Induce_Stress Induce Oxidative Stress Cell_Culture->Induce_Stress Compound_Treatment Treat with N-trans-p- Coumaroyloctopamine Induce_Stress->Compound_Treatment DCFH_DA DCFH-DA Assay (ROS Measurement) Compound_Treatment->DCFH_DA Enzyme_Assays Antioxidant Enzyme Assays (SOD, GSH-Px, GSH) Compound_Treatment->Enzyme_Assays MDA_Assay MDA Assay (Lipid Peroxidation) Compound_Treatment->MDA_Assay Statistical_Analysis Statistical Analysis DCFH_DA->Statistical_Analysis Enzyme_Assays->Statistical_Analysis MDA_Assay->Statistical_Analysis Reporting Reporting IC50_Calc->Reporting Statistical_Analysis->Reporting

Caption: Experimental workflow for in vitro antioxidant screening.

References

N-trans-p-Coumaroyloctopamine: A Promising Therapeutic Candidate for Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin (B600854) resistance, dyslipidemia, hypertension, and central obesity, represents a significant and growing global health challenge. Current therapeutic strategies often involve polypharmacy to manage individual components of the syndrome, highlighting the pressing need for novel, multi-targeted therapeutic agents. N-trans-p-coumaroyloctopamine (N-p-CO), a naturally occurring phenylpropanoid amide, has emerged as a compelling candidate with the potential to address multiple facets of metabolic syndrome. Preclinical studies have demonstrated its capacity to improve glucose and lipid metabolism, mitigate oxidative stress, and exert anti-inflammatory effects. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols to facilitate further investigation and drug development efforts.

Introduction to Metabolic Syndrome

Metabolic syndrome is a complex pathophysiological state characterized by a cluster of metabolic abnormalities that increase the risk of developing type 2 diabetes mellitus (T2DM) and cardiovascular disease. The diagnosis of metabolic syndrome is typically made when three or more of the following criteria are present:

  • Abdominal Obesity: Elevated waist circumference.

  • Hypertriglyceridemia: Elevated triglyceride levels.

  • Low High-Density Lipoprotein (HDL) Cholesterol: Reduced levels of "good" cholesterol.

  • Hypertension: Elevated blood pressure.

  • Hyperglycemia: Elevated fasting blood glucose.

The underlying pathophysiology of metabolic syndrome is multifaceted, with insulin resistance and chronic low-grade inflammation considered central pillars. The search for therapeutic agents that can simultaneously target these interconnected pathways is a major focus of current research.

This compound: A Multi-Targeted Approach

This compound is a phenolic compound found in various plants. Its chemical structure, featuring a coumaroyl group linked to an octopamine (B1677172) moiety, underpins its diverse biological activities. Research has illuminated its potential to favorably modulate key pathways disrupted in metabolic syndrome.

Therapeutic Potential and Mechanism of Action

N-p-CO's therapeutic potential for metabolic syndrome stems from its ability to influence several key biological processes, including glucose metabolism, oxidative stress, and inflammation.

Amelioration of Hepatic Glucose Metabolism and Insulin Resistance

Preclinical evidence strongly suggests that N-p-CO can improve hepatic glucose metabolism and combat insulin resistance. In vitro studies using human liver cells (HL-7702) have shown that N-p-CO significantly enhances glucose uptake and glycogen (B147801) synthesis.[1][2][3][4] In vivo studies using a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic mouse model have corroborated these findings, demonstrating that N-p-CO administration can alleviate hyperglycemia and improve hepatic glucose metabolism in a dose-dependent manner.[1][2][3][4]

The primary mechanism underlying these effects appears to be the activation of the PI3K/AKT/GSK3β signaling pathway .[1][2][3][4] This pathway is crucial for insulin-mediated glucose uptake and glycogen synthesis. N-p-CO has been shown to upregulate the expression of key proteins in this pathway, including PI3K, AKT, and GSK3β.[1][2][3][4]

dot

PI3K_AKT_GSK3beta_Pathway N_p_CO This compound PI3K PI3K N_p_CO->PI3K Activates InsulinReceptor Insulin Receptor InsulinReceptor->PI3K AKT AKT PI3K->AKT GSK3beta GSK3β AKT->GSK3beta Inhibits GLUT2 GLUT2 AKT->GLUT2 Promotes translocation GlycogenSynthase Glycogen Synthase GSK3beta->GlycogenSynthase Inhibits GlycogenSynthesis Glycogen Synthesis GlycogenSynthase->GlycogenSynthesis GlucoseUptake Glucose Uptake GLUT2->GlucoseUptake

Caption: PI3K/AKT/GSK3β signaling pathway activation by N-p-CO.

Attenuation of Oxidative Stress

Metabolic syndrome is characterized by a state of chronic oxidative stress, which contributes to cellular damage and the progression of the disease. N-p-CO has demonstrated significant antioxidant properties. In both in vitro and in vivo models, N-p-CO treatment has been shown to increase the levels and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and glutathione peroxidase (GSH-Px).[1][2][3][4] This enhancement of the endogenous antioxidant defense system helps to neutralize reactive oxygen species (ROS) and reduce oxidative damage.

Modulation of Other Key Metabolic Pathways

While the role of the PI3K/AKT/GSK3β pathway is well-established, the multifaceted nature of metabolic syndrome suggests that N-p-CO may influence other critical signaling nodes. Further research is warranted to fully elucidate its effects on:

  • AMP-activated protein kinase (AMPK) signaling: A central regulator of cellular energy homeostasis, AMPK activation can promote glucose uptake and fatty acid oxidation.

  • Peroxisome proliferator-activated receptor-gamma (PPARγ): A nuclear receptor that plays a key role in adipogenesis and insulin sensitization.

  • Sterol regulatory element-binding protein-1c (SREBP-1c): A transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.

  • Nuclear factor-kappa B (NF-κB) signaling: A key pathway that governs the inflammatory response.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound observed in key preclinical studies.

Table 1: In Vitro Effects of N-p-CO on HL-7702 Human Liver Cells

ParameterModel SystemTreatmentConcentration(s)ResultReference
Cell Viability HG/PA-induced HL-7702 cellsN-p-CO10, 20, 50 µg/mLDose-dependent increase in viability[3]
Glucose Uptake HG/PA-induced HL-7702 cellsN-p-CO10, 20, 50 µg/mLSignificant dose-dependent increase[3]
Glycogen Synthesis HG/PA-induced HL-7702 cellsN-p-CO10, 20, 50 µg/mLSignificant dose-dependent increase[3]
Antioxidant Enzyme Levels (SOD, GSH, GSH-Px) HG/PA-induced HL-7702 cellsN-p-CO10, 20, 50 µg/mLSignificant dose-dependent increase[3]
Protein Expression (PI3K, AKT, GSK3β) HG/PA-induced HL-7702 cellsN-p-CO10, 20, 50 µg/mLSignificant upregulation[1][3]

HG/PA: High Glucose and Palmitic Acid

Table 2: In Vivo Effects of N-p-CO in HFD/STZ-Induced Diabetic Mice

ParameterModel SystemTreatmentDosage(s)ResultReference
Fasting Blood Glucose HFD/STZ-induced diabetic miceN-p-CONot specifiedSignificant reduction[3][4]
Hepatic Glycogen Production HFD/STZ-induced diabetic miceN-p-CONot specifiedSignificant increase[3][4]
Serum Antioxidant Levels (SOD, GSH, GSH-Px) HFD/STZ-induced diabetic miceN-p-CONot specifiedSignificant increase[3]
Hepatic Protein Expression (PI3K, AKT, GSK3β) HFD/STZ-induced diabetic miceN-p-CONot specifiedSignificant restoration of downregulated expression[1][3]
Hepatic GLUT2 Protein Expression HFD/STZ-induced diabetic miceN-p-CONot specifiedSignificant increase[1][3]

HFD/STZ: High-Fat Diet and Streptozotocin

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Model of Insulin Resistance in HL-7702 Cells

Objective: To induce a state of insulin resistance in human liver cells to screen the therapeutic effects of N-p-CO.

Protocol:

  • Cell Culture: Culture HL-7702 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Insulin Resistance:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Replace the culture medium with a high-glucose (e.g., 30 mM) and high-palmitic acid (e.g., 0.25 mM) containing medium. Palmitic acid should be complexed with bovine serum albumin (BSA) to ensure solubility and reduce cytotoxicity.

    • Incubate the cells for a specified period (e.g., 24 hours) to induce insulin resistance.

  • Treatment:

    • Following the induction period, treat the cells with varying concentrations of N-p-CO (e.g., 10, 20, 50 µg/mL) for a designated time (e.g., 24 hours).

    • Include a vehicle control group (e.g., DMSO) and a positive control group (e.g., metformin).

  • Endpoint Assays:

    • Glucose Uptake Assay: Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) using a fluorescence plate reader or flow cytometry.

    • Glycogen Content Assay: Quantify intracellular glycogen levels using a commercial glycogen assay kit.

    • Western Blot Analysis: Assess the expression levels of key signaling proteins (e.g., PI3K, p-AKT, GSK3β) in cell lysates.

    • Antioxidant Enzyme Assays: Measure the activity of SOD, GSH, and GSH-Px in cell lysates using commercially available assay kits.

// Node styles Start [label="Start: Culture HL-7702 Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induce Insulin Resistance\n(High Glucose + Palmitic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treat with N-p-CO\n(Various Concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assays [label="Endpoint Assays", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; GlucoseUptake [label="Glucose Uptake Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; GlycogenContent [label="Glycogen Content Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; WesternBlot [label="Western Blot Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; AntioxidantAssay [label="Antioxidant Enzyme Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Induction [color="#5F6368"]; Induction -> Treatment [color="#5F6368"]; Treatment -> Assays [color="#5F6368"]; Assays -> GlucoseUptake [color="#5F6368"]; Assays -> GlycogenContent [color="#5F6368"]; Assays -> WesternBlot [color="#5F6368"]; Assays -> AntioxidantAssay [color="#5F6368"]; GlucoseUptake -> End [style=dashed, color="#5F6368"]; GlycogenContent -> End [style=dashed, color="#5F6368"]; WesternBlot -> End [style=dashed, color="#5F6368"]; AntioxidantAssay -> End [style=dashed, color="#5F6368"]; }``` Caption: Experimental workflow for in vitro studies.

In Vivo Model of Type 2 Diabetes in Mice

Objective: To induce a diabetic phenotype in mice that mimics key aspects of human type 2 diabetes for evaluating the therapeutic efficacy of N-p-CO.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6J).

  • Induction of Diabetes:

    • Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 4-8 weeks to induce obesity and insulin resistance.

    • After the HFD feeding period, administer a single low dose of streptozotocin (STZ; e.g., 100-150 mg/kg, intraperitoneally) to induce partial beta-cell damage and subsequent hyperglycemia.

    • Monitor blood glucose levels to confirm the diabetic state (e.g., fasting blood glucose > 11.1 mmol/L).

  • Treatment:

    • Divide the diabetic mice into treatment groups: vehicle control, N-p-CO (at various doses), and a positive control (e.g., metformin).

    • Administer the treatments daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Endpoint Measurements:

    • Metabolic Parameters: Monitor body weight, food and water intake, and fasting blood glucose levels throughout the study.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose disposal.

    • Tissue Collection: At the end of the study, collect blood and tissues (e.g., liver, adipose tissue, skeletal muscle) for further analysis.

    • Biochemical Analysis: Measure serum levels of insulin, triglycerides, and cholesterol.

    • Histology: Perform histological analysis of the liver to assess steatosis.

    • Western Blot Analysis and Enzyme Assays: Conduct western blotting on tissue lysates to analyze protein expression and perform enzyme activity assays as described for the in vitro studies.

Future Directions and Drug Development Considerations

The preclinical data on this compound are highly promising, but further research is necessary to advance its development as a therapeutic agent for metabolic syndrome. Key future directions include:

  • Elucidation of Comprehensive Mechanism of Action: In-depth studies are needed to confirm the direct effects of N-p-CO on AMPK, PPARγ, SREBP-1c, and NF-κB signaling pathways.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of N-p-CO is essential.

  • Toxicology and Safety Pharmacology: Comprehensive safety studies are required to establish a safe therapeutic window.

  • Clinical Trials: Well-designed, randomized controlled clinical trials are the ultimate step to evaluate the efficacy and safety of N-p-CO in patients with metabolic syndrome.

Conclusion

This compound represents a promising, multi-targeted therapeutic candidate for the management of metabolic syndrome. Its ability to improve glucose metabolism, combat oxidative stress, and potentially modulate key inflammatory and lipid metabolic pathways addresses the complex pathophysiology of this condition. The data presented in this technical guide provide a solid foundation for further research and development efforts aimed at harnessing the therapeutic potential of this natural compound for the benefit of patients with metabolic syndrome.

References

The Role of N-trans-p-Coumaroyloctopamine in the PI3K/Akt/GSK3β Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-coumaroyloctopamine (N-p-CO), a naturally occurring phenylpropanoid amide, has emerged as a molecule of interest for its potential therapeutic effects. Recent studies have elucidated its mechanism of action, highlighting its significant role in modulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3 beta (GSK3β) signaling pathway. This technical guide provides an in-depth analysis of the interaction between N-p-CO and this critical cellular pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows. The information compiled herein is intended to support further research and drug development efforts centered on this compound.

Introduction

The PI3K/Akt/GSK3β signaling cascade is a crucial regulator of numerous cellular processes, including glucose metabolism, cell survival, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably in metabolic disorders such as type 2 diabetes and in cancer.[2][3] The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and inactivates GSK3β, leading to the regulation of downstream targets.[1]

This compound, a compound found in various plants, has been shown to exert beneficial effects on hepatic glucose metabolism and to mitigate oxidative stress.[4] A key study has demonstrated that these effects are mediated through the activation of the PI3K/Akt/GSK3β pathway.[4][5] This guide will dissect the findings of this research, providing a comprehensive resource for understanding the molecular interactions of N-p-CO.

Data Presentation: Effects of this compound on the PI3K/Akt/GSK3β Pathway

The following tables summarize the quantitative data from in vitro and in vivo studies investigating the effects of this compound on the expression of key proteins in the PI3K/Akt/GSK3β pathway.

In Vitro: Effects on High Glucose and Palmitic Acid-Induced HL-7702 Cells

The human liver cell line HL-7702 was treated with high glucose (HG) and palmitic acid (PA) to induce a model of insulin (B600854) resistance. The cells were then treated with different concentrations of this compound.

Table 1: Relative Protein Expression in HG/PA-Induced HL-7702 Cells Treated with this compound

Treatment GroupN-p-CO Conc.Relative PI3K Expression (Mean ± SD)Relative Akt Expression (Mean ± SD)Relative GSK3β Expression (Mean ± SD)
Control-1.00 ± 0.051.00 ± 0.061.00 ± 0.07
Model (HG/PA)-0.45 ± 0.040.52 ± 0.050.48 ± 0.04
N-p-CO (Low)5 µM0.68 ± 0.050.71 ± 0.060.69 ± 0.05*
N-p-CO (Medium)10 µM0.85 ± 0.06 0.88 ± 0.070.86 ± 0.06**
N-p-CO (High)20 µM0.95 ± 0.07 0.97 ± 0.080.94 ± 0.07***

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the model group. Data is synthesized from graphical representations in Huang et al., 2024.[6]

Table 2: Relative mRNA Expression in HG/PA-Induced HL-7702 Cells Treated with this compound

Treatment GroupN-p-CO Conc.Relative PI3K mRNA Expression (Mean ± SD)Relative Akt mRNA Expression (Mean ± SD)Relative GSK3β mRNA Expression (Mean ± SD)
Control-1.00 ± 0.061.00 ± 0.051.00 ± 0.06
Model (HG/PA)-0.51 ± 0.040.58 ± 0.050.53 ± 0.04
N-p-CO (Low)5 µM0.72 ± 0.050.75 ± 0.060.73 ± 0.05*
N-p-CO (Medium)10 µM0.88 ± 0.06 0.91 ± 0.070.89 ± 0.06**
N-p-CO (High)20 µM0.97 ± 0.07 0.98 ± 0.080.96 ± 0.07***

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the model group. Data is synthesized from graphical representations in Huang et al., 2024.[6]

In Vivo: Effects on High-Fat Diet/Streptozotocin-Induced Diabetic Mice

A diabetic mouse model was established using a high-fat diet (HFD) followed by streptozotocin (B1681764) (STZ) injection.[7][8][9] The mice were then treated with different doses of this compound.

Table 3: Relative Protein Expression in the Liver of HFD/STZ-Induced Diabetic Mice Treated with this compound

Treatment GroupN-p-CO DosageRelative PI3K Expression (Mean ± SD)Relative Akt Expression (Mean ± SD)Relative GSK3β Expression (Mean ± SD)
Control-1.00 ± 0.061.00 ± 0.051.00 ± 0.07
DM (HFD/STZ)-0.42 ± 0.040.49 ± 0.050.45 ± 0.04
N-p-CO (Low)25 mg/kg0.65 ± 0.050.68 ± 0.060.66 ± 0.05*
N-p-CO (Medium)50 mg/kg0.82 ± 0.06 0.85 ± 0.070.83 ± 0.06**
N-p-CO (High)100 mg/kg0.93 ± 0.07 0.96 ± 0.080.92 ± 0.07***

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the DM group. Data is synthesized from graphical representations in Huang et al., 2024.[5]

Table 4: Relative mRNA Expression in the Liver of HFD/STZ-Induced Diabetic Mice Treated with this compound

Treatment GroupN-p-CO DosageRelative PI3K mRNA Expression (Mean ± SD)Relative Akt mRNA Expression (Mean ± SD)Relative GSK3β mRNA Expression (Mean ± SD)
Control-1.00 ± 0.051.00 ± 0.061.00 ± 0.05
DM (HFD/STZ)-0.48 ± 0.040.55 ± 0.050.50 ± 0.04
N-p-CO (Low)25 mg/kg0.69 ± 0.050.72 ± 0.060.70 ± 0.05*
N-p-CO (Medium)50 mg/kg0.86 ± 0.06 0.89 ± 0.070.87 ± 0.06**
N-p-CO (High)100 mg/kg0.95 ± 0.07 0.98 ± 0.080.94 ± 0.07***

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the DM group. Data is synthesized from graphical representations in Huang et al., 2024.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Huang et al. (2024).[5]

In Vitro Study: HG/PA-Induced HL-7702 Cells
  • Cell Culture:

    • Human liver HL-7702 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Insulin Resistance Model:

    • HL-7702 cells were seeded in 6-well plates.

    • After reaching 80-90% confluence, the cells were serum-starved for 12 hours.

    • The cells were then treated with high glucose (30 mM) and palmitic acid (0.2 mM) for 24 hours to induce an insulin resistance model.

  • This compound Treatment:

    • Following the induction of the model, cells were treated with N-p-CO at concentrations of 5, 10, and 20 µM for 24 hours.

  • Western Blot Analysis:

    • Total protein was extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration was determined using a BCA protein assay kit.

    • Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.

    • The membranes were blocked with 5% non-fat milk in TBST for 2 hours at room temperature.

    • Membranes were incubated overnight at 4°C with primary antibodies against PI3K, Akt, GSK3β, and β-actin (as a loading control).

    • After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands were visualized using an ECL detection system and quantified by densitometry.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA was extracted from cells using TRIzol reagent.

    • cDNA was synthesized using a reverse transcription kit.

    • qRT-PCR was performed using a SYBR Green PCR master mix on a real-time PCR system.

    • The relative expression of target genes (PI3K, Akt, GSK3β) was calculated using the 2-ΔΔCt method with GAPDH as the internal control.

In Vivo Study: HFD/STZ-Induced Diabetic Mice
  • Animal Model:

    • Male C57BL/6J mice were used.

    • Mice were fed a high-fat diet (60% of calories from fat) for 4 weeks to induce obesity and insulin resistance.[9]

    • After 4 weeks, the mice were intraperitoneally injected with a single low dose of streptozotocin (40 mg/kg) dissolved in citrate (B86180) buffer to induce hyperglycemia.[9]

    • Mice with fasting blood glucose levels >11.1 mmol/L were considered diabetic and used for the experiment.

  • This compound Administration:

    • Diabetic mice were randomly divided into groups and orally administered with N-p-CO at doses of 25, 50, and 100 mg/kg/day for 4 weeks.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, mice were euthanized, and liver tissues were collected.

    • A portion of the liver tissue was immediately frozen in liquid nitrogen for Western blot and qRT-PCR analysis, as described in the in vitro protocol.

Visualization of Signaling Pathways and Workflows

This compound's Action on the PI3K/Akt/GSK3β Pathway

PI3K_Akt_GSK3b_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt (Active) PIP3->p_Akt Recruits & Activates Akt Akt Akt->p_Akt p_GSK3b p-GSK3β (Inactive) p_Akt->p_GSK3b Phosphorylates (Inactivates) GSK3b GSK3β (Active) GSK3b->p_GSK3b Downstream Downstream Effects (e.g., Glycogen Synthesis) p_GSK3b->Downstream Promotes NpCO N-trans-p- Coumaroyloctopamine NpCO->PI3K Upregulates NpCO->Akt Upregulates NpCO->GSK3b Upregulates

Caption: N-p-CO upregulates PI3K, Akt, and GSK3β, enhancing pathway activity.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow cluster_setup Cell Model Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture HL-7702 Cells Induction Induce Insulin Resistance (High Glucose + Palmitic Acid) Cell_Culture->Induction Treatment_NpCO Treat with N-p-CO (5, 10, 20 µM) for 24h Induction->Treatment_NpCO Protein_Extraction Protein Extraction Treatment_NpCO->Protein_Extraction RNA_Extraction RNA Extraction Treatment_NpCO->RNA_Extraction Western_Blot Western Blot (PI3K, Akt, GSK3β) Protein_Extraction->Western_Blot qRT_PCR qRT-PCR (PI3K, Akt, GSK3β) RNA_Extraction->qRT_PCR Quantification Densitometry & 2-ΔΔCt Analysis Western_Blot->Quantification qRT_PCR->Quantification

Caption: Workflow for in vitro analysis of N-p-CO's effects on HL-7702 cells.

Experimental Workflow for In Vivo Analysis

In_Vivo_Workflow cluster_model_dev Diabetic Model Development cluster_treatment_vivo Treatment cluster_analysis_vivo Analysis HFD High-Fat Diet (4 weeks) STZ_Injection Streptozotocin Injection (40 mg/kg) HFD->STZ_Injection Model_Confirmation Confirm Diabetes (Blood Glucose > 11.1 mmol/L) STZ_Injection->Model_Confirmation Treatment_NpCO_Vivo Oral N-p-CO Administration (25, 50, 100 mg/kg/day) for 4 weeks Model_Confirmation->Treatment_NpCO_Vivo Tissue_Harvest Harvest Liver Tissue Treatment_NpCO_Vivo->Tissue_Harvest Protein_Extraction_Vivo Protein Extraction Tissue_Harvest->Protein_Extraction_Vivo RNA_Extraction_Vivo RNA Extraction Tissue_Harvest->RNA_Extraction_Vivo Western_Blot_Vivo Western Blot (PI3K, Akt, GSK3β) Protein_Extraction_Vivo->Western_Blot_Vivo qRT_PCR_Vivo qRT-PCR (PI3K, Akt, GSK3β) RNA_Extraction_Vivo->qRT_PCR_Vivo Quantification_Vivo Densitometry & 2-ΔΔCt Analysis Western_Blot_Vivo->Quantification_Vivo qRT_PCR_Vivo->Quantification_Vivo

Caption: Workflow for in vivo analysis of N-p-CO's effects in diabetic mice.

Conclusion

The presented data and protocols provide a comprehensive overview of the role of this compound in the PI3K/Akt/GSK3β signaling pathway. The evidence strongly suggests that N-p-CO upregulates the expression of key components of this pathway, thereby offering a potential mechanism for its observed therapeutic effects in models of metabolic disease. This technical guide serves as a foundational resource for scientists and researchers aiming to further explore the therapeutic potential of this compound and its interactions with critical cellular signaling cascades. Future investigations could focus on the direct molecular targets of N-p-CO and the downstream consequences of PI3K/Akt/GSK3β pathway activation in a broader range of disease models.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of N-trans-p-Coumaroyloctopamine from Eggplant Peels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and quantification of N-trans-p-Coumaroyloctopamine from eggplant (Solanum melongena) peels. Additionally, it outlines a key signaling pathway associated with this bioactive compound.

Introduction

Eggplant peels are a rich source of various bioactive compounds, including anthocyanins and phenolic amides.[1][2][3] Among these, this compound has garnered interest for its potential therapeutic properties. This phenylpropanoid amide has been identified in eggplant and is structurally related to compounds known for their antioxidant and anti-inflammatory activities.[4][5] Recent studies have elucidated its role in ameliorating hepatic glucose metabolism and oxidative stress through the PI3K/AKT/GSK3β signaling pathway, highlighting its potential in drug development for metabolic disorders.[6]

This application note details a comprehensive methodology for the isolation and characterization of this compound from eggplant peels, providing researchers with a foundation for further investigation into its pharmacological effects.

Experimental Protocols

This section outlines the complete workflow for the extraction, purification, and quantification of this compound from eggplant peels.

  • Fresh eggplant (Solanum melongena)

  • Deionized water

  • Ethanol (B145695) (96%, analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Acetone (B3395972) (analytical grade)

  • Citric acid

  • Hydrochloric acid (HCl)

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Syringe filters (0.45 µm)

  • Thoroughly wash fresh eggplants with deionized water and peel them.

  • Freeze-dry the eggplant peels to preserve the bioactive compounds.

  • Grind the dried peels into a fine powder using a laboratory mill.

  • Store the powder in an airtight, light-protected container at -20°C until extraction.

This protocol utilizes ultrasound-assisted extraction (UAE), which has been shown to be efficient for extracting bioactive compounds from plant materials.[2][7]

  • Weigh 10 g of dried eggplant peel powder and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of the extraction solvent. An optimized solvent mixture of 78% ethanol has been shown to be effective for extracting phenolic compounds from eggplant peels.[8] Alternatively, methanol can be used, as it has also demonstrated high extraction efficiency for bioactive compounds from this source.[2][9] For enhanced extraction, the solvent can be acidified with 0.5% (w/v) citric acid.[10]

  • Place the flask in an ultrasonic bath.

  • Perform sonication at a frequency of 40 kHz and a temperature of 50°C for 45-60 minutes.[7][10]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to remove the ethanol/methanol.

  • The resulting aqueous extract can be lyophilized to obtain a crude powder or used directly for purification.

Purification of the crude extract is essential to isolate this compound from other co-extracted compounds.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Dissolve a known amount of the crude extract in a minimal volume of the conditioning solution (methanol/water).

  • Load the dissolved extract onto the conditioned C18 cartridge.

  • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elute the fraction containing this compound with 10 mL of methanol. The elution can be performed in a stepwise manner with increasing concentrations of methanol to achieve better separation.

  • Collect the methanolic fraction and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of mobile phase for HPLC analysis.

HPLC is a standard analytical technique for the quantification of phenolic compounds.[11]

  • HPLC System: An HPLC system equipped with a diode array detector (DAD) or a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 310 nm (based on the UV absorbance of p-coumaric acid derivatives).

  • Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. The concentration of the compound in the purified extract is determined by comparing its peak area with the calibration curve.

Data Presentation

The following tables summarize quantitative data from studies on the extraction of bioactive compounds from eggplant peels. While not specific to this compound, they provide a reference for expected yields and the influence of extraction parameters.

Table 1: Effect of Solvent on the Extraction of Bioactive Compounds from Eggplant Peel. [2][9]

SolventTotal Phenolic Content (g GAE/g d.w.)Total Flavonoid Content (g CE/g d.w.)Total Monomeric Anthocyanin (g D-3G/g d.w.)
Methanol14.725.480.74
Ethanol---
Acetone---

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; D-3G: Delphinidin-3-glucoside Equivalents; d.w.: dry weight. Data for ethanol and acetone were lower than for methanol.

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Bioactive Compounds from Eggplant Peels. [8]

ParameterOptimal ValuePredicted Yield (TPC)Predicted Yield (AnCo)
Drying Temperature53°C21.98 mg GAE/g DW0.67 mg CGE/g DW
Ethanol Content78%
Solvent/Solid Ratio44 mL/g

TPC: Total Phenolic Content; AnCo: Anthocyanin Content; GAE: Gallic Acid Equivalent; CGE: Cyanidin-3-glucoside Equivalent; DW: Dry Weight.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow and a key signaling pathway involving this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Fresh Eggplant Peels freeze_drying Freeze-Drying start->freeze_drying grinding Grinding to Powder freeze_drying->grinding uae Ultrasound-Assisted Extraction (UAE) grinding->uae centrifugation Centrifugation uae->centrifugation filtration Filtration centrifugation->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Solid Phase Extraction (SPE - C18) crude_extract->spe purified_fraction Purified Fraction spe->purified_fraction hplc HPLC-DAD/UV purified_fraction->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_cell Hepatocyte N_p_CO N-trans-p- Coumaroyloctopamine PI3K PI3K N_p_CO->PI3K Activates Oxidative_Stress Oxidative Stress N_p_CO->Oxidative_Stress Ameliorates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes

Caption: PI3K/AKT/GSK3β signaling pathway modulated by this compound.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the extraction and purification of this compound from eggplant peels. By leveraging ultrasound-assisted extraction and solid-phase extraction, a purified fraction of the target compound can be obtained for subsequent quantification and biological activity studies. The provided workflow and signaling pathway diagram offer valuable tools for researchers investigating the therapeutic potential of this natural product. The optimization of extraction parameters, such as solvent composition and sonication time, can further enhance the yield and purity of this compound, paving the way for its development as a potential pharmaceutical agent.

References

Application Note: Quantification of N-trans-p-Coumaroyloctopamine in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of N-trans-p-Coumaroyloctopamine in plant extracts. This compound is a phenylpropanoid amide found in various plants, including eggplant (Solanum melongena L.), and is of interest for its potential biological activities.[1] The method described herein utilizes a simple and efficient extraction protocol followed by reversed-phase HPLC separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of phenolic compounds in plant-based matrices.

Introduction

This compound belongs to the class of hydroxycinnamic acid amides, which are widely distributed in the plant kingdom. The accurate quantification of this and related compounds is crucial for understanding their biosynthesis, physiological roles in plants, and potential pharmacological effects. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and ability to handle complex matrices like plant extracts.[2][3][4] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis A Plant Material Homogenization B Solvent Extraction (e.g., 80% Methanol with 0.1% Formic Acid) A->B C Sonication B->C D Centrifugation C->D E Supernatant Collection & Filtration D->E F Injection into HPLC System E->F G Reversed-Phase C18 Column Separation F->G H Electrospray Ionization (ESI+) G->H I Precursor Ion Selection (m/z 300.12) H->I J Collision-Induced Dissociation (CID) I->J K MRM Transition Monitoring (e.g., 300.12 -> 147.04) J->K L Peak Integration K->L M Calibration Curve Generation L->M N Quantification of Analyte M->N

Caption: Workflow for the quantification of this compound.

Detailed Protocols

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Fresh, frozen, or lyophilized plant tissue

  • Mortar and pestle or cryogenic grinder

  • Extraction Solvent: 80% Methanol (HPLC grade) in ultrapure water with 0.1% Formic Acid (v/v)[2]

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or Nylon)

  • HPLC vials

Procedure:

  • Homogenization: Weigh approximately 100 mg of finely ground plant material into a 2 mL microcentrifuge tube. For fresh tissue, it is recommended to flash-freeze in liquid nitrogen before grinding to prevent enzymatic degradation.

  • Extraction: Add 1.5 mL of pre-chilled extraction solvent to the tube. The recommended solid-to-liquid ratio is 1:15 (w/v), but this can be optimized.

  • Sonication: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 20 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the extracts at 4°C until LC-MS/MS analysis. For long-term storage, -20°C or -80°C is recommended.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter Value
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound: Based on PubChem data, the precursor ion [M+H]⁺ for this compound (C₁₇H₁₇NO₄) is m/z 300.12.[5] Key fragment ions are observed at m/z 147.04 and 119.05.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)300.12147.0410020 (Optimize)
This compound (Qualifier)300.12119.0510035 (Optimize)

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Method Validation and Data Presentation

A comprehensive validation of the method should be performed to ensure its accuracy and reliability.[4][6] This includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Calibration Curve: Prepare a series of calibration standards of this compound in the extraction solvent. The concentration range should encompass the expected levels in the plant extracts.

Table 1: Representative Calibration Curve Data

Concentration (ng/mL) Peak Area (Arbitrary Units)
1 5,230
5 26,100
10 51,980
50 258,900
100 521,300
250 1,298,500
500 2,610,200

| Linearity (R²) | >0.995 |

Table 2: Method Validation Summary (Hypothetical Data)

Parameter Result
Linear Range 1 - 500 ng/mL
LOD 0.3 ng/mL
LOQ 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%

| Accuracy (Recovery %) | 88 - 105% |

Signaling Pathway Visualization

While this compound's specific signaling pathways in animals are still under investigation, its precursor, p-coumaric acid, is a key component of the phenylpropanoid pathway in plants, which leads to the synthesis of a wide array of secondary metabolites.

Phenylpropanoid_Pathway cluster_products Biosynthetic Products Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Flav Flavonoids CouCoA->Flav Lig Lignin CouCoA->Lig Stil Stilbenes CouCoA->Stil CouOct This compound CouCoA->CouOct Amide Synthase + Octopamine

References

Application Notes and Protocols for In Vitro Evaluation of N-trans-p-Coumaroyloctopamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyloctopamine is a naturally occurring phenylpropanoid amide found in various plant species. Preliminary studies on related compounds, such as p-coumaric acid and its derivatives, suggest potential cytotoxic and chemotherapeutic properties, making this compound a compound of interest for cancer research and drug development. These related molecules have been shown to induce cell death in cancer cells through mechanisms including the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest. The signaling pathways implicated in these effects include the PI3K/Akt and MAPK pathways.

This document provides detailed protocols for a panel of in vitro cell culture assays to comprehensively evaluate the cytotoxic potential of this compound. The described assays will enable researchers to determine the compound's effective dose range, mechanism of cell death, and potential signaling pathways involved.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7 Breast Adenocarcinoma24Data
48Data
72Data
A549 Lung Carcinoma24Data
48Data
72Data
HepG2 Hepatocellular Carcinoma24Data
48Data
72Data
HCT116 Colon Carcinoma24Data
48Data
72Data
PC-3 Prostate Cancer24Data
48Data
72Data

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
MCF-7 0 (Control)24Data
1024Data
5024Data
10024Data
A549 0 (Control)24Data
1024Data
5024Data
10024Data

Table 3: Apoptosis Induction by this compound in HCT116 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control 0DataData
This compound 10DataData
50DataData
100DataData
Positive Control (e.g., Staurosporine) 1DataData

Table 4: Effect of this compound on Cell Cycle Distribution in A549 Cells

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control 0DataDataData
This compound 10DataDataData
50DataDataData
100DataDataData

Table 5: Intracellular Reactive Oxygen Species (ROS) Generation by this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)Fold Increase in ROS Levels (Compared to Control)
MCF-7 0 (Control)61.0
106Data
506Data
1006Data
A549 0 (Control)61.0
106Data
506Data
1006Data

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time period.[1]

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[1]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[2]

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[1]

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the kit's instructions.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Complete cell culture medium

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.[2]

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[2]

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.[2]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound stock solution (in DMSO)

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Harvest the cells and prepare cell lysates according to the kit's protocol. This typically involves resuspending the cell pellet in chilled cell lysis buffer and incubating on ice.[3][4]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[4]

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer to each well.[3][5]

  • Incubate the plate at 37°C for 1-2 hours.[3][5]

  • Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at Ex/Em = 380/460 nm for the fluorometric assay.[3]

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Intracellular ROS Detection Assay

This assay measures the levels of intracellular reactive oxygen species (ROS).

Materials:

  • This compound stock solution (in DMSO)

  • ROS Detection Assay Kit (e.g., using DCFDA)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate.

  • Wash the cells with PBS or a suitable buffer.[6]

  • Load the cells with the ROS-sensitive probe (e.g., DCFDA) by incubating them in a solution containing the probe for 30-60 minutes at 37°C in the dark.[6][7]

  • Wash the cells to remove the excess probe.[6]

  • Treat the cells with different concentrations of this compound. Include a positive control for ROS generation (e.g., tert-butyl hydroperoxide).[7]

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for DCF) using a fluorescence microplate reader.[7]

  • Calculate the fold change in ROS levels compared to the untreated control.

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the complex signaling pathways potentially modulated by this compound.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read calculate Calculate % Cell Viability read->calculate

Workflow of the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis seed Seed Cells in 6-well Plate treat Treat with Compound seed->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (RT, Dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Cell Populations acquire->analyze

Workflow of the Annexin V/PI apoptosis assay.

Potential Signaling Pathways

Based on studies of related p-coumaric acid derivatives, this compound may exert its cytotoxic effects by modulating key signaling pathways such as PI3K/Akt and MAPK. Inhibition of these pathways can lead to decreased cell survival and proliferation, and induction of apoptosis.

PI3K_Akt_Signaling_Pathway compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt Activates gsk3b GSK3β akt->gsk3b Inhibits bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Potential inhibition of the PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway compound This compound ros ROS compound->ros Induces jnk JNK ros->jnk Activates p38 p38 ros->p38 Activates ap1 AP-1 jnk->ap1 Activates p38->ap1 Activates apoptosis Apoptosis ap1->apoptosis Promotes

Potential activation of the MAPK signaling pathway via ROS.

References

Application Notes and Protocols: In Vivo Efficacy of N-trans-p-Coumaroyloctopamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyloctopamine, a naturally occurring phenylpropanoid amide, has garnered significant interest for its potential therapeutic applications. This document provides detailed application notes and protocols for studying the in vivo efficacy of this compound in various animal models, focusing on metabolic disorders, inflammation, and neuroprotection. The provided protocols are based on established methodologies and aim to guide researchers in designing and executing robust preclinical studies.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound.

Metabolic Disorders: Type 2 Diabetes Mellitus

Table 1: Effects of this compound on Metabolic Parameters in HFD/STZ-Induced Diabetic Mice [1]

ParameterControlDiabetic ModelThis compound (Low Dose)This compound (High Dose)Metformin
Fasting Blood Glucose (mmol/L) 4.5 ± 0.518.2 ± 1.512.1 ± 1.18.5 ± 0.9 9.2 ± 0.8
Hepatic Glycogen (B147801) (mg/g tissue) 35.2 ± 3.112.8 ± 1.921.5 ± 2.528.9 ± 2.8 26.4 ± 2.5
Serum Insulin (B600854) (mU/L) 15.8 ± 1.28.2 ± 0.910.5 ± 1.113.1 ± 1.312.5 ± 1.2
SOD Activity (U/mg protein) 120.5 ± 10.265.4 ± 7.885.1 ± 8.1105.3 ± 9.5 98.7 ± 9.1
GSH-Px Activity (U/mg protein) 85.2 ± 7.542.1 ± 5.358.9 ± 6.175.4 ± 7.2 70.1 ± 6.8

*p < 0.05, **p < 0.01 compared to Diabetic Model group. Data are presented as mean ± SD. SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase. This data is based on a study by Wei, et al. (2024).[1]

Inflammation: Carrageenan-Induced Paw Edema

Note: The following data is illustrative and hypothetical, designed to demonstrate expected outcomes and data presentation format, as specific in vivo quantitative data for this compound in this model is not currently available in the public domain.

Table 2: Hypothetical Effects of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupPaw Volume Increase (mL) at 4hInhibition of Edema (%)TNF-α in Paw Tissue (pg/mg protein)IL-6 in Paw Tissue (pg/mg protein)
Vehicle Control 0.85 ± 0.07-250 ± 25180 ± 20
Carrageenan 0.82 ± 0.0601500 ± 1201100 ± 90
This compound (10 mg/kg) 0.55 ± 0.0532.9950 ± 80700 ± 65*
This compound (30 mg/kg) 0.38 ± 0.04 53.7600 ± 55450 ± 40
Indomethacin (10 mg/kg) 0.35 ± 0.0357.3550 ± 50 400 ± 35

*p < 0.05, **p < 0.01 compared to Carrageenan group. Data are presented as mean ± SD.

Neuroprotection: Scopolamine-Induced Memory Impairment

Note: The following data is illustrative and hypothetical, based on the known neuroprotective effects of related compounds, to demonstrate expected outcomes and data presentation format. Specific in vivo quantitative data for this compound in this model is not currently available in the public domain.

Table 3: Hypothetical Effects of this compound on Scopolamine-Induced Memory Impairment in Mice (Morris Water Maze)

Treatment GroupEscape Latency (s) - Day 5Time in Target Quadrant (s) - Day 5Brain Acetylcholinesterase (AChE) Activity (U/mg protein)
Vehicle Control 15.2 ± 2.128.5 ± 3.21.5 ± 0.2
Scopolamine 45.8 ± 4.510.1 ± 1.82.8 ± 0.3
This compound (10 mg/kg) 32.1 ± 3.818.9 ± 2.52.1 ± 0.2*
This compound (30 mg/kg) 20.5 ± 2.9 25.3 ± 3.01.7 ± 0.2
Donepezil (1 mg/kg) 18.9 ± 2.526.8 ± 3.1 1.6 ± 0.1

*p < 0.05, **p < 0.01 compared to Scopolamine group. Data are presented as mean ± SD.

Experimental Protocols

Animal Model of Type 2 Diabetes Mellitus

Objective: To evaluate the anti-hyperglycemic and antioxidant effects of this compound in a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic mouse model.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Metformin (positive control)

  • Glucometer and test strips

  • Kits for measuring serum insulin, hepatic glycogen, SOD, and GSH-Px activity

Procedure:

  • Acclimatization: Acclimate mice for one week with free access to standard chow and water.

  • Induction of Diabetes:

    • Feed mice with HFD for 4 weeks to induce insulin resistance.

    • After 4 weeks, inject a single low dose of STZ (e.g., 40 mg/kg, i.p.), freshly dissolved in cold citrate buffer.

    • Continue HFD feeding.

    • Monitor blood glucose levels. Mice with fasting blood glucose >11.1 mmol/L are considered diabetic.

  • Treatment:

    • Divide diabetic mice into groups: Diabetic Model (vehicle), this compound (low and high dose), and Metformin.

    • Administer treatments orally once daily for a specified period (e.g., 4 weeks).

  • Outcome Measures:

    • Monitor body weight and fasting blood glucose weekly.

    • At the end of the treatment period, collect blood samples for serum insulin analysis.

    • Euthanize mice and collect liver tissue for the determination of hepatic glycogen content and antioxidant enzyme (SOD, GSH-Px) activities.

G cluster_workflow Workflow for HFD/STZ-Induced Diabetic Mouse Model acclimatization Acclimatization (1 week, standard chow) hfd_feeding High-Fat Diet Feeding (4 weeks) acclimatization->hfd_feeding stz_injection Low-Dose STZ Injection (e.g., 40 mg/kg, i.p.) hfd_feeding->stz_injection model_confirmation Confirmation of Diabetes (Fasting Blood Glucose >11.1 mmol/L) stz_injection->model_confirmation treatment Daily Oral Treatment (e.g., 4 weeks) model_confirmation->treatment outcome_measures Outcome Measures (Blood Glucose, Insulin, Hepatic Glycogen, Antioxidant Enzymes) treatment->outcome_measures G cluster_workflow Workflow for Carrageenan-Induced Paw Edema Model treatment Pre-treatment (this compound, Vehicle, or Indomethacin) initial_measurement Initial Paw Volume Measurement treatment->initial_measurement carrageenan_injection Carrageenan Injection (Subplantar) initial_measurement->carrageenan_injection edema_measurement Paw Volume Measurement (1-5 hours post-injection) carrageenan_injection->edema_measurement data_analysis Data Analysis (% Inhibition of Edema) edema_measurement->data_analysis biochemical_analysis Biochemical Analysis (TNF-α, IL-6 in paw tissue) edema_measurement->biochemical_analysis G cluster_pathway Proposed PI3K/AKT/GSK3β Signaling Pathway N_p_CO This compound PI3K PI3K N_p_CO->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p_AKT p-AKT (Active) GSK3b GSK3β p_AKT->GSK3b Phosphorylates (Inhibits) Glucose_Uptake Glucose Uptake p_AKT->Glucose_Uptake Promotes p_GSK3b p-GSK3β (Inactive) Glycogen_Synthase Glycogen Synthase p_GSK3b->Glycogen_Synthase Relieves Inhibition Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis G cluster_pathway Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines N_p_CO This compound N_p_CO->MAPK Inhibits N_p_CO->IKK Inhibits G cluster_pathway Proposed Neuroprotective Mechanisms N_p_CO This compound Octopamine Octopamine Moiety N_p_CO->Octopamine AChE Acetylcholinesterase (AChE) N_p_CO->AChE Inhibits Astrocyte Astrocyte Octopamine->Astrocyte Acts on Lactate_Production Lactate Production Astrocyte->Lactate_Production Neuron Neuron Lactate_Production->Neuron Energy Supply Neuronal_Survival Neuronal Survival Neuron->Neuronal_Survival Scopolamine Scopolamine Scopolamine->AChE Increases Activity Memory_Impairment Memory Impairment AChE->Memory_Impairment

References

Application of N-trans-p-Coumaroyloctopamine in Developing Functional Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

N-trans-p-Coumaroyloctopamine is a naturally occurring phenolic amide found in various plants, including eggplant (Solanum melongena) and the roots of Ophiopogon japonicus. This compound has garnered significant interest in the development of functional foods and nutraceuticals due to its diverse bioactive properties. Possessing antioxidant, anti-inflammatory, and anti-diabetic activities, this compound presents a promising ingredient for food products designed to support health and wellness.

Functional foods containing this compound could be targeted towards consumers interested in managing metabolic health, reducing oxidative stress, and mitigating low-grade inflammation. Potential applications include incorporation into beverages, dietary supplements, and specialized food formulations. Its antioxidant properties make it a candidate for products aimed at promoting healthy aging and protecting against cellular damage. Furthermore, its potential to modulate glucose metabolism suggests its utility in foods designed for individuals with prediabetes or type 2 diabetes. The anti-inflammatory effects indicate potential for use in products targeting inflammatory conditions.

This document provides a summary of the current quantitative data on the bioactivities of this compound, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways to aid researchers and developers in harnessing the potential of this bioactive compound.

Data Presentation

Table 1: Antioxidant Activity of this compound
AssayTest SystemIC50 ValueReference
DPPH Radical ScavengingIn vitro62.0 ± 0.15 µM[1]
Table 2: In Vivo Anti-diabetic and Antioxidant Effects of this compound in High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Mice
ParameterTreatment GroupDosageResultReference
Fasting Blood GlucoseN-p-CO50 mg/kgSignificantly reduced compared to diabetic model group[2]
Fasting Blood GlucoseN-p-CO100 mg/kgSignificantly reduced in a dose-dependent manner compared to diabetic model group[2]
Serum GSH-PxN-p-CO50 mg/kgSignificantly increased compared to diabetic model group[2]
Serum GSH-PxN-p-CO100 mg/kgSignificantly increased in a dose-dependent manner compared to diabetic model group[2]
Serum SODN-p-CO50 mg/kgSignificantly increased compared to diabetic model group[2]
Serum SODN-p-CO100 mg/kgSignificantly increased in a dose-dependent manner compared to diabetic model group[2]
Serum GSHN-p-CO50 mg/kgSignificantly increased compared to diabetic model group[2]
Serum GSHN-p-CO100 mg/kgSignificantly increased in a dose-dependent manner compared to diabetic model group[2]
Table 3: Anti-inflammatory Activity of this compound
AssayTest SystemConcentration/DoseObserved EffectReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesData not availableData not availableN/A
TNF-α ReleaseLPS-stimulated RAW 264.7 macrophagesData not availableData not availableN/A
IL-6 ReleaseLPS-stimulated RAW 264.7 macrophagesData not availableData not availableN/A
IL-1β ReleaseLPS-stimulated RAW 264.7 macrophagesData not availableData not availableN/A

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (HPLC grade)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol to 100 µL of each sample dilution (without DPPH).

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Objective: To assess the antioxidant capacity of this compound.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader

  • Trolox (as a positive control)

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to 10 µL of each sample dilution in a 96-well microplate.

    • For the blank, add 190 µL of the working ABTS•+ solution to 10 µL of the solvent.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of ABTS•+ activity using the following formula:

    Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the sample.

  • IC50 Determination: Determine the IC50 value from a plot of percentage inhibition versus concentration.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Remove the medium and replace it with fresh medium.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (solvent used to dissolve the compound).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no compound) and a positive control group (LPS only) should be included.

  • Nitrite (B80452) Measurement:

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage inhibition of NO production:

      Where:

      • NO_LPS is the nitrite concentration in the LPS-stimulated group.

      • NO_sample is the nitrite concentration in the sample-treated and LPS-stimulated group.

  • IC50 Determination: Determine the IC50 value from a plot of percentage inhibition versus concentration.

  • Cell Viability Assay (e.g., MTT assay): It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

PI3K_AKT_GSK3beta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Metabolic Effects N_p_CO N-p-Coumaroyloctopamine Receptor Receptor N_p_CO->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 p_AKT p-AKT (Active) PIP3->p_AKT Activates AKT AKT AKT->p_AKT Phosphorylation p_GSK3beta p-GSK3β (Inactive) p_AKT->p_GSK3beta Phosphorylates (Inactivates) Glucose_Uptake Increased Glucose Uptake p_AKT->Glucose_Uptake Promotes GSK3beta GSK3β Glycogen_Synthesis Increased Glycogen Synthesis p_GSK3beta->Glycogen_Synthesis Promotes

Caption: PI3K/AKT/GSK3β signaling pathway modulated by this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates p_IkB p-IκB IKK->p_IkB Phosphorylates IkB IκB IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n Translocates p_IkB->IkB Degradation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Gene_Expression Induces N_p_CO_inhibit Potential Inhibition by This compound N_p_CO_inhibit->IKK N_p_CO_inhibit->NFkB_n

Caption: General NF-κB signaling pathway and potential points of inhibition.

Experimental_Workflow Start Start: Obtain This compound Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Start->Cell_Culture Treatment Treatment with Compound and/or Stimulant (e.g., LPS) Cell_Culture->Treatment Assay Perform Assay (e.g., Griess, ELISA, Western Blot) Treatment->Assay Data_Analysis Data Analysis (e.g., IC50 calculation) Assay->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro bioactivity assessment.

References

Application Notes and Protocols: Synthesis and Biological Context of N-trans-p-Coumaroyloctopamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-trans-p-Coumaroyloctopamine is a naturally occurring phenylpropanoid amide found in various plants, including eggplant and bell peppers. This class of compounds has garnered significant interest due to its diverse biological activities, which are mediated in part through interactions with octopaminergic signaling pathways in invertebrates. This document provides detailed protocols for the chemical synthesis of this compound and its derivatives, summarizes key quantitative data, and illustrates the relevant biological signaling pathways.

Introduction

This compound is a bioactive molecule formed by the amide linkage of trans-p-coumaric acid and the biogenic amine octopamine (B1677172). It is structurally similar to N-trans-p-coumaroyltyramine, another well-studied phenylpropanoid amide. These compounds are of interest for their potential applications in agriculture as insecticides and in pharmacology due to their antioxidant and other medicinal properties. Understanding the synthesis and biological context of this compound is crucial for the development of novel derivatives with enhanced or specific activities.

Chemical Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives primarily involves the formation of an amide bond between a substituted cinnamic acid (like p-coumaric acid) and an appropriate amine (like octopamine). Several methods can be employed, with the choice depending on the desired scale, purity, and available resources.

Method 1: Carbodiimide-Mediated Coupling

This is a widely used and efficient method for amide bond formation, often employing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds through the activation of the carboxylic acid group of p-coumaric acid.

Experimental Protocol:

  • Activation of p-Coumaric Acid:

    • Dissolve p-coumaric acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution at 0 °C with stirring.

    • Optionally, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) can be included to suppress side reactions and reduce racemization if chiral centers are present.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Amide Formation:

    • In a separate flask, dissolve octopamine hydrochloride (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) in DMF or DCM.

    • Add the octopamine solution dropwise to the activated p-coumaric acid mixture at 0 °C.

    • Allow the reaction to proceed at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted p-coumaric acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

Synthesis of Derivatives:

To synthesize derivatives, substitute p-coumaric acid with other substituted cinnamic acids (e.g., ferulic acid, caffeic acid, sinapic acid) or replace octopamine with other amines or amino acid esters. The general protocol remains the same, with potential minor adjustments to reaction times and purification methods.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for the amide coupling reaction.

Experimental Protocol:

  • Combine p-coumaric acid (1 equivalent), octopamine hydrochloride (1 equivalent), a coupling agent like DCC or HATU (1.1 equivalents), and a base such as DIPEA (2 equivalents) in a microwave-safe reaction vessel containing a suitable solvent (e.g., DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (e.g., 10-30 minutes).

  • After cooling, perform the work-up and purification as described in Method 1.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound and related derivatives reported in the literature. Actual yields may vary depending on the specific reaction conditions and purity of reagents.

Amide ProductStarting MaterialsSynthesis MethodYield (%)Reference
N-trans-p-Coumaroyltyraminep-Coumaric acid, TyramineDCC coupling75-85[1]
N-trans-FeruloyltyramineFerulic acid, TyramineDCC coupling70-80[1]
This compoundp-Coumaric acid, OctopamineEDC/HOBt coupling~60-70Estimated
N-Benzyl-4-methoxycinnamamide4-Methoxycinnamic acid, BenzylamineMicrowave-assisted88[1]

Biocatalytic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to chemical synthesis.

  • N-Acyltransferases: These enzymes can catalyze the transfer of an acyl group from a donor to an amine. While specific N-acyltransferases for coumaroyloctopamine synthesis are not commercially widespread, research in this area is ongoing.

  • Lipases: Lipases can be used to catalyze the amidation reaction, often in non-aqueous solvents to shift the equilibrium towards synthesis. This approach can be highly regioselective and stereoselective.

Biological Context: Octopamine Signaling Pathways

This compound and its derivatives can exert their biological effects by modulating octopamine receptors, which are G-protein coupled receptors (GPCRs) found in invertebrates. Octopamine signaling is crucial for various physiological processes, including neurotransmission, metabolism, and behavior.

There are two main classes of octopamine receptors that activate distinct downstream signaling cascades:

  • Alpha-adrenergic-like octopamine receptors (OctαR): These receptors are typically coupled to Gq proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

  • Beta-adrenergic-like octopamine receptors (OctβR): These receptors are generally coupled to Gs proteins, which activate adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA).

The following diagrams illustrate these signaling pathways.

Octopamine_Signaling_Pathway_Gq cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OctaR OctαR (GPCR) This compound->OctaR Binds to Gq Gq protein OctaR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca2_release->Cellular_Response_Gq Leads to PKC->Cellular_Response_Gq Leads to

Figure 1: OctαR-Gq Signaling Pathway.

Octopamine_Signaling_Pathway_Gs cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OctbR OctβR (GPCR) This compound->OctbR Binds to Gs Gs protein OctbR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Leads to

Figure 2: OctβR-Gs Signaling Pathway.

Conclusion

The synthesis of this compound and its derivatives can be achieved through robust chemical methods, with opportunities for greener biocatalytic alternatives. The biological activity of these compounds is closely linked to their interaction with invertebrate octopamine signaling pathways. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of this promising class of natural products. Further investigation into the structure-activity relationships of these derivatives will be instrumental in developing new agrochemicals and therapeutic agents.

References

Application Notes and Protocols: Zebrafish Model for Validating the Bioactivity of N-trans-p-Coumaroyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-trans-p-Coumaroyloctopamine is a naturally occurring phenolic amide found in various plants, including bell peppers and eggplants.[1][2] Preclinical studies have suggested its potential as a bioactive compound with antioxidant and anti-hyperglycemic properties, possibly mediated through the PI3K/AKT/GSK3β signaling pathway.[3] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for rapid screening and validation of bioactive compounds due to its genetic homology with humans, rapid development, optical transparency, and cost-effectiveness.[4][5][6][7][8] This document provides detailed application notes and protocols for utilizing the zebrafish model to validate the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective potential.

Key Bioactivities and Validation Models

Based on existing literature, the following bioactivities of this compound can be effectively validated using the zebrafish model:

  • Antioxidant Activity: Assessed by challenging zebrafish larvae with an oxidizing agent and measuring the protective effects of the compound.

  • Anti-inflammatory Activity: Evaluated by inducing an inflammatory response in zebrafish larvae and quantifying the reduction in immune cell migration and pro-inflammatory markers.

  • Neuroprotective Activity: Investigated by inducing neurotoxicity in a zebrafish model of Parkinson's disease and assessing the compound's ability to protect dopaminergic neurons.

Data Presentation

Table 1: Summary of Experimental Models and Endpoints
Bioactivity Zebrafish Model Inducing Agent Compound Concentration Range (Exemplary) Key Endpoints
AntioxidantWild-type zebrafish larvae (3 dpf)tert-butyl hydroperoxide (tBOOH)1, 5, 10 µMLarval survival rate, reactive oxygen species (ROS) levels, lipid peroxidation, expression of antioxidant enzyme genes (sod1, cat).
Anti-inflammatoryTg(mpx:GFP) or Tg(mpeg1:mCherry) larvae (3 dpf)Lipopolysaccharide (LPS) injection or tail fin amputation1, 5, 10 µMNeutrophil/macrophage migration to the site of injury/injection, expression of pro-inflammatory cytokine genes (tnf-α, il-1β, il-6).
NeuroprotectiveWild-type or Tg(dat:EGFP) larvae (3 dpf)1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)1, 5, 10 µMLocomotor activity, survival of dopaminergic neurons, expression of genes related to dopamine (B1211576) activity (dat, th1), and apoptosis (caspase-3).[9][10][11]

Experimental Protocols

General Zebrafish Husbandry and Compound Preparation
  • Zebrafish Maintenance: Adult zebrafish are maintained in a recirculating aquaculture system at 28.5°C with a 14:10 hour light:dark cycle. Embryos are collected after natural spawning and raised in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C.[12]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the embryo medium should not exceed 0.1% to avoid toxicity.

Protocol for Assessing Antioxidant Activity

This protocol is adapted from established methods for evaluating the protective effects of antioxidant compounds in zebrafish embryos.[13]

  • Embryo Collection and Staging: Collect fertilized eggs and raise them to 3 days post-fertilization (dpf).

  • Pre-treatment: Transfer healthy larvae to a 24-well plate (10-15 larvae per well) containing E3 medium. Pre-treat larvae with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (0.1% DMSO) for 2 hours.

  • Induction of Oxidative Stress: Following pre-treatment, expose the larvae to a pre-determined toxic concentration of tert-butyl hydroperoxide (tBOOH) in E3 medium containing the respective concentrations of this compound for 4 hours.

  • Washout and Recovery: After the exposure period, wash the larvae three times with fresh E3 medium and maintain them in fresh E3 medium.

  • Endpoint Analysis:

    • Survival Rate: Record the number of surviving larvae at 24 hours post-treatment.

    • ROS Measurement: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA) to quantify intracellular ROS levels in live larvae using a fluorescence microscope.

    • Gene Expression Analysis: At 6 hours post-treatment, extract RNA from pools of larvae for quantitative real-time PCR (qRT-PCR) analysis of antioxidant genes such as sod1 and cat.

Protocol for Assessing Anti-inflammatory Activity

This protocol utilizes the well-established lipopolysaccharide (LPS)-induced inflammation model in zebrafish larvae.[14][15][16]

  • Zebrafish Line: Use a transgenic line with fluorescently labeled immune cells, such as Tg(mpx:GFP) for neutrophils or Tg(mpeg1:mCherry) for macrophages.

  • Embryo Treatment: At 2 dpf, expose larvae to different concentrations of this compound or vehicle control in E3 medium.

  • LPS Microinjection: At 3 dpf, anesthetize the larvae and microinject a small volume (e.g., 1 nL) of LPS (0.5 mg/mL) into the yolk sac to induce a systemic inflammatory response.[16]

  • Imaging and Quantification: At 4-6 hours post-injection, image the larvae under a fluorescence microscope. Quantify the anti-inflammatory effect by counting the number of fluorescently labeled neutrophils or macrophages that have migrated to the site of injection.

  • Gene Expression Analysis: At 6 hours post-injection, perform qRT-PCR on pooled larvae to measure the expression levels of pro-inflammatory cytokines like tnf-α, il-1β, and il-6.

Protocol for Assessing Neuroprotective Activity

This protocol is based on the MPTP-induced zebrafish model of Parkinson's disease.[9][10][11]

  • Embryo Treatment: At 2 dpf, treat larvae with this compound or vehicle control.

  • MPTP Exposure: At 3 dpf, expose the larvae to MPTP in the embryo medium to induce dopaminergic neurotoxicity.

  • Behavioral Analysis: At 5 dpf, assess the locomotor activity of individual larvae using an automated tracking system. Parameters to measure include total distance moved and swimming speed.

  • Dopaminergic Neuron Visualization:

    • If using a Tg(dat:EGFP) line, visualize and count the EGFP-positive dopaminergic neurons in the diencephalon of live larvae.

    • For wild-type larvae, perform whole-mount immunohistochemistry using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • Gene Expression Analysis: At 24 hours post-MPTP exposure, conduct qRT-PCR to analyze the expression of genes related to dopamine synthesis (th1) and transport (dat), as well as apoptosis markers (caspase-3).

Visualization of Workflows and Signaling Pathways

Experimental_Workflow_Antioxidant_Assay cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Zebrafish_Larvae 3 dpf Zebrafish Larvae Pre_treatment Pre-treatment (2h) Zebrafish_Larvae->Pre_treatment Compound This compound (Varying Concentrations) Compound->Pre_treatment tBOOH_Exposure tBOOH Exposure (4h) Pre_treatment->tBOOH_Exposure Washout Washout & Recovery tBOOH_Exposure->Washout Survival Survival Rate (24h post-treatment) Washout->Survival ROS ROS Measurement (DCF-DA Staining) Washout->ROS Gene_Expression Gene Expression (qRT-PCR) Washout->Gene_Expression

Caption: Workflow for the antioxidant activity assay in zebrafish larvae.

Experimental_Workflow_Anti_inflammatory_Assay cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Transgenic_Larvae 2 dpf Transgenic Larvae (Tg(mpx:GFP)) Treatment Compound Treatment Transgenic_Larvae->Treatment Compound This compound Compound->Treatment LPS_Injection LPS Microinjection (3 dpf) Treatment->LPS_Injection Imaging Fluorescence Imaging (4-6h post-injection) LPS_Injection->Imaging Gene_Expression Gene Expression (qRT-PCR) LPS_Injection->Gene_Expression Quantification Neutrophil Quantification Imaging->Quantification

Caption: Workflow for the anti-inflammatory assay using LPS microinjection.

PI3K_AKT_Signaling_Pathway Compound This compound PI3K PI3K Compound->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Antioxidant_Response Antioxidant Response (e.g., Nrf2 activation) AKT->Antioxidant_Response Promotes NFkB NF-κB Activation AKT->NFkB Inhibits Glucose_Metabolism Improved Glucose Metabolism GSK3b->Glucose_Metabolism Regulates Inflammation Inflammation (NF-κB)

Caption: Postulated PI3K/AKT/GSK3β signaling pathway modulated by this compound.

Conclusion

The zebrafish model offers a robust and efficient platform for the preclinical validation of the bioactivities of this compound. The protocols outlined in this document provide a framework for assessing its antioxidant, anti-inflammatory, and neuroprotective properties. These studies will generate crucial data to support the further development of this compound as a potential therapeutic agent. The adaptability of the zebrafish model also allows for future investigations into other potential bioactivities and the underlying molecular mechanisms.

References

Application Notes and Protocols: Solid-Phase Extraction for N-trans-p-Coumaroyloctopamine Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-trans-p-Coumaroyloctopamine is a naturally occurring phenylpropanoid amide found in various plant species, including eggplant (Solanum melongena) and bell peppers (Capsicum annuum)[1][2][3]. As a phenolic compound, it is often present in complex matrices, necessitating a robust cleanup step prior to analytical quantification to remove interfering substances[4]. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex samples, offering advantages such as high recovery, good reproducibility, and the ability to handle small sample volumes[5][6].

These application notes provide a detailed protocol for the solid-phase extraction of this compound from plant-derived samples. The described method is suitable for researchers, scientists, and drug development professionals working on the analysis and quantification of this bioactive compound.

Data Presentation

The following tables summarize typical performance data for the SPE cleanup of this compound. Note: These values are illustrative and may vary depending on the specific matrix and analytical instrumentation.

Table 1: SPE Recovery of this compound

Sorbent TypeSample MatrixSpiking Level (µg/mL)Recovery (%)RSD (%) (n=3)
C18Eggplant Extract1092.54.8
C18Bell Pepper Extract1089.75.2
Polymeric (Reversed-Phase)Eggplant Extract1095.13.5
Polymeric (Reversed-Phase)Bell Pepper Extract1093.84.1

Table 2: Purity of this compound After SPE Cleanup

Sorbent TypeSample MatrixPurity Before SPE (%)Purity After SPE (%)
C18Eggplant Extract4591
Polymeric (Reversed-Phase)Eggplant Extract4596

Experimental Protocols

This section details the methodology for sample preparation, solid-phase extraction, and subsequent analysis.

1. Materials and Reagents

  • SPE Cartridges: C18 or a polymeric reversed-phase sorbent (e.g., Oasis HLB).

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Ethyl Acetate (HPLC grade), Water (HPLC grade), Formic Acid.

  • Sample: Plant material (e.g., eggplant, bell pepper).

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

2. Sample Preparation: Extraction from Plant Material

  • Homogenize 10 g of fresh plant material with 50 mL of methanol/water (80:20, v/v) containing 0.1% formic acid.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet and combine the supernatants.

  • Evaporate the solvent from the combined supernatants under reduced pressure.

  • Reconstitute the residue in 10 mL of 10% methanol in water.

3. Solid-Phase Extraction (SPE) Protocol

A generalized SPE protocol is outlined below. Optimization may be required based on the specific sample matrix and analytical goals.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water. It is crucial to prevent the sorbent from drying out after this step[5].

  • Equilibration: Equilibrate the cartridge with 5 mL of 10% methanol in water.

  • Sample Loading: Load the reconstituted sample extract onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the retained this compound with 5 mL of methanol or ethyl acetate. The choice of elution solvent may be optimized for desired purity and recovery[7].

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis (e.g., 1 mL of 20% acetonitrile in water).

4. Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

  • HPLC System: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 20% B, increase to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 310 nm) or MS detection for higher selectivity and sensitivity.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations.

Visualizations

Diagram 1: Experimental Workflow for SPE Cleanup

SPE_Workflow SamplePrep Sample Preparation (Extraction from Plant Material) Conditioning 1. Conditioning (Methanol, then Water) SamplePrep->Conditioning Reconstituted Extract Equilibration 2. Equilibration (10% Methanol) Conditioning->Equilibration SampleLoading 3. Sample Loading Equilibration->SampleLoading Washing 4. Washing (10% Methanol) SampleLoading->Washing Elution 5. Elution (Methanol or Ethyl Acetate) Washing->Elution Waste1 Waste (Polar Interferences) Washing->Waste1 Collected Collected Eluate (Contains Analyte) Elution->Collected Analysis HPLC Analysis Collected->Analysis Dry Down & Reconstitute

Caption: Workflow for the solid-phase extraction cleanup of this compound samples.

Diagram 2: Logical Relationship of SPE Steps

SPE_Logic Start Crude Plant Extract SPE_Process Solid-Phase Extraction (Reversed-Phase) Start->SPE_Process Interferences Interfering Substances (Sugars, Salts, Polar Compounds) SPE_Process->Interferences Washed to Waste Analyte This compound (Retained on Sorbent) SPE_Process->Analyte Selectively Retained Elution Elution with Organic Solvent Analyte->Elution Final_Sample Purified Sample for Analysis Elution->Final_Sample

Caption: Logical flow of separation during the SPE process.

References

Application Notes and Protocols for the Structural Elucidation of N-trans-p-Coumaroyloctopamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-p-Coumaroyloctopamine is a naturally occurring phenylpropanoid amide found in various plant species, including eggplant (Solanum melongena) and wolfberry (Lycium chinense). This class of compounds has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of natural products like this compound.

These application notes provide a comprehensive overview of the utilization of ¹H and ¹³C NMR spectroscopy for the structural characterization of this compound. Detailed experimental protocols and tabulated spectral data are presented to facilitate its identification and analysis.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural assignment of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Atom No.Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J, Hz)
27.33d8.5
36.78d8.5
56.78d8.5
67.33d8.5
77.39d15.8
86.33d15.8
1'3.49m
2'4.70dd8.0, 4.0
2''7.21d8.5
3''6.75d8.5
5''6.75d8.5
6''7.21d8.5
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments.

Atom No.Chemical Shift (δ) (ppm)
1127.1
2130.0
3116.0
4159.9
5116.0
6130.0
7140.7
8118.9
9168.5
1'46.0
2'73.0
1''133.5
2''128.0
3''115.5
4''157.0
5''115.5
6''128.0

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆). Methanol-d₄ is a common choice for this class of compounds.

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard single-pulse experiment (e.g., 'zg30').

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full spin relaxation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full carbon chemical shift range (e.g., 0-180 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance sensitivity.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary.

  • 2D NMR Experiments (for complete structural elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. Analyze the 2D NMR spectra to build the molecular structure fragment by fragment.

Workflow and Logic Diagrams

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR transfer->c13_nmr cosy 2D COSY transfer->cosy hsqc 2D HSQC transfer->hsqc hmbc 2D HMBC transfer->hmbc ft Fourier Transform h1_nmr->ft c13_nmr->ft cosy->ft hsqc->ft hmbc->ft phase_base Phase & Baseline Correction ft->phase_base reference Referencing (TMS) phase_base->reference integrate Integration & Peak Picking reference->integrate structure Structure Elucidation integrate->structure

Caption: General workflow for NMR-based structural elucidation.

Structural_Elucidation_Logic h1 ¹H NMR (Proton Environments, Multiplicity, Integration) cosy COSY (¹H-¹H Connectivity) h1->cosy c13 ¹³C NMR (Carbon Environments) hsqc HSQC (Direct ¹H-¹³C Correlation) c13->hsqc cosy->hsqc Identifies spin systems hmbc HMBC (Long-Range ¹H-¹³C Correlation) hsqc->hmbc Assigns carbons to protons structure Final Structure of this compound hmbc->structure Connects spin systems

Caption: Logical relationships in 2D NMR-based structure determination.

Application Notes and Protocols: Electrospinning of N-trans-p-Coumaroyloctopamine for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of N-trans-p-Coumaroyloctopamine-loaded nanofibers using the electrospinning technique for potential drug delivery applications.

Introduction

This compound is a naturally occurring phenylpropanoid amide found in various plants, including bell peppers and eggplant.[1][2][3][4] It has garnered interest for its potential therapeutic properties. Electrospinning is a versatile and cost-effective method for producing polymeric micro- and nanofibers with tunable properties, making it an ideal technique for developing advanced drug delivery systems.[5][6][7][8] The high surface-area-to-volume ratio and porous nature of electrospun nanofibers can enhance drug loading, control release kinetics, and mimic the native extracellular matrix, which is beneficial for tissue engineering and wound healing applications.[9][10][11]

This document outlines a proposed methodology for the electrospinning of this compound, including solution preparation, electrospinning parameters, and characterization of the resulting nanofibers.

Materials and Equipment

Materials
  • This compound (≥98% purity)

  • Biodegradable and biocompatible polymers (e.g., Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), Polyvinyl alcohol (PVA))

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP))

  • Phosphate-buffered saline (PBS) for in vitro release studies

Equipment
  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, collector)

  • Magnetic stirrer

  • Scanning Electron Microscope (SEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • UV-Vis Spectrophotometer

  • Tensile tester

Experimental Protocols

Preparation of Electrospinning Solution

A stable and homogeneous solution is crucial for successful electrospinning. The following protocol describes the preparation of a blended electrospinning solution containing this compound.

Protocol:

  • Polymer Solution Preparation:

    • Dissolve the chosen polymer (e.g., 10% w/v PLGA) in a suitable solvent or solvent system (e.g., DCM:DMF 4:1 v/v).

    • Stir the solution on a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours.

  • Drug Incorporation:

    • Accurately weigh the desired amount of this compound (e.g., 1%, 3%, and 5% w/w with respect to the polymer).

    • Add the this compound to the polymer solution.

    • Continue stirring until the drug is fully dissolved and the solution is homogeneous.

Electrospinning Process

The morphology and diameter of the electrospun nanofibers are influenced by several process parameters.[12][13][14]

Protocol:

  • Load the prepared this compound/polymer solution into a plastic syringe fitted with a metallic needle (e.g., 22-gauge).

  • Mount the syringe onto the syringe pump.

  • Position the needle tip at a fixed distance from the collector (e.g., a flat aluminum foil-wrapped plate).

  • Connect the high-voltage power supply to the needle tip and ground the collector.

  • Set the desired flow rate of the solution using the syringe pump.

  • Apply a high voltage to initiate the electrospinning process.

  • Collect the nanofibers on the collector for a specified duration to obtain a mat of desired thickness.

  • After deposition, carefully peel the nanofiber mat from the collector and dry it under vacuum to remove any residual solvent.

Characterization of Nanofibers

3.3.1. Morphological Characterization (SEM)

  • Purpose: To analyze the surface morphology, fiber diameter, and porosity of the electrospun nanofibers.

  • Protocol:

    • Mount a small section of the nanofiber mat onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or platinum).

    • Image the samples using an SEM at various magnifications.

    • Measure the diameter of at least 100 different fibers from the SEM images using image analysis software to determine the average fiber diameter and distribution.

3.3.2. Chemical Characterization (FTIR)

  • Purpose: To confirm the presence of this compound and the polymer in the nanofibers and to check for any chemical interactions.

  • Protocol:

    • Obtain FTIR spectra of the pure this compound, the neat polymer nanofibers, and the drug-loaded nanofibers.

    • Analyze the spectra for characteristic peaks of the drug and the polymer to confirm successful encapsulation.

Drug Loading and Encapsulation Efficiency
  • Purpose: To quantify the amount of this compound loaded into the nanofibers.

  • Protocol:

    • Accurately weigh a known amount of the drug-loaded nanofiber mat.

    • Dissolve the mat in a suitable solvent.

    • Use a UV-Vis spectrophotometer to determine the concentration of this compound in the solution by measuring the absorbance at its maximum wavelength (λmax). A calibration curve of the pure drug should be prepared beforehand.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • DL (%) = (Weight of drug in nanofibers / Weight of nanofibers) x 100

    • EE (%) = (Actual drug loading / Theoretical drug loading) x 100

In Vitro Drug Release Study
  • Purpose: To evaluate the release profile of this compound from the nanofibers over time.[15][16][17][18][19]

  • Protocol:

    • Cut a known weight of the drug-loaded nanofiber mat into small pieces.

    • Immerse the pieces in a known volume of PBS (pH 7.4) in a sealed container.

    • Place the container in a shaking incubator maintained at 37°C.

    • At predetermined time intervals, withdraw a specific volume of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Analyze the withdrawn samples for this compound content using a UV-Vis spectrophotometer.

    • Plot the cumulative percentage of drug released against time.

Data Presentation

Table 1: Proposed Electrospinning Parameters
ParameterProposed Value
Polymer Concentration8 - 12% (w/v)
Solvent SystemDCM:DMF (4:1 v/v)
Drug Concentration1%, 3%, 5% (w/w of polymer)
Applied Voltage15 - 20 kV
Flow Rate0.5 - 1.5 mL/h
Tip-to-Collector Distance10 - 15 cm
Collector TypeFlat Plate / Rotating Mandrel
Table 2: Expected Nanofiber Characteristics
Drug Loading (%)Average Fiber Diameter (nm)Encapsulation Efficiency (%)
1200 - 400> 90%
3250 - 500> 85%
5300 - 600> 80%

Visualizations

Electrospinning_Workflow cluster_prep Solution Preparation cluster_espin Electrospinning Process cluster_char Characterization polymer Polymer mixing Mixing & Stirring polymer->mixing solvent Solvent solvent->mixing drug This compound drug->mixing solution Homogeneous Solution mixing->solution syringe Syringe Pump solution->syringe espin_process Electrospinning syringe->espin_process voltage High Voltage Supply voltage->espin_process collector Grounded Collector collector->espin_process nanofibers Nanofiber Mat espin_process->nanofibers sem SEM nanofibers->sem ftir FTIR nanofibers->ftir uvvis UV-Vis nanofibers->uvvis release In Vitro Release nanofibers->release

Caption: Experimental workflow for the fabrication and characterization of nanofibers.

Recent studies suggest that this compound may exert its effects through the PI3K/AKT/GSK3β signaling pathway, which is involved in regulating glucose metabolism and oxidative stress.[20] The controlled release of this compound from nanofibers could potentially modulate this pathway for therapeutic benefit.

Signaling_Pathway N_trans This compound PI3K PI3K N_trans->PI3K Activates AKT AKT PI3K->AKT Activates GSK3B GSK3β AKT->GSK3B Inhibits Glucose_Metabolism Improved Glucose Metabolism GSK3B->Glucose_Metabolism Regulates Oxidative_Stress Reduced Oxidative Stress GSK3B->Oxidative_Stress Regulates

Caption: Proposed signaling pathway of this compound.

Drug_Release_Logic start Drug-Loaded Nanofiber diffusion Diffusion of Drug Molecules start->diffusion erosion Polymer Matrix Erosion/Degradation start->erosion release Sustained Drug Release diffusion->release erosion->release

Caption: Logical relationship of drug release from nanofibers.

Conclusion

The electrospinning of this compound presents a promising approach for developing novel drug delivery systems. The protocols outlined in these application notes provide a foundation for researchers to fabricate and characterize drug-loaded nanofibers. Further optimization of the electrospinning parameters and in-depth in vitro and in vivo studies are necessary to fully elucidate the therapeutic potential of this system. The ability to control the release of this compound could lead to more effective treatments for various conditions by targeting specific signaling pathways.

References

Troubleshooting & Optimization

Optimizing extraction parameters to maximize N-trans-p-Coumaroyloctopamine yield from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of N-trans-p-Coumaroyloctopamine from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources?

A1: this compound is a phenylpropanoid amide, a type of bioactive compound found in various plants.[1] It has garnered interest for its potential therapeutic properties, including anti-hypoglycemic and anti-oxidant effects.[2] Primary natural sources include eggplant (Solanum melongena), bell peppers (Capsicum annuum), and Ophiopogon japonicus.[1][3]

Q2: What are the most common methods for extracting this compound?

A2: Common extraction techniques for phenolic compounds like this compound include:

  • Maceration: Soaking the plant material in a solvent at room temperature. This method is simple but may be less efficient.[4][5]

  • Soxhlet Extraction: A continuous extraction method using a refluxing solvent, which is more efficient than maceration but can expose the compound to heat for prolonged periods.[6][7]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and often leading to higher yields in shorter times at lower temperatures.[6][8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material rapidly, accelerating extraction.[8][9]

Q3: How do I select the optimal solvent for extraction?

A3: Solvent selection is critical and depends on the polarity of the target compound.[4] this compound is a multi-polarity molecule. Hydroalcoholic mixtures, such as 70-80% ethanol (B145695) or methanol, are often effective starting points for extracting phenolic amides.[10][11] It is recommended to perform small-scale trials with different solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and solvent-water ratios to determine the most effective one for your specific plant material.[5][12]

Q4: How can the crude extract be purified to isolate this compound?

A4: Purification of the crude extract is typically achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common initial purification step.[5] For higher resolution and final purification, High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column, is widely used.[5] Solid-phase extraction (SPE) can also be an effective method for sample cleanup and concentration before chromatographic analysis.[13]

Q5: What analytical methods are used to identify and quantify this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the identification and quantification of this compound.[5] For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

dot

References

Addressing matrix effects in LC-MS/MS analysis of N-trans-p-Coumaroyloctopamine in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of N-trans-p-Coumaroyloctopamine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][4] this compound, as a phenolic amide, can be susceptible to these effects, particularly when analyzed in complex biological or botanical matrices.

Q2: What are the common sources of matrix effects?

A2: The primary sources of matrix effects are endogenous components of the sample that co-elute with the analyte of interest. In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression.[5] Other sources can include salts, detergents, and metabolites that compete with the analyte for ionization. The sample preparation technique itself can also introduce interfering substances if not properly optimized.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A standard method to quantitatively assess matrix effects is the post-extraction spike experiment.[6] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference in the peak areas indicates the presence of matrix effects. A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[7]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?

A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[8] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression or enhancement.[8][9][10] This is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[8]

Troubleshooting Guide

Problem Potential Cause (related to Matrix Effects) Recommended Solution
Low and inconsistent signal intensity Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[6]1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds. 2. Chromatographic Separation: Modify the LC method (e.g., change column chemistry, mobile phase, or gradient) to better separate the analyte from matrix components.[6] 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal variability.[8]
Poor Reproducibility (High %RSD) Variable Matrix Effects: Inconsistent levels of interfering compounds across different sample preparations.1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 2. Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to mimic the matrix effect.[1] 3. Implement a Robust Internal Standard Strategy: Use a SIL-IS for the most reliable results.[9]
Inaccurate Quantification Ion Enhancement or Suppression: The signal of this compound is being artificially increased or decreased by the matrix.1. Quantitative Assessment of Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of the matrix effect.[6] 2. Choose an Appropriate Calibration Strategy: If a SIL-IS is not available, matrix-matched calibration is essential.[1] 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[8]
Peak Tailing or Splitting Matrix Overload: High concentrations of matrix components affecting the chromatographic peak shape.1. Improve Sample Cleanup: Reduce the amount of matrix injected onto the column through more effective sample preparation. 2. Optimize Injection Volume: A smaller injection volume may improve peak shape.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of matrix effects.

1. Sample Sets Preparation:

  • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration.

  • Set B (Post-extraction Spike): Take a blank matrix sample (e.g., plasma, plant extract without the analyte) and perform the entire sample preparation procedure. In the final step, spike the extracted matrix with this compound to the same final concentration as in Set A.

  • Set C (Pre-extraction Spike): Spike the blank matrix with this compound at the same concentration as in Set A before starting the sample preparation procedure.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Calculation:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A Matrix Effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for SPE and should be optimized for the specific matrix.

1. SPE Cartridge Selection:

  • Choose a reversed-phase SPE cartridge (e.g., C18, Phenyl) suitable for retaining phenolic compounds.

2. Sample Pre-treatment:

  • For liquid samples (e.g., plasma), a protein precipitation step with acetonitrile (B52724) may be necessary. Centrifuge and dilute the supernatant with an acidic aqueous solution before loading.

  • For solid samples (e.g., plant tissue), perform a suitable extraction (e.g., with methanol (B129727)/water), evaporate the solvent, and reconstitute in the loading buffer.

3. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

4. Post-Elution:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different sample preparation techniques for the analysis of phenolic compounds in complex matrices. While not specific to this compound, this data illustrates the expected performance of these methods.

Table 1: Comparison of Sample Preparation Techniques for Phenolic Compounds in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 10540 - 75 (Suppression)[11]
Liquid-Liquid Extraction (Ethyl Acetate)70 - 9080 - 110[8]
Solid-Phase Extraction (C18)90 - 11095 - 105[12]

Table 2: Recovery of Phenolic Compounds from Plant Extracts using SPE

Compound ClassSPE SorbentRecovery (%)Reference
Phenolic AcidsC1889 - 96[13]
FlavonoidsPhenyl87 - 109[14]

Visualizations

MatrixEffect cluster_LC LC Column cluster_MS MS Ion Source Analyte This compound Ionization Ionization Analyte->Ionization Desired Path Matrix Matrix Components Matrix->Ionization Interference Suppression Ion Suppression Ionization->Suppression Enhancement Ion Enhancement Ionization->Enhancement

Caption: Mechanism of Matrix Effects in LC-MS/MS.

TroubleshootingWorkflow start Poor LC-MS/MS Data (Low Signal, High RSD) q1 Perform Post-Extraction Spike Experiment start->q1 a1_yes Matrix Effect > 15%? q1->a1_yes a1_no Investigate Other Issues (e.g., Instrument, Standard) q1->a1_no No q2 Optimize Sample Prep a1_yes->q2 Yes q3 Optimize Chromatography q2->q3 q4 Use SIL-IS or Matrix-Matched Calibrants q3->q4 end Improved Data Quality q4->end

Caption: Troubleshooting Workflow for Matrix Effects.

SamplePrepWorkflow start Complex Sample (e.g., Plasma, Plant Extract) ppt Protein Precipitation (e.g., Acetonitrile) start->ppt High Protein Content lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle Liquid Sample spe Solid-Phase Extraction (e.g., C18) start->spe Most Effective Cleanup evap Evaporation & Reconstitution ppt->evap lle->evap spe->evap analysis LC-MS/MS Analysis evap->analysis

Caption: General Sample Preparation Workflow.

References

Improving the stability of N-trans-p-Coumaroyloctopamine in different solvent systems and pH conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability of N-trans-p-Coumaroyloctopamine (NCO) in various solvent systems and under different pH conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of NCO in solution?

A1: The stability of this compound is primarily influenced by pH, the type of solvent used, temperature, and exposure to light and oxygen. As a phenolic amide, NCO is susceptible to both hydrolysis of its amide bond and oxidation of its phenolic hydroxyl groups.

Q2: What are the expected degradation products of NCO?

A2: The two primary degradation pathways for NCO are hydrolysis and oxidation. Hydrolysis of the amide bond will yield p-coumaric acid and octopamine. Oxidation of the phenolic rings can lead to the formation of corresponding quinones and other colored byproducts.

Q3: In which pH range is NCO most stable?

A3: Generally, phenolic compounds exhibit greater stability in acidic to neutral conditions. Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation. Therefore, maintaining a pH below 7 is recommended for enhanced stability.

Q4: Which solvents are recommended for dissolving and storing NCO?

A4: For short-term storage and experimental use, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent, offering good solubility.[1][2] For longer-term storage, it is advisable to store NCO as a dry powder at -20°C or below.[2] If a stock solution is necessary, prepare it in a high-quality, anhydrous solvent like DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.[2]

Q5: How can I monitor the degradation of NCO in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of NCO. This method should be able to separate the intact NCO from its potential degradation products, allowing for the quantification of the parent compound over time.

Data Presentation: Stability of NCO

The following tables present illustrative quantitative data on the stability of NCO under various conditions. This data is based on the known behavior of similar phenolic amides and is intended to serve as a guide for experimental design.

Table 1: Illustrative Stability of NCO in Different Solvents at Room Temperature (25°C) over 48 Hours

Solvent% NCO Remaining (24 hours)% NCO Remaining (48 hours)Observations
DMSO98%95%Minimal degradation.
Methanol (B129727)92%85%Moderate degradation.
Ethanol90%82%Moderate degradation.
Acetonitrile (B52724)95%90%Minor degradation.
Water (pH 7)85%70%Significant degradation, potential for microbial growth.

Table 2: Illustrative pH-Dependent Stability of NCO in an Aqueous Solution at Room Temperature (25°C) over 24 Hours

pH% NCO Remaining (24 hours)Predominant Degradation Pathway
3.0 (Acidic)95%Slow amide hydrolysis.
5.0 (Slightly Acidic)97%Minimal degradation.
7.0 (Neutral)85%Amide hydrolysis and oxidation.
9.0 (Alkaline)60%Rapid oxidation and amide hydrolysis.
11.0 (Strongly Alkaline)<40%Very rapid oxidation and hydrolysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for NCO

This protocol outlines a reverse-phase HPLC (RP-HPLC) method capable of separating NCO from its primary degradation products.

1. Materials and Reagents:

  • This compound (NCO) reference standard

  • p-Coumaric acid reference standard

  • Octopamine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or another suitable acid for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 310 nm (for p-coumaric acid and NCO) and 275 nm (for octopamine)

3. Sample Preparation:

  • Prepare a stock solution of NCO in DMSO (e.g., 10 mg/mL).

  • For the stability study, dilute the stock solution to the desired concentration in the chosen solvent system and pH buffer.

  • At each time point, withdraw an aliquot of the sample, and if necessary, quench the degradation by adding an equal volume of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of NCO

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

  • Dissolve NCO in a solution of 0.1 M HCl.

  • Incubate at 60°C for 24-48 hours.

  • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve NCO in a solution of 0.1 M NaOH.

  • Incubate at room temperature for 4-8 hours (basic hydrolysis is typically faster).

  • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve NCO in a solution containing 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours, protected from light.

  • Analyze samples by HPLC at specified time points.

4. Thermal Degradation:

  • Store NCO as a solid powder in an oven at 60°C for 7 days.

  • Also, prepare a solution of NCO in a relatively inert solvent (e.g., acetonitrile) and incubate at 60°C.

  • Analyze samples at specified time points.

5. Photostability:

  • Expose a solution of NCO to a light source with a specified output (e.g., ICH option 1 or 2).

  • Simultaneously, keep a control sample in the dark.

  • Analyze both samples at specified time points.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for NCO in HPLC Analysis

  • Possible Cause 1: Secondary interactions between the phenolic hydroxyl groups of NCO and residual silanols on the C18 column.

    • Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like formic acid or phosphoric acid. This will protonate the silanol (B1196071) groups and reduce these secondary interactions.

  • Possible Cause 2: The mobile phase pH is too close to the pKa of NCO's phenolic groups.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.

  • Possible Cause 3: Column contamination.

    • Solution: Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, replace the column.

Issue 2: Rapid and Unexpected Degradation of NCO in Solution

  • Possible Cause 1: The pH of the solution is alkaline.

    • Solution: Ensure the solvent system is buffered to a slightly acidic or neutral pH (pH 5-7) for better stability.

  • Possible Cause 2: Presence of dissolved oxygen in the solvent.

    • Solution: Degas solvents before use by sparging with an inert gas (like nitrogen or helium) or by sonication. Store solutions under an inert atmosphere if possible.

  • Possible Cause 3: Exposure to light.

    • Solution: Protect NCO solutions from light by using amber vials or covering the vials with aluminum foil.

Issue 3: Co-elution of NCO and its Degradation Products

  • Possible Cause 1: Inadequate chromatographic separation.

    • Solution 1: Modify the gradient profile. A shallower gradient can improve the resolution between closely eluting peaks.

    • Solution 2: Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice-versa), as this can alter the selectivity of the separation.

    • Solution 3: Try a different column chemistry. A phenyl-hexyl or a polar-embedded column might offer different selectivity for aromatic compounds like NCO and its degradation products.

Visualizations

G cluster_workflow Experimental Workflow for NCO Stability Testing prep Prepare NCO Stock Solution (e.g., in DMSO) stress Expose NCO to Stress Conditions (Solvent, pH, Temp, Light) prep->stress sample Sample at Time Points (e.g., 0, 4, 8, 24, 48h) stress->sample quench Quench Degradation (if necessary) sample->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Quantify % NCO Remaining and Degradation Products hplc->data report Report Stability Profile data->report G cluster_pathway NCO and the PI3K/AKT/GSK3β Signaling Pathway NCO This compound (NCO) PI3K PI3K NCO->PI3K Upregulates Antioxidant Increased Antioxidant Enzyme Activity (SOD, GSH-Px) NCO->Antioxidant Promotes AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Glucose Improved Hepatic Glucose Metabolism GSK3b->Glucose Regulates

References

Technical Support Center: Enhancing the Bioavailability of N-trans-p-Coumaroyloctopamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of N-trans-p-Coumaroyloctopamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring phenylpropanoid amide found in various plants, including eggplant and bell peppers.[1] Like many polyphenolic compounds, it exhibits poor aqueous solubility, which is a primary factor limiting its oral bioavailability.[2][3] Low bioavailability can lead to high variability in plasma concentrations and potentially limit the therapeutic efficacy observed in in vivo studies.[4]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the solubility and subsequent absorption of poorly soluble compounds like this compound. The most common and effective approaches include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano range increases the surface area for dissolution.[5]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state within the gastrointestinal tract, improving its absorption.[6][7]

  • Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) complexes can increase its solubility in aqueous media.

Q3: How do I choose the most suitable formulation strategy for my in vivo study?

A3: The choice of formulation depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the animal model being used. A systematic approach is recommended:

  • Characterize the Compound: Determine its solubility in various pharmaceutically acceptable solvents, oils, and surfactants.

  • Feasibility Studies: Prepare small batches of different formulations (e.g., a simple co-solvent system, a SEDDS, and a solid dispersion) and evaluate their physical and chemical stability.

  • In Vitro Dissolution Testing: Compare the dissolution profiles of the different formulations in simulated gastric and intestinal fluids.

  • Pilot In Vivo Pharmacokinetic Study: Dose a small group of animals with the most promising formulations and compare their plasma concentration-time profiles.[8]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

Potential Causes:

  • Poor and Variable Dissolution: The crystalline form of this compound may dissolve erratically in the gastrointestinal (GI) tract.[4]

  • Food Effects: The presence or absence of food can significantly impact gastric emptying and GI fluid composition, leading to inconsistent absorption.[4]

  • Improper Dosing Technique: Inconsistent oral gavage technique can lead to variability in the administered dose.[9]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation.[4]

Troubleshooting Steps:

  • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[4]

  • Optimize Formulation: Employ a formulation strategy that enhances solubility and dissolution, such as a SEDDS or an amorphous solid dispersion, to reduce the dependence of absorption on physiological variables.[4]

  • Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes and administer the formulation at a consistent rate.[9]

  • Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using liver and intestinal microsomes to understand the extent of first-pass metabolism.

Issue 2: Difficulty in Preparing a Homogeneous and Stable Dosing Formulation

Potential Causes:

  • Low Solubility in Vehicle: this compound may have poor solubility in common aqueous vehicles, leading to precipitation.

  • Physical Instability of Suspension: If using a suspension, particles may settle over time, leading to inaccurate dosing.

Troubleshooting Steps:

  • Screen a Panel of Vehicles: Test the solubility of the compound in a range of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL).[8]

  • Particle Size Reduction: Micronizing the compound can improve the stability of suspensions.

  • Use of Suspending and Wetting Agents: For suspensions, incorporate a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent to improve homogeneity and prevent settling.[8]

  • Consider Lipid-Based Formulations: SEDDS are isotropic mixtures that are thermodynamically stable and can prevent precipitation.[6]

Issue 3: Low or Undetectable Plasma Concentrations After Oral Dosing

Potential Causes:

  • Extremely Low Bioavailability: The chosen formulation may not be adequately enhancing the solubility and absorption of the compound.

  • Rapid Metabolism and Clearance: The compound may be rapidly cleared from the systemic circulation.

  • Analytical Method Not Sensitive Enough: The limit of quantification (LOQ) of the bioanalytical method may be too high to detect the low circulating concentrations.

Troubleshooting Steps:

  • Evaluate More Advanced Formulations: If a simple suspension or co-solvent system was used, consider developing a more advanced formulation like a solid dispersion or a nanoemulsion.

  • Conduct an Intravenous (IV) Dosing Study: Administering the compound intravenously will help determine its clearance and absolute bioavailability.[8]

  • Optimize the Bioanalytical Method: Improve the sensitivity of the LC-MS/MS method by optimizing sample extraction, chromatographic separation, and mass spectrometric parameters.

  • Consider Dose Escalation: If tolerated, a higher oral dose may result in detectable plasma concentrations.

Data Presentation

Table 1: Comparative Bioavailability Enhancement of a Model Polyphenol (Resveratrol) with Different Formulation Strategies.

Formulation StrategyVehicle/ExcipientsAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability Increase (vs. Suspension)
Aqueous Suspension 0.5% Carboxymethyl celluloseRat5085 ± 21340 ± 851-fold (Reference)
Micronized Suspension 0.5% CMC with 0.1% Tween 80Rat50150 ± 35750 ± 150~2.2-fold
Solid Dispersion PVP K30 (1:4 drug-to-polymer ratio)Rat50450 ± 902250 ± 450~6.6-fold
SEDDS Capryol 90, Cremophor EL, Transcutol HPRat50850 ± 1704760 ± 950~14-fold
Nanoparticles Solid Lipid Nanoparticles (SLNs)Mouse251200 ± 2406000 ± 1200~17.6-fold

Note: This table presents hypothetical but representative data based on literature for resveratrol, a well-studied polyphenol, to illustrate the potential magnitude of bioavailability enhancement with different formulation strategies.[2][10]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a liquid SEDDS formulation of this compound for oral administration.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Glass vials

  • Magnetic stirrer with heating plate

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram: To identify the self-emulsifying region, prepare various combinations of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.

  • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimized ratio from the phase diagram. b. Heat the mixture to 40°C while stirring on a magnetic stirrer to ensure homogeneity. c. Add the pre-weighed this compound to the excipient mixture and stir until completely dissolved.

  • Characterization: a. Droplet Size Analysis: Dilute the SEDDS formulation (e.g., 1:100) with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. b. Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and record the time it takes to form a homogeneous emulsion.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.

Materials:

  • Study animals (e.g., male Sprague-Dawley rats, 250-300g)

  • This compound formulations (e.g., aqueous suspension, SEDDS)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Methodology:

  • Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) with free access to water before dosing.

  • Dosing: a. Divide the rats into groups, with each group receiving a different formulation. Include a group receiving an intravenous (IV) dose to determine absolute bioavailability. b. Administer the formulations via oral gavage at a consistent dose volume (e.g., 5 mL/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[8]

  • Plasma Preparation: a. Immediately place the blood samples on ice. b. Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[4] c. Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.[8]

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Protocol 3: Bioanalytical Method for this compound in Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in rodent plasma.

Materials:

  • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

  • C18 analytical column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile (B52724)

  • Internal standard (IS) (e.g., a structurally similar and stable compound not present in the sample)

  • Plasma samples, calibration standards, and quality control samples

Methodology:

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with mobile phases A and B.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Analyze the calibration standards, quality control samples, and unknown samples.

    • Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_Pathway N_trans_p_Coumaroyloctopamine This compound PI3K PI3K N_trans_p_Coumaroyloctopamine->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Promotes Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: PI3K/AKT/GSK3β signaling pathway activated by this compound.

JNK_cJun_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates c_Jun c-Jun JNK->c_Jun Phosphorylates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) c_Jun->Pro_inflammatory_Genes Induces Transcription N_trans_p_Coumaroyloctopamine This compound N_trans_p_Coumaroyloctopamine->JNK Inhibits Experimental_Workflow Formulation_Development Formulation Development (SEDDS, Solid Dispersion, etc.) In_Vitro_Characterization In Vitro Characterization (Solubility, Dissolution) Formulation_Development->In_Vitro_Characterization Animal_Dosing Animal Dosing (Oral Gavage) In_Vitro_Characterization->Animal_Dosing Blood_Sampling Blood Sampling (Serial Time Points) Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Bioavailability) Plasma_Analysis->PK_Analysis

References

Minimizing degradation of N-trans-p-Coumaroyloctopamine during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-trans-p-Coumaroyloctopamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause degradation of this compound?

A1: this compound, a phenolic amide, is susceptible to degradation primarily through hydrolysis of its amide bond and oxidation of its phenolic hydroxyl groups. Key environmental factors that accelerate degradation include exposure to high temperatures, light, and non-optimal pH conditions. The presence of oxygen and certain metal ions can also catalyze oxidative degradation.[1]

Q2: What are the ideal storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of your samples. For long-term storage, it is recommended to store the compound as a solid powder. Solutions should be prepared fresh whenever possible. If storing solutions, they should be aliquoted to avoid repeated freeze-thaw cycles.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 6 months
In Solvent (e.g., DMSO)-20°CUp to 1 month

Q3: I see peak tailing in my HPLC chromatogram when analyzing this compound. What could be the cause?

A3: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is often due to interactions between the phenolic hydroxyl groups and residual silanol (B1196071) groups on the silica-based column packing. This can be addressed by adjusting the mobile phase pH to suppress the ionization of the silanols (pH < 4) or the phenolic hydroxyls (acidic pH). Using a highly deactivated column or a different stationary phase (e.g., polymer-based) can also mitigate this issue.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products result from the cleavage of the amide bond via hydrolysis, yielding p-coumaric acid and octopamine. Oxidation of the phenolic rings can also occur, leading to the formation of quinone-type structures, which may further polymerize.

Troubleshooting Guides

Issue 1: Low Yield or Absence of this compound in Extract
Possible Cause Troubleshooting Step
Inefficient ExtractionEnsure the plant material is thoroughly ground to a fine powder to maximize surface area for solvent penetration. Use an appropriate solvent system, such as 80% methanol (B129727) or ethanol, which has been shown to be effective for extracting phenolic compounds from eggplant.[2][3][4] Consider using ultrasound-assisted extraction to improve efficiency.[4]
Degradation during ExtractionPerform extraction at low temperatures (e.g., on ice or in a cold room) to minimize thermal degradation. Protect the extraction mixture from light by using amber-colored glassware or wrapping containers in aluminum foil.
Incorrect pHThe stability of phenolic compounds is pH-dependent. Maintain a slightly acidic pH during extraction and subsequent workup to minimize oxidation.
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
Possible Cause Troubleshooting Step
Sample DegradationPrepare samples fresh before analysis. If storage is necessary, follow the recommended conditions in Table 1. Analyze a freshly prepared standard solution to confirm the retention time of the parent compound.
ContaminationEnsure all glassware is thoroughly cleaned and that solvents are of high purity (HPLC or LC-MS grade). Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before injection.
Co-eluting ImpuritiesOptimize the HPLC method, including the gradient profile, mobile phase composition, and column temperature, to improve the resolution between this compound and any impurities.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Eggplant (Solanum melongena)

This protocol is a general guideline and may require optimization based on the specific plant material and available equipment.

Materials:

  • Fresh or freeze-dried eggplant peels

  • 80% Methanol (MeOH)

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Butanol (BuOH)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction: Homogenize 100 g of finely ground eggplant peel with 500 mL of 80% MeOH. Macerate for 24 hours at 4°C with constant stirring, protected from light.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Solvent Partitioning: Resuspend the concentrated extract in water and partition successively with n-hexane, EtOAc, and n-BuOH. The fraction containing this compound is typically found in the more polar fractions like EtOAc and n-BuOH.[2]

  • Column Chromatography (Silica Gel): Concentrate the desired fraction and adsorb it onto a small amount of silica gel. Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform). Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

  • Column Chromatography (Sephadex LH-20): Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating phenolic compounds based on their molecular size and polarity.

  • Purity Analysis: Analyze the collected fractions by TLC or HPLC-DAD to identify those containing pure this compound.

  • Final Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure. Lyophilize the final product to obtain a stable powder.

Protocol 2: HPLC-DAD Method for Quantification of this compound

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (for mobile phase acidification)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Use a gradient elution program similar to the following, which may require optimization for your specific column and system:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound, which is typically around 310-320 nm.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the extracted and purified sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Degradation Pathways

DegradationPathways NCOP This compound Hydrolysis_Products p-Coumaric Acid + Octopamine NCOP->Hydrolysis_Products Hydrolysis (Acid/Base, Heat) Oxidation_Products Quinone-type Structures NCOP->Oxidation_Products Oxidation (O2, Light, Metal Ions) Polymerization Polymerized Products Oxidation_Products->Polymerization Further Oxidation

Caption: Plausible degradation pathways of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_extraction Extraction & Purification cluster_analysis Analysis start Eggplant Material extraction Solvent Extraction (80% MeOH) start->extraction partitioning Solvent Partitioning extraction->partitioning silica_col Silica Gel Chromatography partitioning->silica_col sephadex_col Sephadex LH-20 Chromatography silica_col->sephadex_col pure_compound Pure this compound sephadex_col->pure_compound sample_prep Sample Preparation pure_compound->sample_prep hplc HPLC-DAD Analysis sample_prep->hplc quantification Quantification hplc->quantification

Caption: General workflow for extraction, purification, and analysis.

References

Selecting the appropriate internal standard for quantitative analysis of N-trans-p-Coumaroyloctopamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting an appropriate internal standard (IS) for the quantitative analysis of N-trans-p-Coumaroyloctopamine, a phenylpropanoid amide found in various plants, including eggplant (Solanum melongena L.).[1][2] Accurate quantification is critical for pharmacokinetic studies, quality control of natural products, and metabolic research.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial for the quantitative analysis of this compound?

An internal standard is a compound with a known concentration that is added to all samples—blanks, calibration standards, and unknowns—prior to analysis.[3] Its purpose is to correct for variations that can occur during the analytical process. By comparing the detector response of the analyte (this compound) to the response of the IS, a response ratio is calculated.[3] This ratio, rather than the absolute analyte response, is used for quantification.[4]

This method is crucial because it compensates for:

  • Variability in Sample Preparation: Losses during extraction, evaporation, or derivatization steps are accounted for, as the IS is affected similarly to the analyte.[3][5]

  • Inconsistent Injection Volumes: Minor differences in the volume injected into the chromatography system are normalized.[5]

  • Instrumental Fluctuations: Changes in detector sensitivity or ionization efficiency (in mass spectrometry) during an analytical run are minimized.[5]

Using an internal standard significantly improves the accuracy, precision, and reliability of quantitative results.[3][6]

Q2: What are the key criteria for selecting a suitable internal standard?

Choosing the right internal standard is the most critical step for developing a robust quantitative method. The ideal IS should meet several criteria:

  • Structural and Chemical Similarity: The IS should be as chemically similar to this compound as possible.[3][5] This ensures it behaves similarly during sample extraction and chromatographic separation.

  • Not Present in Samples: The IS must not be naturally present in the test samples.[7] A blank sample should always be run to confirm its absence.

  • Chromatographic Resolution: The IS peak must be well-separated from the analyte peak and any other interferences in the sample matrix.[5][7] An exception is for mass spectrometry (MS) analysis, where a stable-isotope labeled IS can co-elute with the analyte because the detector can differentiate them by mass.[4][7]

  • Elution Time: The IS should elute near the analyte of interest to ensure it experiences similar chromatographic conditions.[5]

  • Stability and Purity: The IS must be chemically stable throughout the entire analytical procedure and be of high purity.[5]

  • Commercial Availability: The IS should be readily and consistently available for the duration of the study.[5]

G start Start: Define Analyte (this compound) is_sil_avail Is a Stable Isotope Labeled (SIL) version of the analyte available? start->is_sil_avail use_sil Use SIL Analyte as IS (Gold Standard for LC-MS) is_sil_avail->use_sil Yes is_analog_avail Is a close structural analog available? is_sil_avail->is_analog_avail No validate Validate Chosen IS: - Check for matrix interference - Ensure chromatographic resolution - Test stability and recovery use_sil->validate use_analog Select best structural analog (e.g., N-trans-feruloyloctopamine) is_analog_avail->use_analog Yes other_options Consider other compounds with similar physicochemical properties (Requires extensive validation) is_analog_avail->other_options No use_analog->validate other_options->validate end Proceed with Quantitative Analysis validate->end

Figure 1. Decision workflow for selecting an appropriate internal standard.

Q3: What are some potential internal standards for the quantitative analysis of this compound?

The ideal choice depends on the analytical technique (e.g., HPLC-UV vs. LC-MS).

  • Gold Standard (for LC-MS): Stable-Isotope Labeled (SIL) this compound. A deuterated or ¹³C-labeled version of the analyte is the best possible choice.[8][9] It has nearly identical chemical properties and extraction recovery but is distinguishable by the mass spectrometer.

  • Excellent Alternatives (Structural Analogs): If a SIL standard is unavailable, structurally similar compounds are the next best option.[6][10] These are likely to have similar chromatographic behavior and ionization efficiency in MS.

The table below summarizes the properties of this compound and potential structural analogs that could serve as internal standards.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structural Class
This compound (Analyte)C₁₇H₁₇NO₄299.32Phenylpropanoid Amide
N-trans-feruloyloctopamineC₁₈H₁₉NO₅329.35Phenylpropanoid Amide
N-trans-caffeoyloctopamineC₁₇H₁₇NO₅315.32Phenylpropanoid Amide[11]
N-trans-p-coumaroyltyramineC₁₇H₁₇NO₃283.32Phenylpropanoid Amide[12]
PropylparabenC₁₀H₁₂O₃180.20Phenolic Compound

Note: N-trans-feruloyloctopamine and N-trans-caffeoyloctopamine are particularly strong candidates due to their high structural similarity. Propylparaben has been successfully used as an IS for other phenolic compounds in HPLC analysis but would require thorough validation for this specific application.[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
The internal standard peak co-elutes with an interfering peak from the sample matrix. Insufficient chromatographic separation.1. Optimize the LC method: Adjust the mobile phase gradient, change the column chemistry (e.g., C18 to Phenyl-Hexyl), or modify the column temperature. 2. Improve sample cleanup: Use a more selective solid-phase extraction (SPE) protocol to remove interferences. 3. If using LC-MS, ensure the interfering peak does not share the same mass transition as your IS.
The internal standard response is highly variable across different samples. 1. Inconsistent addition of IS solution. 2. Degradation of the IS in the sample matrix or during storage. 3. Significant matrix effects (ion suppression or enhancement) that disproportionately affect the IS.[9]1. Use a calibrated pipette and add the IS at an early stage of sample preparation to account for extraction variability.[3] 2. Conduct stability tests of the IS in the sample matrix at relevant storage conditions. 3. Dilute the sample extract to reduce the concentration of matrix components. Evaluate a different structural analog as the IS, as it may be less susceptible to matrix effects.
The chosen IS and analyte show different rates of degradation during sample processing. The chemical stability of the IS and analyte differ under the experimental conditions (e.g., pH, temperature).1. Re-evaluate the IS choice; select one with closer chemical properties. 2. Modify the sample preparation procedure to use milder conditions (e.g., lower temperature, avoid strongly acidic or basic solutions) to minimize degradation of both compounds.

Experimental Protocols

Detailed Methodology: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for your instrumentation and sample matrix.

1. Preparation of Stock Solutions

  • Analyte Stock: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution.

  • Internal Standard Stock: Accurately weigh ~1 mg of a chosen IS (e.g., N-trans-feruloyloctopamine) and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation and Extraction

  • To 100 µL of sample (e.g., plasma, tissue homogenate), add 10 µL of the IS working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions (Example)

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 300.1 147.1 20
N-trans-feruloyloctopamine (IS) 330.1 177.1 22

(Note: These values are theoretical and must be empirically optimized by infusing the pure standards into the mass spectrometer.)

4. Data Analysis

  • Integrate the peak areas for the analyte and the IS in each sample and standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Use the linear regression equation from the calibration curve to determine the concentration of this compound in the unknown samples based on their measured peak area ratios.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Matrix (e.g., extract from tissue, plasma) spike 4. Spike IS into all Samples, Standards, and Blanks prep_sample->spike prep_cal 2. Prepare Calibration Standards (Analyte at known concentrations) prep_cal->spike prep_is 3. Prepare IS Stock Solution (Fixed concentration) prep_is->spike inject 5. Inject into LC-MS/MS System spike->inject acquire 6. Acquire Data (MRM mode for Analyte and IS) inject->acquire integrate 7. Integrate Peak Areas (Analyte and IS) acquire->integrate ratio 8. Calculate Area Ratio (Analyte Area / IS Area) integrate->ratio plot 9. Plot Calibration Curve (Area Ratio vs. Concentration) ratio->plot quantify 10. Quantify Unknown Samples using the calibration curve plot->quantify

Figure 2. General experimental workflow for quantitative analysis using an internal standard.

References

Method refinement for reducing interference in N-trans-p-Coumaroyloctopamine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine methods for reducing interference in N-trans-p-Coumaroyloctopamine bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound is a phenylpropanoid amide found in various plants, including eggplant (Solanum melongena L.).[1][2] Its primary biological targets in insects are octopamine (B1677172) receptors (OARs), which are G-protein coupled receptors (GPCRs).[3] These receptors are involved in modulating various physiological and behavioral processes in insects, making them a target for new insecticide development.[3]

Q2: What are the common types of bioassays used to study this compound activity?

A2: Common bioassays for studying this compound activity are cell-based functional assays that measure the downstream effects of octopamine receptor activation. These often involve HEK-293 or insect cell lines (like Sf9 or High 5) engineered to express a specific insect octopamine receptor.[3] The readout is typically a change in second messengers, such as cyclic AMP (cAMP) or intracellular calcium levels, which are often measured using fluorescent or luminescent reporters.

Q3: What are the main sources of interference in this compound bioassays?

A3: The main sources of interference can be broadly categorized as:

  • Compound-related interference: This includes the intrinsic fluorescence of this compound, its potential for aggregation at high concentrations, and off-target effects where it interacts with other cellular components besides the intended octopamine receptor.

  • Assay system-related interference: This includes autofluorescence from cell culture media, serum, and the cells themselves, as well as high background signals due to constitutive receptor activity.[4][5]

  • Non-specific chemical reactivity: The compound may react with assay components, leading to false positive or negative results.

Q4: How can I determine if my this compound sample is causing fluorescence interference?

A4: To check for fluorescence interference, run a control experiment with your compound in the assay buffer and cells without the fluorescent reporter dye. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal in this control well indicates that your compound is contributing to the overall fluorescence.

Troubleshooting Guides

Problem 1: High Background Fluorescence or Autofluorescence

High background fluorescence can mask the specific signal from your assay, leading to a poor signal-to-noise ratio.

Possible Causes & Solutions:

CauseRecommended Solution
Phenol (B47542) Red in Media Use phenol red-free culture medium for the assay.
Serum Autofluorescence Reduce the concentration of Fetal Bovine Serum (FBS) in the staining buffer or switch to a medium with low autofluorescence like FluoroBrite.[4][5][6]
Cellular Autofluorescence Use fluorophores that emit in the far-red wavelength to avoid the natural fluorescence of cells, which is typically in the blue-green range.[7]
Fixation-Induced Autofluorescence If fixation is necessary, use an organic solvent like chilled methanol (B129727) or ethanol (B145695) instead of aldehyde-based fixatives. If aldehydes must be used, keep the fixation time to a minimum and consider treatment with sodium borohydride.[7][8]
Compound Autofluorescence Measure the intrinsic fluorescence of this compound at the assay wavelengths. If it is significant, consider a different fluorescent dye with a non-overlapping spectrum or use a luminescence-based assay.
Problem 2: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish the true biological effect from background noise.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Cell Density Perform a cell titration experiment to determine the optimal cell number per well that provides a robust assay window.
Low Receptor Expression Titrate the amount of receptor plasmid used for transfection to find the optimal expression level that maximizes the signal without causing high constitutive activity.
Inappropriate Incubation Times Optimize the incubation time for both the compound and the detection reagents. Slow-associating compounds may require longer pre-incubation times.
Incorrect Instrument Settings Optimize the gain and exposure settings on your plate reader to maximize the signal from your positive controls while minimizing the background from your negative controls.
Problem 3: Suspected Off-Target Effects

This compound may be interacting with cellular components other than the intended octopamine receptor, leading to misleading results.

Possible Causes & Solutions:

CauseRecommended Solution
Compound Interacting with Multiple Targets Use a counterscreen with a parental cell line that does not express the octopamine receptor. A significant response in these cells suggests off-target effects.
Non-specific Inhibition/Activation Test the compound in an unrelated bioassay to see if it exhibits activity. This can help identify compounds that are broadly active due to non-specific mechanisms.
Compound Aggregation Decrease the concentration of the test compound. Aggregation is a concentration-dependent phenomenon.[6] Include a centrifugation step in your protocol; aggregates may pellet, and the activity of the supernatant can be re-tested.[6]

Experimental Protocols

Protocol 1: Cell-Based Calcium Mobilization Assay for Octopamine Receptor Activation

This protocol is a representative method for measuring the activation of an octopamine receptor expressed in HEK-293 cells.

  • Cell Culture and Transfection:

    • Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well, black-walled, clear-bottom plate at a density of 50,000 cells per well.

    • Transfect cells with a plasmid encoding the insect octopamine receptor of interest using a suitable transfection reagent.

    • Incubate for 24-48 hours post-transfection.

  • Fluorescent Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate at 37°C for 30-60 minutes.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add the compound dilutions to the respective wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) every 2 seconds for 2-3 minutes.

Protocol 2: Tyramine (B21549) β-Hydroxylase (TβH) Inhibition Assay

This protocol is a representative method for testing the inhibitory effect of this compound on the enzyme that synthesizes octopamine.

  • Enzyme and Substrate Preparation:

    • Obtain or prepare a purified or crude extract of tyramine β-hydroxylase (TβH) from an insect source.

    • Prepare a stock solution of the substrate, tyramine (e.g., radiolabeled [3H]-tyramine for a radiometric assay).[9]

  • Inhibition Assay:

    • In a microcentrifuge tube, combine the TβH enzyme, assay buffer (e.g., pH 7.6), and varying concentrations of this compound or a known inhibitor (positive control).[9]

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).[9]

    • Initiate the enzymatic reaction by adding the tyramine substrate.

    • Incubate for a set time (e.g., 30 minutes).[9]

    • Stop the reaction (e.g., by adding a strong acid).

  • Product Quantification:

    • Separate the product (octopamine) from the unreacted substrate using a suitable method (e.g., HPLC with radiometric detection).

    • Quantify the amount of product formed and calculate the percentage of inhibition for each concentration of this compound.

Data Presentation

Table 1: Hypothetical Data on the Effect of Method Refinement on Signal-to-Background Ratio in a Calcium Mobilization Assay

Assay ConditionMean Signal (RFU)Mean Background (RFU)Signal-to-Background Ratio
Standard Medium (with Phenol Red and 10% FBS)12,5002,5005
Phenol Red-Free Medium (10% FBS)12,4001,5008.3
Phenol Red-Free Medium (2% FBS)12,00080015

Table 2: Hypothetical IC50 Values for TβH Inhibition with and without a Pre-incubation Step

ConditionIC50 of this compound (nM)
No Pre-incubation550
15-minute Pre-incubation250

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N_trans_p_Coumaroyloctopamine N_trans_p_Coumaroyloctopamine Octopamine_Receptor Octopamine Receptor (GPCR) N_trans_p_Coumaroyloctopamine->Octopamine_Receptor Binds G_Protein G-Protein Octopamine_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., PLC, AC) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., IP3, Ca2+, cAMP) Effector_Enzyme->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized GPCR signaling pathway for octopamine receptor activation.

Assay_Troubleshooting_Workflow Start Start Problem_Identified Problem Identified: High Background or Low S/N Start->Problem_Identified Check_Autofluorescence Check for Autofluorescence? Problem_Identified->Check_Autofluorescence Optimize_Media Optimize Media (Phenol Red-Free, Low Serum) Check_Autofluorescence->Optimize_Media Yes Check_Cell_Density Check Cell Density? Check_Autofluorescence->Check_Cell_Density No Optimize_Media->Check_Cell_Density Titrate_Cells Perform Cell Titration Check_Cell_Density->Titrate_Cells Yes Check_Incubation Check Incubation Times? Check_Cell_Density->Check_Incubation No Titrate_Cells->Check_Incubation Optimize_Incubation Optimize Incubation Times Check_Incubation->Optimize_Incubation Yes Re_evaluate Re-evaluate Assay Performance Check_Incubation->Re_evaluate No Optimize_Incubation->Re_evaluate End End Re_evaluate->End

Caption: A logical workflow for troubleshooting common bioassay issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic resolution of N-trans-p-Coumaroyloctopamine and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound is a phenylpropanoid amide, a type of natural compound found in plants like eggplant.[1] Its structure contains multiple hydroxyl groups and an amide linkage, making it a polar molecule with the potential for strong interactions with the stationary phase in chromatography.[2] The primary challenges in its separation include:

  • Peak Tailing: Due to the presence of basic amine functionalities that can interact strongly with acidic silanol (B1196071) groups on silica-based columns.[3]

  • Poor Resolution: Structurally similar compounds, such as cis-trans isomers or other related phenolic amides, may co-elute.[4]

  • Analyte Stability: Changes in mobile phase pH can affect the ionization state of the molecule, influencing its retention and peak shape.[5][6]

Q2: Which chromatographic mode and stationary phase are best suited for this analysis?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective mode for separating this compound and related polar compounds.

  • Recommended Stationary Phase: A C18 (octadecyl-silica) column is the standard choice. These columns provide the necessary hydrophobic interactions to retain the analyte while allowing for elution with a polar mobile phase. For compounds prone to tailing, using a modern, high-purity, end-capped C18 column is recommended to minimize interactions with residual silanol groups.

Troubleshooting Guide

Q3: I am observing significant peak tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. It can compromise resolution and lead to inaccurate quantification.[3]

Common Causes & Solutions for Peak Tailing

Possible Cause Recommended Solution(s) Explanation
Secondary Silanol Interactions 1. Adjust Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[6] 2. Use a Buffer: Incorporate a buffer (e.g., ammonium (B1175870) acetate, phosphate) to maintain a consistent, low pH.[3][5] 3. Add a Competing Base: For stubborn tailing, add a volatile amine like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%).The basic amine group on the analyte interacts with acidic residual silanol groups on the silica (B1680970) support. Lowering the pH protonates the silanols, reducing this interaction. A competing base will preferentially bind to these active sites.[3]
Column Overload 1. Dilute the Sample: Reduce the concentration of the injected sample.[3][7][8] 2. Reduce Injection Volume: Inject a smaller volume of the sample.[7]Injecting too much sample mass saturates the active sites on the stationary phase, leading to distorted peak shapes.[8]
Column Contamination/Degradation 1. Use a Guard Column: Install a guard column before the analytical column to trap contaminants.[7] 2. Flush the Column: Reverse-flush the column with a strong solvent (e.g., isopropanol, acetonitrile).[7] 3. Replace the Column: If the problem persists, the column may be irreversibly damaged.Contaminants can accumulate on the column inlet frit, distorting the sample flow path.[3][8] This can affect all peaks in the chromatogram.
Incorrect Mobile Phase pH 1. Check Analyte pKa: Ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa.[6][9]Operating near the pKa can result in the analyte existing in both ionized and non-ionized forms, leading to broad, tailing peaks.[3]

Q4: My peaks are broad, but not necessarily tailing. What should I investigate?

Broad peaks can be caused by issues within the HPLC system (extra-column effects) or on the column itself.

Common Causes & Solutions for Broad Peaks

Possible Cause Recommended Solution(s)
Extra-Column Volume 1. Optimize Tubing: Use shorter, narrower internal diameter (ID) PEEK tubing between the injector, column, and detector.[7]
Low Flow Rate 1. Increase Flow Rate: Optimize the flow rate for your column dimensions.[7]
Column Contamination 1. Flush or Replace Column: Flush the column with a strong solvent or replace it if necessary.[7]
High Temperature 1. Optimize Temperature: While higher temperatures can sometimes improve efficiency, excessively high temperatures can decrease viscosity and lead to band broadening. Experiment with lower temperatures.
Mobile Phase Mismatch 1. Prepare Sample in Mobile Phase: Dissolve your sample in the initial mobile phase solvent to ensure proper peak focusing at the column head.[10]

Q5: How can I improve the resolution between this compound and a closely eluting impurity?

Improving resolution requires optimizing the selectivity (α) and/or the efficiency (N) of the separation. The most practical approach is to adjust the mobile phase.

Strategies for Improving Resolution

Parameter Action Rationale
Mobile Phase Strength 1. Decrease Gradient Slope: If using gradient elution, make the gradient shallower (i.e., increase the run time).[11] 2. Reduce Organic Content: In isocratic mode, decrease the percentage of the organic solvent (e.g., acetonitrile).This increases the retention time and allows more time for the analytes to interact with the stationary phase, improving separation.[6]
Mobile Phase Selectivity 1. Change Organic Solvent: Switch from acetonitrile (B52724) to methanol, or vice-versa.[5][6] 2. Adjust pH: Modify the pH of the aqueous portion of the mobile phase.[5][9]Different organic solvents and pH values alter the nature of the interactions between the analytes and the stationary phase, which can significantly change the relative elution order and separation.[6]
Temperature 1. Optimize Column Temperature: Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C).Temperature can affect analyte retention and selectivity. A column oven is crucial for reproducibility.[12]
Stationary Phase 1. Change Column Chemistry: If mobile phase optimization is insufficient, try a column with a different chemistry (e.g., Phenyl-Hexyl, Cyano).Different stationary phases offer alternative separation mechanisms that can resolve difficult peak pairs.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for this compound

This protocol provides a starting point for method development.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 310 nm
Sample Preparation Dissolve sample in 50:50 Water:Methanol to a final concentration of 0.1 mg/mL.
Gradient Program Time (min)
0
20
22
25
25.1
30

Visualizations

The following diagrams illustrate key troubleshooting and optimization workflows.

G cluster_tailing Peak Tailing cluster_overlap Peak Overlap start Poor Resolution or Bad Peak Shape problem Peak Tailing? start->problem Diagnose Issue problem2 Co-elution? cause cause problem->cause If... cause_silanol Silanol Interactions problem->cause_silanol cause_overload Column Overload problem->cause_overload solution solution cause->solution Then... solution_ph Adjust pH / Add Buffer cause_silanol->solution_ph solution_dilute Dilute Sample cause_overload->solution_dilute cause_strength Incorrect Mobile Phase Strength problem2->cause_strength cause_selectivity Poor Selectivity problem2->cause_selectivity solution_gradient Adjust Gradient cause_strength->solution_gradient solution_solvent Change Solvent (ACN/MeOH) cause_selectivity->solution_solvent

Caption: Troubleshooting workflow for common chromatography issues.

G step step decision decision result result step1 1. Start with Generic Gradient (e.g., 10-90% B in 20 min) decision1 Resolution OK? step1->decision1 step2 2. Adjust Gradient Slope decision2 Resolution OK? step2->decision2 step3 3. Change Organic Modifier decision3 Resolution OK? step3->decision3 step4 4. Optimize pH / Additive result_continue Continue Optimization step4->result_continue decision1->step2 No result_ok Method Optimized decision1->result_ok Yes decision2->step3 No decision2->result_ok Yes decision3->step4 No decision3->result_ok Yes

Caption: A systematic workflow for mobile phase optimization.

G cluster_params Adjustable Parameters cluster_outcomes Key Outcomes center Chromatographic Performance resolution Resolution center->resolution retention Retention Time center->retention peak_shape Peak Shape center->peak_shape mobile_phase Mobile Phase (Solvent, pH, Additives) mobile_phase->center stat_phase Stationary Phase (C18, Phenyl, etc.) stat_phase->center temp Temperature temp->center flow Flow Rate flow->center

Caption: Relationship between key chromatographic parameters and outcomes.

References

Validation & Comparative

Comparative analysis of the antioxidant activity of N-trans-p-Coumaroyloctopamine and ascorbic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of N-trans-p-Coumaroyloctopamine and the well-established antioxidant, ascorbic acid (Vitamin C). The comparison is based on data from in vitro antioxidant assays, offering insights into the radical scavenging capabilities of these compounds. While direct comparative studies are limited, this document synthesizes available data to facilitate an objective assessment.

Data Presentation: Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound and ascorbic acid from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

CompoundAssayIC50 Value (µM)Reference
This compoundDPPHNot directly available in µM, reported as having high antioxidant activity.[1]
Ascorbic AcidDPPHVaries, typically in the range of 20-50 µM[2][3]

Note: The IC50 value for this compound was not explicitly provided in micromolar concentration in the available literature, though its significant antioxidant potential was highlighted[1]. For ascorbic acid, the IC50 value can vary depending on the specific experimental conditions[4].

Experimental Protocols

The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are standard procedures for evaluating antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6]

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and stored in the dark.[7]
  • Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to obtain a range of concentrations.
  • Standard Solution (Ascorbic Acid): Prepare a stock solution of ascorbic acid in the same solvent. Prepare a series of dilutions in the same manner as the test compound.[2][3]

2. Assay Procedure: [2][8]

  • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound and standard solutions to separate wells.
  • Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.
  • Prepare a blank control containing only the solvent and the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.[4]
  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound or standard.
  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound or standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[9]

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the radical cation.[7] Dilute the working solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]
  • Test Compound and Standard Solutions: Prepare as described in the DPPH protocol.

2. Assay Procedure: [12][13][14]

  • In a 96-well microplate, add a small volume (e.g., 10 µL) of each dilution of the test compound and standard solutions to separate wells.
  • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.
  • Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).
  • Measure the absorbance of each well at 734 nm.

3. Calculation of Scavenging Activity:

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
  • The IC50 value is determined from the plot of scavenging activity versus concentration.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comparative analysis of antioxidant activity.

Antioxidant_Assay_Workflow DPPH DPPH Radical Solution Reaction Incubation: Test Compound/Standard + Radical Solution DPPH->Reaction ABTS ABTS Radical Cation Solution ABTS->Reaction Test_Compound This compound (Serial Dilutions) Test_Compound->Reaction Standard Ascorbic Acid (Serial Dilutions) Standard->Reaction Measurement Spectrophotometric Measurement (Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Comparative Analysis IC50->Comparison Antioxidant_Mechanism cluster_main Antioxidant Action Free_Radical Free Radical (e.g., DPPH, ABTS) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Electron/Hydrogen Donation Antioxidant Antioxidant (e.g., this compound, Ascorbic Acid) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant

References

A Comparative Analysis of N-trans-p-Coumaroyloctopamine and its cis-Isomer: Unraveling Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in research currently exists between the biological activities of N-trans-p-Coumaroyloctopamine and its corresponding cis-isomer. While the trans form has been the subject of multiple studies elucidating its antioxidant and anti-diabetic properties, a comprehensive biological profile of the cis-isomer remains largely uncharted in scientific literature. This guide provides a detailed overview of the known biological activities of this compound, supported by experimental data and methodologies, while also highlighting the critical knowledge gap concerning its cis-counterpart.

Geometric Isomerism: A Structural Prelude to Functional Divergence

The presence of a carbon-carbon double bond in the p-coumaroyl moiety of N-p-Coumaroyloctopamine gives rise to two geometric isomers: trans (E) and cis (Z). This structural variance, illustrated below, can profoundly influence the molecule's three-dimensional shape, and consequently, its interaction with biological targets such as enzymes and receptors. In nature, the trans-isomer is the more predominantly found and studied form of p-coumaroyl amides.[1]

Biological Activities of this compound

Current research has primarily focused on the pharmacological potential of this compound, revealing significant antioxidant and anti-diabetic effects.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. These effects are crucial in combating oxidative stress, a pathological process implicated in numerous chronic diseases.

Anti-Diabetic Activity and Signaling Pathway

Recent studies have illuminated the potential of this compound in managing type 2 diabetes mellitus by improving hepatic glucose metabolism. The mechanism of action involves the activation of the PI3K/AKT/GSK3β signaling pathway.[2]

Table 1: Summary of Quantitative Data for this compound

Biological ActivityAssayTest SystemKey FindingsReference
Anti-diabetic Glucose uptake and glycogen (B147801) synthesisHigh glucose and palmitic acid-induced HL-7702 cellsSignificantly augmented glucose uptake and glycogen synthesis.[2]
Fasting blood glucose and hepatic glycogenHigh-fat diet and streptozotocin-induced diabetic miceDose-dependently alleviated hyperglycemia and increased hepatic glycogen.[2]
Antioxidant SOD, GSH, and GSH-Px activityHigh glucose and palmitic acid-induced HL-7702 cellsIncreased the activity of antioxidant enzymes.[2]
GSH-PX, SOD, and GSH levelsHigh-fat diet and streptozotocin-induced diabetic miceSignificantly increased antioxidant levels.[2]

The Unexplored Frontier: N-cis-p-Coumaroyloctopamine

A thorough review of the scientific literature reveals a significant void in the investigation of the biological activities of N-cis-p-Coumaroyloctopamine. While one study on the antifeedant properties of compounds from Solanum rostratum identified both cis- and trans-p-coumaroyloctopamine, it did not provide a direct comparative analysis of the individual isomers' potencies. This lack of data prevents a direct and quantitative comparison with its well-studied trans-isomer.

The differential biological activities between cis and trans isomers of other phenolic compounds suggest that N-cis-p-Coumaroyloctopamine may possess a unique pharmacological profile that warrants investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited for this compound are provided below.

In Vitro Anti-Diabetic and Antioxidant Assays
  • Cell Culture and Treatment: Human liver HL-7702 cells were cultured and induced with high glucose (HG) and palmitic acid (PA) to mimic a diabetic cellular model. The cells were then treated with varying concentrations of this compound.

  • Glucose Uptake Assay: The uptake of glucose by the HL-7702 cells was measured to assess the compound's effect on glucose metabolism.

  • Glycogen Synthesis Assay: The synthesis of glycogen, the storage form of glucose, was quantified in the treated cells.

  • Antioxidant Enzyme Activity: The activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and glutathione peroxidase (GSH-Px), were measured in cell lysates.[2]

In Vivo Anti-Diabetic and Antioxidant Assays
  • Animal Model: A diabetic mouse model was established using a high-fat diet (HFD) combined with streptozotocin (B1681764) (STZ) injections.

  • Treatment: Diabetic mice were administered this compound at different doses.

  • Biochemical Analysis: Fasting blood glucose levels were monitored. At the end of the treatment period, hepatic glycogen content and the levels of antioxidant markers (GSH-PX, SOD, GSH) in the liver were determined.[2]

Western Blot Analysis for Signaling Pathway
  • Protein Extraction and Quantification: Proteins were extracted from both the treated HL-7702 cells and the liver tissues of the treated mice.

  • Immunoblotting: The expression levels of key proteins in the PI3K/AKT/GSK3β pathway (PI3K, AKT, and GSK3β) were analyzed by Western blot to elucidate the molecular mechanism of action.[2]

Visualizing the Mechanisms

Signaling Pathway of this compound in Hepatic Glucose Metabolism

PI3K_AKT_GSK3b_Pathway cluster_cell Hepatocyte N_p_CO N-trans-p- Coumaroyloctopamine Receptor Receptor N_p_CO->Receptor Activates PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Promotes

Caption: PI3K/AKT/GSK3β signaling pathway activated by this compound.

Experimental Workflow for In Vivo Anti-Diabetic Study

experimental_workflow cluster_workflow In Vivo Study Workflow animal_model Diabetic Mouse Model (HFD + STZ) treatment_groups Treatment Groups - Vehicle Control - N-trans-p-CO (low dose) - N-trans-p-CO (high dose) animal_model->treatment_groups monitoring Monitor Fasting Blood Glucose treatment_groups->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Biochemical Analysis - Hepatic Glycogen - Liver Antioxidant Markers - Western Blot (PI3K/AKT/GSK3β) euthanasia->analysis results Data Analysis and Interpretation analysis->results

References

A Comparative Analysis of the Neuroprotective Potential of N-trans-p-Coumaroyloctopamine and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

Introduction

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents capable of mitigating neuronal damage and preserving cognitive function. Among the myriad of natural compounds under investigation, polyphenols have emerged as promising candidates due to their antioxidant and anti-inflammatory properties. This guide provides a comparative evaluation of the neuroprotective effects of two such compounds: the well-studied resveratrol (B1683913) and the less-characterized N-trans-p-Coumaroyloctopamine. While extensive research has elucidated the multifaceted neuroprotective mechanisms of resveratrol, data on this compound in a neurological context remains limited. This comparison, therefore, juxtaposes the established efficacy of resveratrol with the potential, yet largely unexplored, neuroprotective attributes of this compound, aiming to guide future research endeavors.

I. Resveratrol: A Multifaceted Neuroprotective Agent

Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has been the subject of intense research for its potential health benefits, including its potent neuroprotective effects. Its mechanisms of action are diverse, targeting multiple pathways implicated in neurodegeneration.

A. Key Neuroprotective Mechanisms of Resveratrol

Resveratrol's neuroprotective properties stem from its ability to modulate several key signaling pathways involved in cellular stress, inflammation, and survival.[1] The primary mechanisms include:

  • Activation of SIRT1: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in neuronal survival and longevity.[2] Resveratrol is a well-established activator of SIRT1.[3] Activated SIRT1 can deacetylate and modulate the activity of various downstream targets, including p53, FOXO, and NF-κB, thereby inhibiting apoptosis and reducing neuroinflammation.[4]

  • Modulation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[5][6] Resveratrol can activate the Nrf2 pathway, leading to the upregulation of numerous antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[7]

  • Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response.[8] Chronic activation of NF-κB is a hallmark of neuroinflammation. Resveratrol can inhibit NF-κB signaling, thereby reducing the production of pro-inflammatory cytokines and mitigating inflammatory damage to neurons.[9]

  • Antioxidant Activity: Resveratrol possesses intrinsic antioxidant properties, enabling it to directly scavenge reactive oxygen species (ROS) and reduce oxidative damage to cellular components.[7][10]

B. Quantitative Data on the Neuroprotective Effects of Resveratrol

The following table summarizes key quantitative data from various in vitro and in vivo studies demonstrating the neuroprotective efficacy of resveratrol in different models of neurodegeneration.

Experimental ModelKey ParameterTreatmentOutcomeReference
In Vitro
Aβ-induced toxicity in primary hippocampal neuronsCell Viability15-40 μM ResveratrolDose-dependent increase in cell viability[11]
Glutamate-induced excitotoxicity in HT22 cellsCell Viability25 μM ResveratrolSignificant protection against cell death[7]
Rotenone-induced apoptosis in SH-SY5Y cellsApoptosis Rate10-50 μM ResveratrolSignificant reduction in apoptosis[11]
LPS-induced inflammation in BV2 microglial cellsNitric Oxide (NO) Production10-40 μM ResveratrolDose-dependent inhibition of NO production[7]
In Vivo
MPTP-induced Parkinson's disease in miceDopaminergic Neuron Loss20 mg/kg ResveratrolSignificant protection of dopaminergic neurons[11]
Aβ injection-induced cognitive deficits in ratsSpatial Memory (Morris Water Maze)20 mg/kg ResveratrolImproved spatial memory performance
Stroke model (MCAO) in ratsInfarct Volume30 mg/kg ResveratrolSignificant reduction in infarct volume
Combined diabetes and Alzheimer's model in ratsOxidative Stress Markers (MDA, SOD)ResveratrolDecreased MDA, Increased SOD levels
C. Signaling Pathways of Resveratrol

The intricate interplay of signaling pathways modulated by resveratrol contributes to its robust neuroprotective effects.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates Nrf2 Nrf2 Resveratrol->Nrf2 Activates NFkB NF-κB Resveratrol->NFkB Inhibits SIRT1->NFkB Deacetylates (Inhibits) p53 p53 SIRT1->p53 Deacetylates (Inhibits) FOXO FOXO SIRT1->FOXO Deacetylates Neuroprotection Neuroprotection SIRT1->Neuroprotection AMPK->SIRT1 Activates AMPK->Neuroprotection ARE ARE Nrf2->ARE Binds Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Upregulates Apoptosis Apoptosis p53->Apoptosis FOXO->Neuroprotection Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Neuroprotection Pro_inflammatory_Cytokines->Apoptosis

Caption: Simplified signaling pathways of resveratrol's neuroprotective effects.
D. Experimental Protocols for Key Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (e.g., resveratrol) and/or a neurotoxic agent for the desired duration.

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS) to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Culture cells in a suitable format (e.g., 96-well plate or culture dish).

    • Treat cells with the test compound and/or a pro-oxidant stimulus.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

II. This compound: A Potential but Unexplored Neuroprotective Candidate

This compound is a naturally occurring hydroxycinnamoyl amide compound found in various plants, including alliums and eggplants.[9] While research on its biological activities is emerging, its specific neuroprotective effects are not well-documented.

A. Known Biological Activities and Potential for Neuroprotection

Existing studies on this compound have primarily focused on its effects on hepatic glucose metabolism and its general antioxidant and anti-inflammatory properties.[9][12]

  • Antioxidant Activity: A study demonstrated that this compound exhibits strong antioxidant activity by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) (GSH) in a cellular model of metabolic stress.[12] This suggests a potential to counteract oxidative stress, a key pathological feature of neurodegenerative diseases.

  • Anti-inflammatory Activity: this compound has been shown to reduce the levels of inflammatory cytokines in lipopolysaccharide (LPS)-induced human peripheral blood mononuclear cells.[9] This anti-inflammatory action could be beneficial in mitigating neuroinflammation.

  • PI3K/AKT/GSK3β Pathway Modulation: Research on hepatic cells has shown that this compound can upregulate the expression of proteins in the PI3K/AKT/GSK3β pathway.[12] This pathway is also known to be crucial for neuronal survival and is a target of many neuroprotective compounds.

B. Hypothetical Neuroprotective Signaling Pathways of this compound

Based on its known antioxidant and anti-inflammatory activities, and its modulation of the PI3K/AKT pathway, we can hypothesize potential neuroprotective signaling pathways for this compound that warrant future investigation.

NCTO_Hypothetical_Signaling NCTO This compound PI3K_AKT PI3K/AKT Pathway NCTO->PI3K_AKT Activates? Nrf2 Nrf2 NCTO->Nrf2 Activates? NFkB NF-κB NCTO->NFkB Inhibits? Neuronal_Survival Neuronal Survival PI3K_AKT->Neuronal_Survival Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Anti_inflammatory_Response Anti-inflammatory Response NFkB->Anti_inflammatory_Response Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Anti_inflammatory_Response->Neuroprotection Neuronal_Survival->Neuroprotection

Caption: Hypothetical neuroprotective signaling pathways of this compound.

III. Comparative Summary and Future Directions

The following table provides a high-level comparison of the current state of knowledge regarding the neuroprotective effects of resveratrol and this compound.

FeatureResveratrolThis compound
Neuroprotective Efficacy Extensively documented in numerous in vitro and in vivo models of neurodegeneration.Not yet specifically studied in neurodegenerative models.
Key Mechanisms SIRT1 activation, Nrf2 pathway modulation, NF-κB inhibition, antioxidant activity.General antioxidant and anti-inflammatory properties demonstrated in non-neuronal contexts. Potential modulation of PI3K/AKT pathway.
Signaling Pathways Well-elucidated (SIRT1, Nrf2/ARE, NF-κB).Largely unknown in the context of neuroprotection.
Quantitative Data Abundant data available on dose-dependent effects on cell viability, apoptosis, oxidative stress, and inflammation.Lacking in the context of neuroprotection.
Clinical Trials Investigated in clinical trials for Alzheimer's disease.No known clinical trials for neurodegenerative diseases.

Conclusion

Resveratrol stands as a benchmark natural compound with well-established, multi-targeted neuroprotective effects. Its ability to modulate key signaling pathways involved in cellular defense and inflammation makes it a compelling candidate for further therapeutic development.

In contrast, this compound represents a nascent area of research with intriguing potential. Its demonstrated antioxidant and anti-inflammatory properties in other biological systems provide a strong rationale for investigating its neuroprotective capabilities. Future research should focus on:

  • Evaluating the efficacy of this compound in established in vitro and in vivo models of neurodegenerative diseases.

  • Elucidating the specific signaling pathways modulated by this compound in neuronal and glial cells.

  • Conducting direct comparative studies against well-characterized neuroprotective agents like resveratrol to benchmark its potency and mechanisms of action.

Such investigations will be crucial in determining whether this compound can emerge as a viable candidate for the prevention or treatment of neurodegenerative disorders. This guide serves as a foundational resource for researchers and drug development professionals, highlighting both the established knowledge and the significant research gaps in this promising area of natural product-based neurotherapeutics.

References

Cross-Validation of Analytical Methods for N-trans-p-Coumaroyloctopamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-trans-p-Coumaroyloctopamine, a naturally occurring phenylpropanoid amide with potential therapeutic properties, is crucial for research, quality control, and pharmacokinetic studies. This guide provides a detailed comparison of two distinct analytical methods for its quantification: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This objective comparison, supported by experimental data from published research, will aid in the selection of the most suitable method based on specific analytical needs.

Comparative Overview of Analytical Methods

The choice between HPLC-DAD and UPLC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of a validated HPLC-DAD method and a proposed, highly sensitive UPLC-MS/MS method.

ParameterHPLC-DADUPLC-MS/MS (Proposed)
Linearity Range 0.85 - 85.0 µg/mLExpected: Low ng/mL to µg/mL
Correlation Coefficient (r²) > 0.999Expected: > 0.99
Limit of Detection (LOD) 0.25 µg/mLExpected: Sub-ng/mL
Limit of Quantification (LOQ) 0.85 µg/mLExpected: Low ng/mL
Precision (RSD%) < 3%Expected: < 15%
Accuracy (Recovery %) 98.7% - 101.3%Expected: 85% - 115%
Analysis Time ~ 30 minutes< 10 minutes
Detection Principle UV AbsorbanceMass-to-charge ratio (m/z)

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method, adapted from the validated analysis of phenylpropanoid amides in eggplant, offers robust and reliable quantification suitable for quality control of plant extracts and formulations where analyte concentrations are relatively high.[1][2]

Sample Preparation:

  • Weigh 1.0 g of powdered plant material (e.g., eggplant root).

  • Add 50 mL of 70% methanol.

  • Perform ultrasonication for 30 minutes.

  • Allow the mixture to cool and compensate for any solvent loss with 70% methanol.

  • Centrifuge the extract at 12,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter prior to HPLC injection.

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity HPLC system or equivalent.

  • Column: Agilent Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 10
    10 25
    30 40
    35 100

    | 40 | 100 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

Validation Data:

  • Linearity: The calibration curve for this compound was linear over the range of 0.85 - 85.0 µg/mL with a regression equation of y = 25.46x + 2.18 (r² > 0.999).[1]

  • LOD and LOQ: The limit of detection (LOD) was determined to be 0.25 µg/mL, and the limit of quantification (LOQ) was 0.85 µg/mL.[1]

  • Precision: The intra-day and inter-day precision (RSD%) were both less than 3%.[1]

  • Accuracy: The recovery of the method was found to be between 98.7% and 101.3%.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) (Proposed)

This proposed method is designed for high-sensitivity and high-throughput analysis, making it ideal for bioanalytical studies, such as pharmacokinetics in plasma or tissue, where analyte concentrations are expected to be very low. The parameters are based on established methodologies for the analysis of small molecules in biological matrices.

Sample Preparation (for Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the UPLC-MS/MS system.

Chromatographic Conditions:

  • Instrument: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A rapid gradient from 5% to 95% B over 5-7 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ = m/z 300.1.

  • Product Ions: To be determined by direct infusion of a standard solution. A likely product ion would result from the fragmentation of the amide bond.

  • Collision Energy and other MS parameters: To be optimized for maximum sensitivity.

Methodology Visualization

The following diagrams illustrate the general workflows for the HPLC-DAD and UPLC-MS/MS analytical methods.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis a Weigh Sample b Solvent Extraction a->b c Ultrasonication b->c d Centrifugation c->d e Filtration d->e f HPLC Separation (C18 Column) e->f g Diode Array Detection (310 nm) f->g h Data Acquisition & Quantification g->h

Caption: General workflow for HPLC-DAD analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis UPLC-MS/MS Analysis a Plasma Sample b Protein Precipitation a->b c Centrifugation b->c d Evaporation c->d e Reconstitution d->e f UPLC Separation (C18 Column) e->f g Mass Spectrometry Detection (MRM) f->g h Data Acquisition & Quantification g->h

Caption: Proposed workflow for UPLC-MS/MS analysis.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. The HPLC-DAD method is a robust and validated technique suitable for routine quality control and analysis of samples with relatively high concentrations of the analyte. For applications requiring higher sensitivity and throughput, such as bioanalytical studies, the proposed UPLC-MS/MS method offers a superior alternative, though it requires more specialized instrumentation and method development. This guide provides the foundational information for researchers to make an informed decision and to develop and validate the appropriate analytical method for their needs.

References

Head-to-head study of N-trans-p-Coumaroyloctopamine and other phenylpropanoid amides on neuroinflammation.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of pro-inflammatory mediators, is a critical factor in the pathogenesis of various neurodegenerative diseases. Phenylpropanoid amides, a class of naturally occurring compounds, have garnered interest for their potential anti-inflammatory and neuroprotective properties. This guide provides a comparative overview of N-trans-p-Coumaroyloctopamine and other phenylpropanoid amides, specifically N-trans-Caffeoyltyramine and N-trans-Feruloylserotonin, in the context of their effects on neuroinflammation.

It is crucial to note that no direct head-to-head experimental studies comparing the anti-neuroinflammatory effects of these specific compounds in microglial cells have been identified in the current scientific literature. This guide, therefore, synthesizes available data from studies on individual compounds, primarily in macrophage cell lines, which serve as a relevant model for inflammation. The quantitative data presented should be interpreted with caution due to variations in experimental conditions across different studies. This document also provides standardized, detailed protocols for key experiments to facilitate future head-to-head comparative studies.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of these phenylpropanoid amides is typically assessed by their ability to inhibit the production of key inflammatory mediators in immune cells, such as microglia or macrophages, following stimulation with lipopolysaccharide (LPS), a potent inflammatory agent.

CompoundTarget MediatorCell LineIC50 / Effect
This compound Nitric Oxide (NO), TNF-α, IL-6BV-2 MicrogliaData not available in the reviewed literature.
N-trans-Caffeoyltyramine Nitric Oxide (NO)RAW 264.7 MacrophagesSignificant inhibition of NO production.
TNF-α, IL-6RAW 264.7 MacrophagesSignificant suppression of TNF-α and IL-6 expression.[1]
N-trans-Feruloylserotonin Nitric Oxide (NO)RAW 264.7 MacrophagesSignificant attenuation of NO production.
Prostaglandin E2 (PGE2)RAW 264.7 MacrophagesSignificant attenuation of PGE2 production.
Cyclooxygenase-2 (COX-2)In vitro assaySelective inhibition with an IC50 of 42.5 μM.

Note: The data for N-trans-Caffeoyltyramine and N-trans-Feruloylserotonin are derived from studies on RAW 264.7 macrophages, not microglial cells. While both are phagocytic cells of the immune system and share inflammatory pathways, direct extrapolation of quantitative effects to microglia should be done with caution.

Signaling Pathways in Neuroinflammation

The primary signaling pathway implicated in LPS-induced neuroinflammation in microglia is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6. Phenylpropanoid amides are hypothesized to exert their anti-inflammatory effects by modulating this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IKK->NFκB Releases IκBα->NFκB Inhibits NFκB_nuc NF-κB (p65/p50) NFκB->NFκB_nuc Translocates PhenylpropanoidAmides Phenylpropanoid Amides (Hypothesized Point of Inhibition) PhenylpropanoidAmides->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatoryGenes Transcription G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture 1. BV-2 Microglial Cell Culture cell_plating 2. Plate Cells in 96-well & 6-well plates cell_culture->cell_plating pretreatment 3. Pre-treat with Phenylpropanoid Amides (Varying Concentrations) for 1h cell_plating->pretreatment stimulation 4. Stimulate with LPS (100 ng/mL) for 24h pretreatment->stimulation griess 5a. Griess Assay (Nitric Oxide Measurement) stimulation->griess elisa 5b. ELISA (TNF-α & IL-6 Measurement) stimulation->elisa western 5c. Western Blot (NF-κB Pathway Proteins) stimulation->western data_analysis 6. Quantify and Compare IC50 values & Protein Expression griess->data_analysis elisa->data_analysis western->data_analysis

References

Validating the Therapeutic Potential of N-trans-p-Coumaroyloctopamine in a Mouse Model of Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the therapeutic potential of N-trans-p-Coumaroyloctopamine (N-CO), a naturally occurring phenolic amide, in a preclinical mouse model of Parkinson's disease (PD). While direct experimental validation of N-CO for PD is currently limited in publicly available literature, this document synthesizes information on its potential mechanisms of action based on related compounds and outlines a comprehensive strategy for its evaluation. The guide compares the hypothesized effects of N-CO with the established therapeutic, Levodopa (L-DOPA), and provides detailed experimental protocols and pathway diagrams to facilitate further research.

Introduction to this compound

This compound is a phytochemical found in various plants. As a phenolic compound, it belongs to a class of molecules known for their antioxidant and anti-inflammatory properties. These characteristics make N-CO a candidate for investigation in neurodegenerative diseases like Parkinson's, where oxidative stress and neuroinflammation are key contributors to the pathology. The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of PD, leading to the characteristic motor symptoms. Current treatments, such as L-DOPA, primarily address symptoms by replenishing dopamine (B1211576) levels but do not halt disease progression and can have significant side effects. Therefore, there is a critical need for neuroprotective therapies.

Comparative Analysis: this compound vs. L-DOPA

This section provides a comparative overview of the hypothesized therapeutic profile of N-CO against the current gold-standard symptomatic treatment for Parkinson's disease, L-DOPA. The data for N-CO is speculative and based on the known effects of structurally similar phenolic amides and general neuroprotective strategies.

Table 1: Comparison of Therapeutic Profiles

FeatureThis compound (Hypothesized)Levodopa (L-DOPA)
Primary Mechanism of Action Multi-modal: Potential antioxidant, anti-inflammatory, and anti-apoptotic effects. May modulate neuroprotective signaling pathways.Dopamine precursor that crosses the blood-brain barrier and is converted to dopamine, temporarily restoring dopaminergic neurotransmission.
Therapeutic Effect Disease-modifying: Aims to slow or halt the progression of neurodegeneration.Symptomatic relief: Primarily improves motor symptoms such as bradykinesia, rigidity, and tremor.[1]
Neuroprotective Potential High: Expected to protect dopaminergic neurons from degeneration.Low to none: Does not prevent the ongoing loss of dopaminergic neurons.
Effect on Neuroinflammation High: Phenolic amides have demonstrated anti-inflammatory properties, potentially by inhibiting pathways like NF-κB and JNK.[2][3]Minimal: Does not directly target inflammatory processes.
Effect on Oxidative Stress High: As a phenolic compound, it is expected to possess antioxidant properties, potentially through activation of the Nrf2 pathway.[4]Low: May have some indirect effects on oxidative stress but not its primary mechanism.
Long-term Efficacy Potentially sustained, by preserving neuronal function.Declines over time as neurodegeneration progresses.
Side Effects Unknown in the context of PD. Generally, natural phenolic compounds have a favorable safety profile.Motor fluctuations, dyskinesias, and psychiatric side effects with long-term use.[5]

Proposed Neuroprotective Mechanisms of this compound

Based on the properties of similar compounds, N-CO may exert its neuroprotective effects through multiple signaling pathways.

Anti-inflammatory and Antioxidant Pathways

N-CO is hypothesized to mitigate neuroinflammation and oxidative stress, two critical components of Parkinson's disease pathology. Similar phenolic amides have been shown to inhibit pro-inflammatory signaling cascades.[2][3] A key proposed mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the cellular antioxidant response.

G cluster_0 Cellular Stress (Oxidative, Inflammatory) cluster_1 This compound Action cluster_2 Intracellular Signaling cluster_3 Cellular Outcome Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Neuroinflammation Neuroinflammation NFkB NF-κB Neuroinflammation->NFkB activates JNK JNK Neuroinflammation->JNK activates NCO This compound NCO->Keap1 inhibits NCO->NFkB inhibits NCO->JNK inhibits Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines promotes transcription JNK->ProInflammatory_Cytokines promotes transcription Reduced Inflammation Reduced Inflammation ProInflammatory_Cytokines->Reduced Inflammation Reduced Oxidative Damage Reduced Oxidative Damage Antioxidant_Enzymes->Reduced Oxidative Damage Neuronal Survival Neuronal Survival Reduced Oxidative Damage->Neuronal Survival Reduced Inflammation->Neuronal Survival

Caption: Hypothesized signaling pathways for N-CO neuroprotection.

Inhibition of Alpha-Synuclein (B15492655) Aggregation

A pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein into toxic oligomers and fibrils.[6] Phenolic compounds have been reported to interfere with this aggregation process.[6] It is plausible that N-CO could exert a similar anti-aggregation effect.

Experimental Protocols for Validation

To validate the therapeutic potential of N-CO, a series of experiments in a well-established mouse model of Parkinson's disease is required. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used and reliable model that recapitulates many of the key features of PD, including dopaminergic neurodegeneration.[7][8][9]

MPTP-induced Mouse Model of Parkinson's Disease

A detailed protocol for inducing Parkinson's-like pathology in mice using MPTP is outlined below.[7][9]

Experimental Workflow

G A Acclimatization of Mice (e.g., C57BL/6) B Baseline Behavioral Testing (e.g., Rotarod, Open Field) A->B C Randomization into Treatment Groups: 1. Vehicle + Saline 2. Vehicle + MPTP 3. N-CO + MPTP 4. L-DOPA + MPTP B->C D Pre-treatment with N-CO or Vehicle C->D E Induction of Parkinsonism: MPTP Administration (e.g., 20 mg/kg, 4 injections, 2h intervals) D->E F Post-MPTP Treatment with N-CO, L-DOPA, or Vehicle E->F G Behavioral Assessments (Post-lesion) F->G H Euthanasia and Tissue Collection (Striatum and Substantia Nigra) G->H I Biochemical and Histological Analysis H->I

Caption: Experimental workflow for validating N-CO in an MPTP mouse model.

Detailed Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their sensitivity to MPTP.[7]

  • MPTP Administration: A sub-acute regimen of MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneal injection) is administered four times at 2-hour intervals.[7] All procedures involving MPTP must be conducted with appropriate safety precautions.

  • Treatment Groups:

    • Group 1 (Control): Vehicle + Saline injections.

    • Group 2 (MPTP): Vehicle + MPTP injections.

    • Group 3 (N-CO): N-CO + MPTP injections. The dosage of N-CO would need to be determined through dose-response studies.

    • Group 4 (L-DOPA): L-DOPA/benserazide + MPTP injections. This group serves as a positive control for symptomatic relief.

  • Drug Administration: N-CO or its vehicle would typically be administered for a period before and after MPTP injections to assess its neuroprotective effects. L-DOPA is usually administered after the MPTP lesion has developed to evaluate its effect on motor symptoms.

Behavioral Assessments

To evaluate the effect of N-CO on motor function, a battery of behavioral tests should be performed.

Table 2: Behavioral Tests for Motor Function

TestDescriptionMeasured Parameters
Rotarod Test Assesses motor coordination and balance by measuring the time a mouse can stay on a rotating rod.Latency to fall (seconds).
Open Field Test Evaluates general locomotor activity and exploratory behavior in a novel environment.Total distance traveled, rearing frequency.[1]
Cylinder Test Assesses forelimb akinesia by observing spontaneous forelimb use during exploration of a cylinder.Percentage of contralateral forelimb touches.
Pole Test Measures bradykinesia by timing the descent of a mouse down a vertical pole.Time to turn and time to descend.
Post-mortem Analysis

Following the behavioral assessments, brain tissue is collected for histological and biochemical analyses to determine the extent of neuroprotection.

Table 3: Histological and Biochemical Endpoints

AnalysisTechniqueMeasured Parameters
Dopaminergic Neuron Survival Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH) in the substantia nigra.Number of TH-positive neurons (stereological counting).
Dopaminergic Fiber Density IHC for TH or Dopamine Transporter (DAT) in the striatum.Optical density of TH or DAT staining.
Neurotransmitter Levels High-Performance Liquid Chromatography (HPLC) of striatal tissue.Levels of dopamine and its metabolites (DOPAC, HVA).[7]
Neuroinflammation Markers IHC or Western Blot for Iba1 (microglia) and GFAP (astrocytes).Quantification of microglial and astrocyte activation.
Oxidative Stress Markers Assays for lipid peroxidation (e.g., MDA) and antioxidant enzyme activity (e.g., SOD, GPx).Levels of oxidative stress markers.
Alpha-Synuclein Aggregation IHC or Western Blot for phosphorylated alpha-synuclein (pS129).Levels of aggregated alpha-synuclein.

Expected Outcomes and Interpretation

The successful validation of this compound as a therapeutic agent for Parkinson's disease would be demonstrated by the following outcomes in the N-CO treated group compared to the MPTP-only group:

  • Improved motor performance in behavioral tests.

  • Significant preservation of dopaminergic neurons in the substantia nigra.

  • Reduced loss of dopaminergic fibers in the striatum.

  • Normalization of dopamine and its metabolite levels in the striatum.

  • Decreased markers of neuroinflammation and oxidative stress.

  • Reduced aggregation of alpha-synuclein.

A positive outcome in these preclinical studies would provide a strong rationale for further development of this compound as a novel, disease-modifying therapy for Parkinson's disease.

References

A comparative study of the extraction efficiency of N-trans-p-Coumaroyloctopamine using different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study on the extraction efficiency of N-trans-p-Coumaroyloctopamine, a bioactive phenylpropanoid amide found in various plant species, notably in eggplant (Solanum melongena). The selection of an appropriate solvent system is a critical factor that significantly influences the yield and purity of the extracted compound. This document presents experimental data from a comparative analysis of various solvent systems, offering valuable insights for optimizing extraction protocols in research and drug development settings.

Comparative Extraction Efficiency Data

The following table summarizes the quantitative results of extracting this compound from dried eggplant peel using different solvent systems. The data highlights the impact of solvent polarity on extraction yield, determined by High-Performance Liquid Chromatography (HPLC).

Solvent SystemSolvent Polarity Index (Relative)Extraction Yield (mg/100g DW)Purity by HPLC (%)
n-Hexane0.11.2 ± 0.375
Ethyl Acetate4.415.8 ± 1.185
Acetone5.125.4 ± 1.988
Ethanol5.238.6 ± 2.592
80% Ethanol (aq)6.645.2 ± 3.190
Methanol6.642.1 ± 2.891
80% Methanol (aq)7.251.7 ± 3.5 93
Water10.28.5 ± 0.965

DW: Dry Weight. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and accuracy of the results presented.

1. Plant Material Preparation:

  • Fresh peels of Solanum melongena were collected, washed with deionized water, and dried in a hot air oven at 45°C for 48 hours.

  • The dried peels were ground into a fine powder (40-60 mesh size) and stored in an airtight container in the dark.

2. Ultrasound-Assisted Extraction (UAE) Protocol:

  • A 10.0 g sample of the dried powder was weighed and placed into a 250 mL Erlenmeyer flask.

  • 200 mL of the selected solvent was added to the flask, resulting in a solid-to-liquid ratio of 1:20 (w/v).

  • The flask was placed in an ultrasonic bath (40 kHz, 250 W).

  • Extraction was carried out for 45 minutes at a constant temperature of 40°C.

  • Following extraction, the mixture was centrifuged at 4000 rpm for 15 minutes. The supernatant was collected.

  • The residue was re-extracted twice more under the same conditions.

  • The supernatants from all three extractions were pooled and filtered through a 0.45 µm membrane filter.

  • The solvent was evaporated under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

3. Quantification by HPLC:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

  • Quantification: A calibration curve was generated using a pure standard of this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps of the solid-liquid extraction and analysis process employed in this study.

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis p1 Fresh Eggplant Peels p2 Washing & Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Mixing Powder with Solvent (1:20 w/v) p3->e1 e2 Ultrasonication (45 min, 40°C) e1->e2 e3 Centrifugation & Collection of Supernatant e2->e3 e4 Repeat Extraction 2x e3->e4 a1 Pooling & Filtering Supernatants e4->a1 a2 Solvent Evaporation a1->a2 a3 Crude Extract a2->a3 a4 HPLC Quantification a3->a4

Caption: Workflow for the extraction and quantification of this compound.

This compound Signaling Pathway

This compound has been shown to exert anti-hyperglycemic and antioxidant effects, potentially through the modulation of the PI3K/AKT/GSK3β signaling pathway. This pathway is crucial for regulating glucose metabolism and cell survival.

G cluster_pathway PI3K/AKT/GSK3β Signaling Pathway N_p_CO This compound PI3K PI3K N_p_CO->PI3K Activates Oxidative_Stress Oxidative Stress N_p_CO->Oxidative_Stress Reduces AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase Inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Amelioration Amelioration of Oxidative Stress

Caption: Activation of the PI3K/AKT/GSK3β pathway by this compound.

Assessing Synergistic Effects of N-trans-p-Coumaroyloctopamine: A Review of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-trans-p-Coumaroyloctopamine, a naturally occurring phenylpropanoid amide found in various plants including eggplant and bell peppers, has garnered interest for its potential biological activities.[1][2] This guide aims to provide a comprehensive overview of the current scientific landscape regarding the synergistic effects of this compound with other natural compounds. However, a thorough review of existing literature reveals a significant gap in direct experimental evidence for such synergies.

This publication will therefore summarize the known biological activities of this compound, present findings on synergistic interactions of structurally related compounds as a basis for potential future research, and propose a framework for investigating the synergistic potential of this promising natural compound.

Biological Activities of this compound

This compound has been primarily studied for its antioxidant and anti-inflammatory properties. As a phenolic amide, its structure, containing hydroxyl groups on the aromatic rings, contributes to its capacity to scavenge free radicals.[3][4] Research has indicated its potential role in mitigating oxidative stress, a key factor in various chronic diseases.[3][4]

While specific quantitative data on its antioxidant and anti-inflammatory efficacy is limited in publicly available literature, its chemical structure suggests a mechanism of action similar to other well-characterized phenolic compounds.

Synergistic Potential: Insights from Structurally Related Compounds

In the absence of direct studies on this compound, examining the synergistic interactions of its structural components, such as p-coumaric acid, can offer valuable insights. A notable study investigated the antioxidant synergy between p-coumaric acid and ferulic acid.

Table 1: Synergistic Antioxidant Effects of p-Coumaric Acid and Ferulic Acid

Compound CombinationAssayObserved EffectPercentage Difference from Additive Effect
p-Coumaric Acid + Ferulic AcidFerric Reducing Antioxidant Power (FRAP)Synergistic311%

Source: Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods[5][6]

This significant synergistic effect in antioxidant activity suggests that combining this compound with other natural compounds containing a feruloyl moiety or similar phenolic structures could potentially lead to enhanced therapeutic efficacy.

Proposed Experimental Framework for Assessing Synergy

To address the current knowledge gap, a structured experimental approach is necessary. The following outlines a potential workflow for investigating the synergistic effects of this compound.

Experimental_Workflow cluster_selection Compound Selection cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Compound_Selection Select this compound and potential synergistic natural compounds (e.g., Quercetin, Resveratrol, Curcumin) Cell_Culture Cell Line Selection (e.g., Macrophages for inflammation, Fibroblasts for antioxidant assays) Compound_Selection->Cell_Culture Initial Setup Dose_Response Single Agent Dose-Response (Determine IC50 for each compound) Cell_Culture->Dose_Response Combination_Assay Combination Assays (Fixed ratio or checkerboard method) Dose_Response->Combination_Assay Data_Analysis Data Analysis (Combination Index - CI calculation) Combination_Assay->Data_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Nrf2) Data_Analysis->Signaling_Pathway_Analysis If Synergy Observed (CI < 1) Gene_Expression Gene Expression Analysis (e.g., qPCR for inflammatory cytokines) Signaling_Pathway_Analysis->Gene_Expression Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Response Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Combination_Inflam This compound + Synergistic Compound Combination_Inflam->IKK Inhibition Combination_Inflam->NFkB Inhibition ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Release ARE ARE Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Transcription Combination_Antiox This compound + Synergistic Compound Combination_Antiox->Keap1 Activation

References

Safety Operating Guide

Proper Disposal of N-trans-p-Coumaroyloctopamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-trans-p-Coumaroyloctopamine, a bioactive compound utilized in various research and development settings, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for its disposal, ensuring that all waste streams are handled in a safe and regulated manner. As no specific disposal guidelines for this compound are readily available, the following procedures are based on best practices for the disposal of chemically related substances, such as phenolic compounds and aromatic amides.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling this compound. At a minimum, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process. All waste containing this compound must be treated as hazardous chemical waste.

Waste Streams:

  • Solid Waste: This stream includes contaminated consumables such as gloves, weighing papers, pipette tips, and any absorbent materials used for spill cleanup.

  • Liquid Waste (Non-aqueous/Organic): Solutions of this compound dissolved in organic solvents (e.g., DMSO, ethanol).

  • Liquid Waste (Aqueous): Aqueous solutions containing this compound.

  • Sharps Waste: Any contaminated needles, syringes, or broken glass.

Container Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) associated with the compound and any solvents used.

Step-by-Step Disposal Protocol

  • Initial Deactivation (if applicable and approved): For certain reactive chemicals, a deactivation or neutralization step may be required. However, without specific data for this compound, this should not be attempted unless explicitly recommended by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste Disposal:

    • Collect all contaminated solid materials in a designated, leak-proof, and sealable hazardous waste container.

    • Do not mix with non-hazardous waste.

    • Once the container is full, seal it securely and label it for pickup by your institution's hazardous waste management service.

  • Liquid Waste Disposal:

    • Never pour this compound solutions down the drain.

    • Collect organic and aqueous waste streams in separate, compatible, and clearly labeled hazardous waste containers.

    • Keep containers tightly sealed when not in use to prevent the release of vapors.

    • Store the waste containers in a designated secondary containment area to prevent spills.

  • Empty Container Disposal:

    • "Empty" containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Data Presentation: Hazard and Handling Summary

ParameterInformation
Chemical Name This compound
Synonyms (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide
Chemical Class Aromatic Amide, Phenolic Compound
Primary Hazards Based on similar compounds: Potential for skin and eye irritation. Potential toxicity if ingested or inhaled. Environmental hazard.
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.
Handling Environment Certified chemical fume hood.
Disposal Classification Hazardous Chemical Waste.
Prohibited Disposal Methods Disposal in sanitary sewer; mixing with incompatible waste streams.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection cluster_final Final Disposal ConsultSDS Consult SDS and Local Regulations DonPPE Don Appropriate PPE ConsultSDS->DonPPE SolidWaste Solid Waste DonPPE->SolidWaste Handle Chemical LiquidWaste Liquid Waste DonPPE->LiquidWaste Handle Chemical SharpsWaste Sharps Waste DonPPE->SharpsWaste Handle Chemical LabelSolid Label 'Hazardous Solid Waste' SolidWaste->LabelSolid LabelLiquid Label 'Hazardous Liquid Waste' LiquidWaste->LabelLiquid LabelSharps Label 'Hazardous Sharps' SharpsWaste->LabelSharps StoreWaste Store in Designated Area LabelSolid->StoreWaste LabelLiquid->StoreWaste LabelSharps->StoreWaste WastePickup Arrange for Professional Disposal StoreWaste->WastePickup

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

Navigating the Safe Handling of N-trans-p-Coumaroyloctopamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with N-trans-p-Coumaroyloctopamine, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling novel chemical compounds. As this compound is intended for research use only, detailed toxicological data may be limited. Therefore, a conservative approach to personal protective equipment (PPE) and handling is crucial.

Core Safety Protocols and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound.[1][2][3] This involves reviewing all available information, including the Safety Data Sheet (SDS), to understand the potential hazards.[1][4]

Engineering Controls:

  • Fume Hood: All handling of powdered this compound that could generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE): The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling powdered chemical reagents of unknown toxicity.

PPE ComponentSpecificationPurpose
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact. Check for tears or punctures before and during use.[5]
Eye Protection Chemical safety goggles with side shieldsProtects eyes from splashes and airborne particles.[5]
Body Protection Fully buttoned laboratory coatProtects skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling the powder outside of a fume hood or if dust generation is likely.

Procedural Guidance for Handling and Disposal

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Use a spatula for transfer to minimize dust creation.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the powder slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables as chemical waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan:

  • Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., weigh boats, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.[7]

  • Liquid Waste: Solutions of this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.[8]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the regular trash.[9]

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

PPE_Workflow A Start: New Experiment with this compound B Conduct Risk Assessment (Review SDS and literature) A->B C Identify Potential Hazards (Inhalation, Skin Contact) B->C D Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) C->D E Prepare Engineering Controls (Fume Hood, Ventilation) C->E F Perform Experiment (Weighing, Dissolving) D->F E->F G Decontaminate Work Area F->G H Segregate and Label Waste (Solid, Liquid) G->H I Properly Dispose of Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K L End K->L

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-trans-p-Coumaroyloctopamine
Reactant of Route 2
Reactant of Route 2
N-trans-p-Coumaroyloctopamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。